molecular formula C8H7IN2O B1378243 3-Iodo-6-methoxyimidazo[1,2-a]pyridine CAS No. 1044733-64-3

3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B1378243
CAS No.: 1044733-64-3
M. Wt: 274.06 g/mol
InChI Key: AOYPAFIVWNNNMJ-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic building block for research applications. The core imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in various pharmacologically active compounds and several marketed drugs . This specific 3-iodo-substituted analogue is of particular interest in synthetic chemistry. The carbon-iodine bond is highly versatile and facilitates further structural diversification through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the introduction of diverse functional groups at the C3 position . While the specific research applications of the 6-methoxy derivative are not fully detailed in the literature, related 3-iodoimidazo[1,2-a]pyridines have been identified as valuable intermediates in the development of molecules with potential biological activities, including antiviral, anticancer, and antibacterial properties . Researchers can utilize this compound to create novel derivatives for screening in drug discovery programs or as a precursor in material science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet and conduct their own analysis to confirm the compound's suitability for their specific applications.

Properties

IUPAC Name

3-iodo-6-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYPAFIVWNNNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2I)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the synthesis of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds. The introduction of an iodine atom at the 3-position offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of diverse chemical libraries.

This document will detail a reliable two-step synthetic strategy, commencing with the construction of the 6-methoxyimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position. The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a two-step sequence:

  • Step 1: Cyclization to form 6-methoxyimidazo[1,2-a]pyridine. This involves the reaction of 2-amino-5-methoxypyridine with a suitable C2-synthon, typically an α-haloacetaldehyde or its equivalent.

  • Step 2: Regioselective Iodination. The formed 6-methoxyimidazo[1,2-a]pyridine undergoes electrophilic substitution, preferentially at the electron-rich C3 position of the imidazole ring, using a suitable iodinating agent.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Iodination cluster_reagents Reagents A 2-Amino-5-methoxypyridine C 6-Methoxyimidazo[1,2-a]pyridine A->C B Chloroacetaldehyde B->C D This compound C->D R1 Heat R2 N-Iodosuccinimide (NIS) Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant1 2-Amino-5-methoxypyridine Intermediate Iminium Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Chloroacetaldehyde Reactant2->Intermediate Product 6-Methoxyimidazo[1,2-a]pyridine Intermediate->Product Cyclization & Dehydration

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-methoxyimidazo[1,2-a]pyridine, a member of the promising imidazo[1,2-a]pyridine class of heterocyclic compounds, is a molecule of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-recognized "drug prejudice" scaffold due to its presence in numerous biologically active agents with a broad range of therapeutic applications, including anticancer, antitubercular, and antiulcer activities.[1][2][3][4] The physicochemical properties of this compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural features, solubility, lipophilicity, and spectroscopic profile. By synthesizing available data on the imidazo[1,2-a]pyridine core and related derivatives, this guide offers valuable insights for researchers engaged in the development of novel therapeutics based on this scaffold.

Introduction to this compound

The imidazo[1,2-a]pyridine ring system is a fused bicyclic aromatic heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its unique electronic and structural characteristics make it a versatile scaffold for the design of potent and selective therapeutic agents. The introduction of specific substituents onto this core structure allows for the fine-tuning of its physicochemical and biological properties. In the case of this compound, the presence of an iodine atom at the 3-position and a methoxy group at the 6-position significantly influences its overall molecular properties. The iodine atom can act as a halogen bond donor and a site for further chemical modification, while the methoxy group can modulate the compound's polarity and metabolic stability.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The fundamental physicochemical properties of a drug candidate are paramount to its success. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

PropertyValueSource
Molecular Formula C₈H₇IN₂O[5]
Molecular Weight 274.06 g/mol [5]
CAS Number 1044733-64-3[5]
Predicted logP 2.7[6]
Predicted pKa ~5-6Inferred from related structures[7]
Melting Point Not available-
Boiling Point Not available-
Solubility Poorly soluble in water (predicted)Inferred from related structures[8]

Structural and Electronic Characteristics

The imidazo[1,2-a]pyridine core is a planar, aromatic system with 10 π-electrons, making it electron-rich and capable of participating in various intermolecular interactions. The nitrogen atom at position 4 (N4) is the most basic center in the molecule.

The introduction of a methoxy group at the 6-position, an electron-donating group, is expected to increase the electron density of the pyridine ring. Conversely, the iodine atom at the 3-position, while being a weak deactivator, can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.

Solubility and Lipophilicity

Aqueous Solubility

The aqueous solubility of a drug is a critical factor for its oral bioavailability. Imidazo[1,2-a]pyridine derivatives generally exhibit a range of solubilities depending on their substitution patterns. For this compound, poor aqueous solubility is anticipated due to the presence of the lipophilic iodine atom and the overall aromatic nature of the scaffold.[8]

Experimental Protocol for Solubility Determination:

A standard method for determining aqueous solubility is the shake-flask method (OECD Guideline 105).

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes. A good correlation has been found between the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives and their experimentally determined logP values.[9][10] For many imidazo[1,2-a]pyridine derivatives, logP values are in a range suitable for drug-like molecules.

Experimental Protocol for logP Determination (Shake-Flask Method):

  • Preparation of Phases: n-Octanol and water (or buffer) are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed in a sealed container and agitated until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Spectroscopic Profile

The spectroscopic characterization of this compound is essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of imidazo[1,2-a]pyridine derivatives. The chemical shifts of the protons and carbons in the heterocyclic core are well-documented and provide valuable information about the electronic environment of the molecule.[11][12][13]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals corresponding to the protons on the imidazo[1,2-a]pyridine ring system are expected in the aromatic region (typically δ 6.5-9.0 ppm). The coupling patterns will be indicative of their relative positions.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected, typically in the range of δ 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals for the carbon atoms of the fused ring system will appear in the downfield region (typically δ 100-160 ppm).

  • Methoxy Carbon: The carbon of the methoxy group will resonate at a characteristic chemical shift (typically δ 55-60 ppm).

  • Carbon Bearing Iodine: The carbon atom directly attached to the iodine will experience a significant upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 274. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. The fragmentation pattern can provide further structural information.[2][14]

UV-Visible Spectroscopy

UV-Visible spectroscopy can provide information about the electronic transitions within the molecule. Imidazo[1,2-a]pyridine derivatives typically exhibit characteristic absorption bands in the UV region, which can be influenced by the nature and position of substituents.[15][16]

Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_properties Physicochemical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity_Analysis Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity_Analysis Data_Analysis Data Interpretation & Analysis NMR->Data_Analysis MS->Data_Analysis Solubility Aqueous Solubility (Shake-Flask Method) Purity_Analysis->Solubility Lipophilicity Lipophilicity (logP) (Shake-Flask Method) Purity_Analysis->Lipophilicity pKa pKa Determination (Potentiometric or Spectrophotometric Titration) Purity_Analysis->pKa MeltingPoint Melting Point (Capillary Method) Purity_Analysis->MeltingPoint UV_Vis UV-Vis Spectroscopy Purity_Analysis->UV_Vis Solubility->Data_Analysis Lipophilicity->Data_Analysis pKa->Data_Analysis MeltingPoint->Data_Analysis UV_Vis->Data_Analysis Reporting Reporting of Physicochemical Properties Data_Analysis->Reporting

Caption: A generalized workflow for the synthesis and physicochemical characterization of this compound.

Conclusion

This compound is a molecule with significant potential in the realm of drug discovery, stemming from the well-established biological activity of the imidazo[1,2-a]pyridine scaffold. A thorough understanding of its physicochemical properties is indispensable for its rational development as a therapeutic agent. This guide has provided a detailed overview of its key structural, solubility, lipophilicity, and spectroscopic characteristics, drawing upon data from related compounds and outlining standard experimental protocols for their determination. The information presented herein serves as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this promising class of molecules.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-6-methoxyimidazo[1,2-a]pyridine, a key heterocyclic building block. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a deep understanding of the methodology.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science.[1][2] This bicyclic nitrogen-rich heterocycle is a key component in numerous commercially available drugs, including the anxiolytic alpidem, the insomnia treatment zolpidem, and the cardiotonic agent olprinone.[1][2] Its rigid structure and ability to participate in various intermolecular interactions make it an attractive framework for designing novel therapeutic agents targeting a wide range of biological targets, including enzymes and receptors.[1][3][4]

The functionalization of the imidazo[1,2-a]pyridine core is crucial for modulating its physicochemical and pharmacological properties. Specifically, the introduction of a halogen, such as iodine, at the C3 position provides a versatile synthetic handle for further elaboration through cross-coupling reactions. This compound (CAS No. 1044733-64-3) is a valuable intermediate, combining the reactive C-I bond with the electron-donating methoxy group on the pyridine ring, which can influence the molecule's electronic properties and metabolic stability.[5][6]

This guide will detail a reliable synthetic protocol for this compound and a comprehensive workflow for its structural and purity characterization.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the electrophilic iodination of the parent 6-methoxyimidazo[1,2-a]pyridine. The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution due to the electron-donating nature of the imidazole ring.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product 6-methoxyimidazo[1,2-a]pyridine 6-methoxyimidazo[1,2-a]pyridine Stirring_at_RT Stir at Room Temperature (Monitoring by TLC) 6-methoxyimidazo[1,2-a]pyridine->Stirring_at_RT N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS) N-Iodosuccinimide (NIS)->Stirring_at_RT Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Stirring_at_RT Quenching Aqueous Na2S2O3 Quench Stirring_at_RT->Quenching Reaction Completion Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established procedures for the iodination of similar imidazo[1,2-a]pyridine derivatives.

Materials:

  • 6-methoxyimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) in one portion at room temperature under a nitrogen atmosphere.

    • Rationale: Acetonitrile is a suitable polar aprotic solvent for this reaction. A slight excess of NIS ensures complete consumption of the starting material.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Diagram of the Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties cluster_purity Purity Assessment Synthesized_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS IR Infrared Spectroscopy (IR) Synthesized_Product->IR MP Melting Point Analysis Synthesized_Product->MP HPLC HPLC/UPLC Synthesized_Product->HPLC TLC TLC Synthesized_Product->TLC

Caption: Standard characterization workflow for organic compounds.

Summary of Expected Characterization Data
Property/Technique Expected Result for this compound
Molecular Formula C₈H₇IN₂O
Molecular Weight 274.06 g/mol
Appearance Off-white to yellow solid
Melting Point Expected to be a sharp melting point, typical for a pure crystalline solid.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.9-8.1 (d, 1H, H5), ~7.5 (s, 1H, H2), ~7.2-7.4 (d, 1H, H8), ~6.8-7.0 (dd, 1H, H7), ~3.8-3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~150-155 (C6), ~140-145 (C8a), ~120-125 (C5), ~120-125 (C2), ~115-120 (C8), ~100-105 (C7), ~60-65 (C3-I), ~55-60 (-OCH₃)
Mass Spectrometry (ESI+) m/z: 274.97 [M+H]⁺
IR Spectroscopy (KBr) ν (cm⁻¹): ~3100-3000 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1630 (C=N), ~1500 (C=C), ~1250 (C-O)
Detailed Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To elucidate the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Insights: The spectrum should show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core and a singlet for the methoxy group protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • Expected ¹³C NMR Insights: The spectrum will confirm the number of unique carbon atoms in the molecule, including the carbon bearing the iodine, which will be shifted upfield compared to a protonated carbon.

B. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Expected Insights: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 274.97, confirming the molecular formula C₈H₇IN₂O.

C. Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Protocol:

    • Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Insights: The spectrum should display characteristic absorption bands for aromatic C-H stretching, alkyl C-H stretching of the methoxy group, C=N and C=C stretching of the heterocyclic core, and C-O stretching of the methoxy ether.

D. Melting Point Analysis

  • Purpose: To assess the purity of the compound.

  • Protocol:

    • Place a small amount of the crystalline solid into a capillary tube.

    • Determine the melting point range using a calibrated melting point apparatus.

  • Expected Insights: A pure compound will exhibit a sharp melting point range (typically < 2 °C). A broad melting range may indicate the presence of impurities.

Conclusion

This guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis and characterization of this key intermediate open avenues for the development of novel and diverse libraries of imidazo[1,2-a]pyridine derivatives for various scientific applications.

References

A Comprehensive Guide to the Spectral Analysis of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This guide provides an in-depth technical framework for the comprehensive spectral analysis of a key derivative, 3-Iodo-6-methoxyimidazo[1,2-a]pyridine. As a halogenated intermediate, this compound is pivotal for further functionalization via cross-coupling reactions, making its unambiguous characterization essential for drug development and chemical research. This document details the integrated application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy for its structural elucidation, offering not just protocols but the strategic rationale behind the analytical workflow.

Introduction to the Analyte

This compound is a bicyclic heteroaromatic compound. The fused ring system creates a unique electronic environment, while the substituents at positions 3 and 6 provide specific spectral signatures and chemical reactivity. The iodine atom at the C3 position is a versatile synthetic handle, and the methoxy group at C6 acts as an electron-donating group, influencing the electronic properties and reactivity of the pyridine ring. A thorough understanding of its spectral properties is a prerequisite for quality control, reaction monitoring, and the characterization of its downstream products.

cluster_0 mol mol

Caption: Molecular Structure of the Analyte.

Synthesis and Sample Preparation Synopsis

A robust characterization begins with a pure sample. This compound is typically synthesized via the electrophilic iodination of 6-methoxyimidazo[1,2-a]pyridine. A common and effective method involves using N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile.[4]

Rationale for Purity: Impurities, such as the starting material or di-iodinated byproducts, would introduce confounding signals in all subsequent spectral analyses. Therefore, purification by column chromatography or recrystallization is a critical preparatory step. For spectroscopic analysis, the purified solid should be dried under a high vacuum to remove residual solvents, which are readily detected in ¹H NMR and IR spectra.

High-Resolution Mass Spectrometry (HRMS)

3.1. Rationale: The First Line of Confirmation

Mass spectrometry provides the most direct evidence of a successful synthesis by confirming the molecular weight and elemental formula of the analyte. For this compound (C₈H₇IN₂O), the monoisotopic mass is a unique and definitive value. Electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.

3.2. Experimental Protocol (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Positive ion mode is chosen because the nitrogen atoms in the imidazo[1,2-a]pyridine core are readily protonated, forming the [M+H]⁺ ion.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

3.3. Data Interpretation: Beyond the Molecular Ion

  • Expected Molecular Ion: The calculated exact mass for [C₈H₇IN₂O + H]⁺ is 274.9676 m/z. Observing this peak with an accuracy of <5 ppm in HRMS provides strong confidence in the compound's identity.

  • Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so the M+1 peak will be primarily influenced by the natural abundance of ¹³C.

  • Fragmentation Analysis (MS/MS): Tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺ at m/z 275) is crucial for structural confirmation. Based on studies of similar scaffolds, the C3-substituent is often a key point of fragmentation.[5] A primary and characteristic fragmentation pathway is the homolytic cleavage of the C-I bond, a relatively weak bond, leading to a radical cation.

G M [M+H]⁺ m/z = 275 C₈H₈IN₂O⁺ F1 Fragment 1 m/z = 148 C₈H₈N₂O⁺ M->F1 - I• (loss of Iodine radical) F2 Fragment 2 m/z = 120 C₇H₆NO⁺ F1->F2 - CO (loss of Carbon Monoxide)

Caption: Proposed ESI-MS/MS Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Rationale: The Definitive Structural Blueprint

NMR spectroscopy provides an unambiguous map of the compound's carbon-hydrogen framework. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for complete assignment and verification of the substitution pattern.

4.2. Experimental Protocol (NMR)

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used if solubility is an issue.

  • ¹H NMR: Acquire with standard parameters (e.g., 400-600 MHz, 32 scans).

  • ¹³C NMR: Acquire with proton decoupling (e.g., 100-150 MHz, 1024 scans or more).

  • 2D NMR: Acquire standard COSY, HSQC, and HMBC experiments to establish connectivity.

4.3. Data Interpretation and Predicted Assignments

The chemical shifts are predicted based on the parent imidazo[1,2-a]pyridine scaffold and the known electronic effects of the iodo and methoxy substituents.[6][7][8]

Position Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (from Proton at Position)
H2~7.5 - 7.7s~135 - 140C3, C8a
H5~7.8 - 8.0d~120 - 125C7, C8a
OCH₃~3.8 - 4.0s~55 - 58C6
H7~6.7 - 6.9dd~110 - 115C5, C8a
H8~7.3 - 7.5d~115 - 120C6, C7
C3 (Iodo)--~75 - 85-
C6 (Methoxy)--~150 - 155-
C8a--~140 - 145-

Causality Behind Predictions:

  • C3-Iodo: The iodine atom causes significant shielding (an upfield shift) of the directly attached C3 carbon due to the "heavy atom effect." This is a key diagnostic peak.

  • H2 Proton: The H2 proton appears as a singlet and its chemical shift is influenced by the adjacent iodine.

  • Pyridine Ring Protons (H5, H7, H8): The methoxy group at C6 is electron-donating, causing an upfield shift for the ortho (H5, H7) and para (no para proton) positions relative to the unsubstituted scaffold. H5 is typically the most downfield proton on the pyridine ring.

  • 2D NMR Validation: The connectivity must be confirmed. For instance, the methoxy protons (~3.9 ppm) will show a strong HMBC correlation to the C6 carbon (~152 ppm), definitively placing the methoxy group.

cluster_0 mol mol

Caption: Predicted key 2D HMBC correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

5.1. Rationale: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. It serves as a complementary technique to confirm the presence of the aromatic rings and the methoxy group.

5.2. Experimental Protocol (FT-IR)

  • Sample Preparation: The analysis can be performed on the neat solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

5.3. Data Interpretation: Expected Vibrational Bands

Based on literature for similar heterocyclic systems, the following characteristic absorption bands are expected.[9][10]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethoxy (CH₃)
1640 - 1620C=N StretchImidazole Ring
1600 - 1450C=C StretchAromatic Rings
1250 - 1200C-O Stretch (Asymmetric)Aryl-Alkyl Ether
1050 - 1000C-O Stretch (Symmetric)Aryl-Alkyl Ether
~550C-I StretchCarbon-Iodine Bond

UV-Visible Spectroscopy

6.1. Rationale: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within the π-conjugated system of the imidazo[1,2-a]pyridine core. The position and intensity of absorption maxima (λ_max) are sensitive to the substituents and the solvent environment.

6.2. Experimental Protocol (UV-Vis)

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) in a UV-transparent solvent such as ethanol or acetonitrile.

  • Data Acquisition: Scan the spectrum from 200 to 500 nm using a dual-beam spectrophotometer with a solvent-filled cuvette as the reference.

6.3. Data Interpretation: Expected Electronic Transitions

Imidazo[1,2-a]pyridine derivatives typically exhibit multiple absorption bands in the UV region corresponding to π → π* transitions.[11][12] For this compound, two main absorption regions are anticipated:

  • Primary Band (250-270 nm): An intense band associated with transitions across the entire conjugated system.

  • Secondary Band (320-360 nm): A lower energy, broader band that is characteristic of the imidazo[1,2-a]pyridine chromophore. The electron-donating methoxy group may cause a slight bathochromic (red) shift compared to the unsubstituted parent compound.

Integrated Analytical Workflow

A single technique is rarely sufficient for absolute confirmation. The power of this analytical approach lies in the integration of complementary data, creating a self-validating system.

Caption: Integrated workflow for structural elucidation.

References

Stability and Storage of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-methoxyimidazo[1,2-a]pyridine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1][2] The integrity of this reagent is paramount for reproducible and successful research and development outcomes. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways based on its chemical structure, and establishes detailed protocols for its optimal storage, handling, and stability assessment.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the structural basis for a range of clinically used drugs and investigational compounds.[3] Its unique electronic and structural properties allow for diverse biological activities, including antifungal, anti-inflammatory, and antiviral effects.[2] this compound serves as a critical intermediate, where the iodo-substituent at the 3-position provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The methoxy group at the 6-position modulates the electronic properties and metabolic stability of the final compounds.[1] Given its role as a foundational reagent, ensuring its chemical purity and stability is a prerequisite for any synthetic or screening campaign.

Core Physicochemical Properties and Inherent Stability

Understanding the stability of this compound begins with an analysis of its constituent parts: the imidazo[1,2-a]pyridine nucleus, the C3-iodo substituent, and the C6-methoxy group.

PropertyDataSource
Chemical Name This compound[5]
CAS Number 1044733-64-3[5]
Molecular Formula C₈H₇IN₂O[5][6]
Molecular Weight 274.06 g/mol [5]
Appearance Typically a solid (inferred)[7]

The stability of this molecule is governed by several key structural features:

  • The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is electron-rich and aromatic, which generally confers thermal stability. However, the nitrogen atoms can be sites for oxidation, and the ring system can be susceptible to electrophilic attack or degradation under harsh acidic or oxidative conditions.[8][9]

  • The Carbon-Iodine (C-I) Bond: The C-I bond at the 3-position is the most significant liability. It is the weakest of the carbon-halogen bonds and is susceptible to cleavage under various conditions, including exposure to light (photolysis), heat, and reducing agents. Its reactivity in palladium-catalyzed reactions underscores its lability.[4]

  • The Methoxy Group: Aryl methyl ethers are generally stable but can be cleaved under strongly acidic conditions (e.g., HBr, BBr₃) or by certain nucleophiles, a process known as dealkylation. While less of a concern under standard storage conditions, it can be a factor in solution-based stability studies at non-neutral pH.

Potential Degradation Pathways

While specific degradation studies on this exact molecule are not publicly available, we can postulate the most probable degradation pathways based on fundamental chemical principles. These pathways represent the primary risks to the compound's integrity during storage and handling.

  • Pathway A: Photolytic Deiodination: Exposure to UV or even ambient light can provide the energy to homolytically cleave the C-I bond, generating a radical intermediate that subsequently abstracts a hydrogen atom from the environment (e.g., solvent, moisture) to yield the des-iodo impurity, 6-methoxyimidazo[1,2-a]pyridine. This is a common degradation route for iodo-aromatic compounds.

  • Pathway B: Reductive Deiodination: The presence of trace metals or other reducing agents can facilitate the reductive cleavage of the C-I bond. This is less common during solid-state storage but can be a significant issue in solution if the compound is mixed with other reagents.

  • Pathway C: Oxidative Degradation: The electron-rich imidazopyridine ring is susceptible to oxidation, particularly in the presence of air (oxygen) and light. This can lead to the formation of N-oxides or more complex ring-opened products, which may be difficult to characterize but will compromise the sample's purity.[8][10]

  • Pathway D: Hydrolysis: Although less likely for the methoxy group under neutral conditions, adsorbed moisture on the solid compound could, over long periods or at elevated temperatures, contribute to slow hydrolysis or other moisture-mediated degradation processes.

G cluster_main This compound (Parent Compound) parent C₈H₇IN₂O des_iodo 6-methoxyimidazo[1,2-a]pyridine (Deiodination Product) parent->des_iodo A, B n_oxide N-Oxides / Ring-Opened Products (Oxidation Products) parent->n_oxide C other Other Impurities parent->other D light Light (UV/Visible) light->parent Photolysis reducing Reducing Agents reducing->parent Reduction oxidizing Air / Oxidants oxidizing->parent Oxidation moisture Moisture / H₂O moisture->parent Hydrolysis

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks outlined above, a multi-faceted approach to storage and handling is essential. The following conditions are based on best practices for analogous light and air-sensitive iodo-heterocyclic compounds.[11]

ParameterRecommendationRationale
Temperature -20°C to +4°C (Freezer or Refrigerator)Reduces the kinetic rate of all potential chemical degradation reactions.
Atmosphere Inert Gas Blanket (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis.
Light Amber Glass Vial, Stored in Darkness Protects the C-I bond from photolytic cleavage by blocking UV and high-energy visible light.
Moisture Tightly Sealed Container with Desiccant Prevents ingress of atmospheric moisture which can facilitate hydrolysis and other reactions.[11]
Handling Weigh and handle under dim light and inert atmosphere if possible. Reseal container promptly. Minimizes exposure to light, oxygen, and humidity during use.

Self-Validating System: By storing a small, retained sample under these ideal conditions, it can serve as a "gold standard" reference against which the working stock's purity can be periodically compared using the analytical methods described below.

Experimental Protocols for Stability and Purity Assessment

For drug development professionals, verifying the purity of a starting material is a critical, non-negotiable step. The following protocols provide a framework for assessing the stability of this compound.

Protocol: Routine Purity Assessment by HPLC

This method can be used to determine the purity of a newly received batch or to monitor the stability of a sample over time.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 0.5 mg/mL.

    • Vortex until fully dissolved. Use an ultrasonic bath if necessary.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Integrate all peaks.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • The primary degradation product, 6-methoxyimidazo[1,2-a]pyridine, is expected to have a shorter retention time than the parent iodo-compound.

Protocol: Forced Degradation Study Workflow

A forced degradation study is essential to understand the compound's liabilities and to ensure the chosen analytical method is "stability-indicating" (i.e., capable of separating the parent compound from its degradation products).

G cluster_stress Forced Degradation Conditions (24h) cluster_results Data Evaluation start Prepare Stock Solution (0.5 mg/mL in ACN/H₂O) acid Acidic 0.1 M HCl, 60°C start->acid Aliquot base Basic 0.1 M NaOH, 60°C start->base Aliquot ox Oxidative 3% H₂O₂, RT start->ox Aliquot therm Thermal Solid, 80°C photo Photolytic Solution, ICH Light Box start->photo Aliquot analysis Analyze All Samples by HPLC-UV/MS acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval1 Calculate % Degradation analysis->eval1 eval2 Assess Peak Purity eval1->eval2 eval3 Identify Degradants (MS) eval2->eval3 eval4 Validate Method Specificity eval3->eval4

Caption: Workflow for a forced degradation study.

  • Stress Conditions: Aliquot the stock solution and subject them to the following conditions for a defined period (e.g., 24 hours):

    • Acidic: Add HCl to a final concentration of 0.1 M. Heat to 60°C.

    • Basic: Add NaOH to a final concentration of 0.1 M. Heat to 60°C.

    • Oxidative: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal: Store the solid compound in an oven at 80°C.

    • Photolytic: Expose the solution to light in a calibrated photostability chamber (ICH Q1B guidelines).

  • Analysis: After the exposure period, neutralize the acidic and basic samples and analyze all samples by the HPLC method developed in Protocol 5.1, preferably with a Mass Spectrometer (LC-MS) to aid in the identification of degradation products.

  • Evaluation: The results will reveal which conditions cause degradation, the identity of the major degradants, and whether the HPLC method can successfully resolve these new peaks from the parent peak.

Conclusion

This compound is a valuable but inherently labile molecule. Its primary stability risk stems from the C-I bond, which is susceptible to photolytic and reductive cleavage. Oxidative degradation of the heterocyclic core is a secondary concern. Strict adherence to recommended storage conditions—specifically, protection from light, oxygen, and moisture under refrigerated or frozen conditions—is critical to preserving its integrity. For applications in drug development, routine analytical verification of purity and the implementation of forced degradation studies are strongly recommended to ensure the quality of starting materials and the reliability of experimental outcomes.

References

An In-depth Technical Guide to 3-Iodo-6-methoxyimidazo[1,2-a]pyridine (CAS Number: 1044733-64-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is featured in numerous commercially available drugs, underscoring its therapeutic significance. The compound 3-iodo-6-methoxyimidazo[1,2-a]pyridine (CAS No. 1044733-64-3) is a key derivative within this class, serving as a versatile intermediate for the synthesis of novel drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in drug discovery and development.

Core Molecular Attributes

This compound is a substituted imidazo[1,2-a]pyridine with a molecular formula of C8H7IN2O and a molecular weight of 274.06 g/mol . The strategic placement of an iodine atom at the 3-position and a methoxy group at the 6-position imparts unique chemical reactivity and potential for biological activity.

PropertyValueSource
CAS Number 1044733-64-3N/A
Molecular Formula C8H7IN2ON/A
Molecular Weight 274.06 g/mol N/A
Canonical SMILES COc1cc2n(cn(c2c1)I)N/A
Appearance Off-white to yellow powderN/A
Solubility Soluble in organic solvents such as DMSO and methanolN/A

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through a two-step process, analogous to the synthesis of similar 3-iodoimidazo[1,2-a]pyridine derivatives.[3]

Step 1: Formation of the Imidazo[1,2-a]pyridine Core

The initial step involves the condensation of a substituted 2-aminopyridine with a suitable reagent to form the bicyclic imidazo[1,2-a]pyridine core. For the target molecule, 2-amino-5-methoxypyridine would be the appropriate starting material.

Step 2: Iodination

The subsequent step is the regioselective iodination at the C3 position of the imidazo[1,2-a]pyridine ring. The C3 position is known to be susceptible to electrophilic attack, making this a facile transformation. Reagents such as N-iodosuccinimide (NIS) or molecular iodine can be employed for this purpose.[3]

Synthesis A 2-Amino-5-methoxypyridine C 6-Methoxyimidazo[1,2-a]pyridine A->C Condensation B α-Haloketone or equivalent B->C E This compound C->E Iodination D Iodinating Agent (e.g., NIS) D->E

Caption: Proposed synthetic workflow for this compound.

The iodine atom at the C3 position is a key functional handle, rendering the molecule an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse molecular fragments, enabling the creation of large and structurally diverse compound libraries for biological screening.

Role as a Synthetic Intermediate in Drug Discovery

The true value of this compound lies in its role as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The imidazo[1,2-a]pyridine core is associated with a broad spectrum of biological activities, including:

  • Anticancer: Derivatives have shown potent activity against various cancer cell lines.[4]

  • Antituberculosis: The scaffold is present in compounds with significant activity against Mycobacterium tuberculosis.[5]

  • Anti-inflammatory and Analgesic: Numerous derivatives have demonstrated anti-inflammatory and pain-relieving properties.

  • Antiviral: The imidazo[1,2-a]pyridine core is a feature in several antiviral agents.

The 6-methoxy group can influence the pharmacokinetic properties of the final compound, potentially improving metabolic stability and oral bioavailability. The ability to functionalize the 3-position through cross-coupling reactions provides a powerful tool for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency and selectivity towards a specific biological target.

Applications cluster_core This compound cluster_reactions Cross-Coupling Reactions cluster_targets Therapeutic Areas Core Versatile Intermediate Suzuki Suzuki Core->Suzuki Heck Heck Core->Heck Sonogashira Sonogashira Core->Sonogashira Buchwald_Hartwig Buchwald-Hartwig Core->Buchwald_Hartwig Oncology Oncology Suzuki->Oncology Infectious_Diseases Infectious Diseases Heck->Infectious_Diseases Inflammation Inflammation Sonogashira->Inflammation CNS_Disorders CNS Disorders Buchwald_Hartwig->CNS_Disorders

References

The Halogen Advantage: A Technical Guide to the Biological Activity of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Strategic Role of Halogenation

The imidazo[1,2-a]pyridine core, a fused heterocyclic system, is a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds. Its rigid structure and synthetic accessibility have made it a cornerstone for the development of novel therapeutics. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto this scaffold is a key strategy in drug design, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through various mechanisms, including the formation of halogen bonds. This guide provides an in-depth exploration of the diverse biological activities of halogenated imidazo[1,2-a]pyridines, offering insights for researchers and professionals in drug discovery and development.

Anticancer Activity: Targeting Key Pathways in Malignancy

Halogenated imidazo[1,2-a]pyridines have emerged as potent anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanisms of action are often centered on the inhibition of critical signaling pathways that drive tumor growth and survival.

Mechanism of Action: Inhibition of Kinase Signaling Cascades

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a central role in cell signaling. For instance, certain fluorinated imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Specifically, some compounds have shown high selectivity for the p110α isoform of PI3K. The presence of fluorine atoms can enhance the binding affinity to the kinase domain, leading to potent inhibition.

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical halogenated imidazo[1,2-a]pyridine.

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Halogenated_IP Halogenated Imidazo[1,2-a]pyridine Halogenated_IP->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by halogenated imidazo[1,2-a]pyridines.

Induction of Apoptosis and Cell Cycle Arrest

Treatment of cancer cells with halogenated imidazo[1,2-a]pyridines has been shown to induce programmed cell death (apoptosis) and halt the cell division cycle. For example, studies on breast cancer cell lines demonstrated that these compounds can cause an increase in the levels of pro-apoptotic proteins like p53 and p21, leading to cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR)

The position and nature of the halogen substituent significantly impact the anticancer activity. Generally, the introduction of electron-withdrawing groups like halogens on the imidazo[1,2-a]pyridine ring enhances cytotoxicity. For instance, 6,8-dichloro-substituted derivatives have shown potent activity. The presence of a halogenated phenyl group at the 2-position of the scaffold is also a common feature in active compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected halogenated imidazo[1,2-a]pyridine derivatives.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
1 6-Chloro, 2-(4-bromophenyl)A375 (Melanoma)Not specified
2 7-ChloroNot specifiedNot specified
3 Not specifiedHCC1937 (Breast)45
4 Not specifiedHCC1937 (Breast)47.7
Experimental Protocol: MTT Assay for Cell Viability

A standard method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow Diagram:

MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Seed cancer cells in 96-well plate Incubation1 2. Incubate for 24h Cell_Culture->Incubation1 Add_Compound 3. Add varying concentrations of halogenated imidazo[1,2-a]pyridine Incubation1->Add_Compound Incubation2 4. Incubate for 48-72h Add_Compound->Incubation2 Add_MTT 5. Add MTT solution Incubation2->Add_MTT Incubation3 6. Incubate for 4h Add_MTT->Incubation3 Add_Solvent 7. Add solubilization solution (e.g., DMSO) Incubation3->Add_Solvent Read_Absorbance 8. Measure absorbance at 570 nm Add_Solvent->Read_Absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the halogenated imidazo[1,2-a]pyridine compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Action

Halogenated imidazo[1,2-a]pyridines exhibit significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their development is particularly crucial in the face of rising antimicrobial resistance.

Antibacterial Activity

These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The introduction of halogens can enhance the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.

Antitubercular Activity: A particularly promising area is the activity of halogenated imidazo[1,2-a]pyridines against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several derivatives, including those with chloro and fluoro substitutions, have shown potent activity against drug-sensitive and multi-drug-resistant (MDR) strains.

Antifungal Activity

Halogenated imidazo[1,2-a]pyridines have also been reported to possess antifungal properties against various fungal strains, such as Candida albicans. The presence of a chlorine atom on the imidazo[1,2-a]pyridine scaffold has been shown to be important for antifungal potency in some derivatives.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected halogenated imidazo[1,2-a]pyridines against various microbial strains.

Compound IDHalogen SubstitutionMicrobial StrainMIC (µg/mL)Reference
5 6-Chloro, 2-(4-bromophenyl)S. aureusNot specified
6 6-Chloro, 2-(4-bromophenyl)E. coliNot specified
7 7-ChloroM. tuberculosis H37Rv0.02 µM
8 6,8-DichloroNot specifiedNot specified
9 Chloro-substitutedC. albicans41.92 µmol/L
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Workflow Diagram:

MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution 1. Prepare serial dilutions of the compound in a 96-well plate Inoculation 3. Add the inoculum to each well Compound_Dilution->Inoculation Inoculum_Prep 2. Prepare a standardized bacterial/fungal inoculum Inoculum_Prep->Inoculation Incubation_Step 4. Incubate at the optimal temperature for 24-48h Inoculation->Incubation_Step Visual_Inspection 5. Visually inspect for turbidity Incubation_Step->Visual_Inspection MIC_Determination 6. Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Perform a two-fold serial dilution of the halogenated imidazo[1,2-a]pyridine compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Antiviral Activity: Combating Viral Infections

Halogenated imidazo[1,2-a]pyridines have also demonstrated promising antiviral activity against a variety of viruses, including herpesviruses and human immunodeficiency virus (HIV).

Activity Against Herpesviruses

Several bromo-substituted imidazo[1,2-a]pyridines have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). The structure-activity relationship studies have indicated that the presence and position of the bromine atom are critical for the antiviral potency.

Anti-HIV Activity

Recent studies have explored imidazo[1,2-a]pyridine-Schiff base derivatives for their anti-HIV activity. While the specific role of halogens in these derivatives is still under investigation, the imidazo[1,2-a]pyridine scaffold serves as a valuable starting point for the design of novel anti-HIV agents. Molecular docking studies suggest that these compounds may interact with key viral enzymes like reverse transcriptase.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a common method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the halogenated imidazo[1,2-a]pyridine.

  • Incubation: Incubate the plates for a period that allows for the formation of visible plaques (typically 3-10 days).

  • Plaque Visualization: Stain the cells with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound) and determine the EC50 value.

Conclusion and Future Perspectives

Halogenated imidazo[1,2-a]pyridines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of halogen atoms has proven to be a powerful tool for optimizing their potency and pharmacokinetic profiles. Further research should focus on elucidating the precise mechanisms of action, particularly the specific molecular targets, and on expanding the structure-activity relationship studies to guide the rational design of next-generation therapeutics. The development of these compounds holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and virology.

"potential therapeutic targets of imidazo[1,2-a]pyridine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Targets of Imidazo[1,2-a]pyridine Derivatives

Abstract

The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic system is a core component of numerous clinically successful drugs, including zolpidem (insomnia), alpidem (anxiolytic), and olprinone (acute heart failure).[3][4] Its rigid, planar structure and tunable electronic properties make it an ideal framework for designing ligands that can interact with a wide array of biological targets with high affinity and specificity. This versatility has led to the exploration of imidazo[1,2-a]pyridine derivatives across a vast landscape of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3] This technical guide provides an in-depth analysis of the key therapeutic targets of these compounds, elucidating the molecular mechanisms, presenting relevant quantitative data, and detailing the experimental methodologies used for their validation.

Anticancer Therapeutic Targets

Imidazo[1,2-a]pyridine derivatives have emerged as a powerful class of anticancer agents, primarily due to their ability to modulate critical signaling pathways that are frequently dysregulated in cancer.[5][6] Their mechanisms of action are diverse, ranging from the direct inhibition of key enzymes to the modulation of complex inflammatory and cell cycle processes.

Protein Kinase Inhibition: Disrupting Cancer Cell Signaling

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The imidazo[1,2-a]pyridine scaffold has proven to be an effective template for designing potent and selective kinase inhibitors.

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs cell growth, proliferation, and survival.[7] Its hyperactivation is a common event in tumorigenesis, making it a prime target for cancer therapy. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway, acting either on individual components like PI3Kα or as dual PI3K/mTOR inhibitors.[8][9]

One study reported a series of derivatives with potent PI3Kα inhibition, exhibiting an IC50 value of 2 nM and inducing apoptosis in breast cancer cell lines.[8] Another series of novel imidazo[1,2-a]pyridines was identified as potent PI3K/mTOR dual inhibitors, demonstrating significant tumor growth inhibition in HCT116 and HT-29 xenograft models without notable toxicity.[9] The rationale for pursuing dual inhibitors is to achieve a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms that can arise from the feedback loops present within the signaling cascade.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K Inhibit ImidazoPyridine->mTORC1 Inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.

Beyond the PI3K pathway, imidazo[1,2-a]pyridines have been shown to inhibit other kinases crucial for cancer progression:

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase whose signaling promotes cell proliferation and survival. A novel series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines was discovered to be potent and selective IGF-1R inhibitors.[10]

  • DYRK1A and CLK1: These kinases are involved in cell cycle regulation and splicing. Certain imidazo[1,2-a]pyridine derivatives inhibit both DYRK1A and CLK1 in the micromolar range.[11]

  • Cyclin-Dependent Kinases (CDKs): As master regulators of the cell cycle, CDKs are validated anticancer targets. Imidazo[1,2-a]pyridines have been reported to inhibit CDKs, leading to cell cycle arrest.[5]

Modulation of Inflammatory Pathways

The link between chronic inflammation and cancer is well-established. Imidazo[1,2-a]pyridines can exert anti-inflammatory effects that contribute to their anticancer activity by targeting key signaling pathways like STAT3 and NF-κB.

A novel derivative, MIA, was shown to suppress the STAT3/NF-κB signaling pathway in breast and ovarian cancer cells.[12][13] This inhibition led to a downstream reduction in the expression of pro-inflammatory and cancer-promoting genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] Molecular docking studies suggested that MIA binds directly to the NF-κB p50 subunit, thereby preventing its translocation to the nucleus and subsequent transcriptional activity.[12][13]

Other Anticancer Mechanisms
  • Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Imidazo[1,2-a]pyridine derivatives have been identified that inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[5][7]

  • Induction of Oxidative Stress: Some derivatives have been shown to markedly increase NADPH oxidase (NOX) activity.[14] This leads to a surge in reactive oxygen species (ROS), causing oxidative stress that triggers apoptosis in cancer cells while often sparing normal cells.[14]

Antimicrobial Therapeutic Targets

The rise of drug-resistant pathogens represents a critical global health threat. The imidazo[1,2-a]pyridine scaffold has yielded potent antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[15][16]

Targeting Mycobacterium tuberculosis

Tuberculosis remains a leading cause of death from an infectious disease worldwide.[16] The discovery of imidazo[1,2-a]pyridine-3-carboxamides, such as Q203 (Telacebec), marked a significant advancement, showing potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains.[15][17][18]

The primary target of Q203 and related analogues is the cytochrome bc1 complex, specifically the QcrB subunit.[19] This complex is a crucial component of the electron transport chain, responsible for generating ATP. By binding to QcrB, these compounds inhibit the enzyme's function, effectively shutting down cellular energy production and leading to bacterial death.[19]

The identification of QcrB as the target was a classic example of modern drug discovery workflow. It involved high-throughput screening of compound libraries against whole M. tuberculosis cells, followed by the generation of spontaneous resistant mutants.[19] Whole-genome sequencing of these resistant mutants revealed single nucleotide polymorphisms (SNPs) consistently in the qcrB gene, confirming it as the target.[19]

Target_Validation_Workflow Screen Whole-Cell Screening Hit Identify Potent Imidazo[1,2-a]pyridine Hits Screen->Hit Mutant Generate Resistant Mutants Hit->Mutant WGS Whole-Genome Sequencing (WGS) Mutant->WGS SNP Identify Common Mutation (e.g., in qcrB gene) WGS->SNP Confirm Target Confirmation (e.g., Gene Overexpression) SNP->Confirm

Caption: Experimental workflow for identifying the molecular target of anti-TB agents.
Broad-Spectrum Antibacterial Activity

Beyond TB, various imidazo[1,2-a]pyridine derivatives have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[20][21] While the precise mechanisms are often multifaceted, in silico studies suggest that some derivatives may target bacterial DNA gyrase (GyrB), an enzyme essential for DNA replication.[22]

Central Nervous System (CNS) Therapeutic Targets

The ability of small molecules to cross the blood-brain barrier makes the imidazo[1,2-a]pyridine scaffold highly attractive for developing therapies for neurological and psychiatric disorders.

GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS. It is a ligand-gated ion channel that, when activated, allows chloride ions to flow into the neuron, causing hyperpolarization and reducing its excitability. The receptor complex contains multiple allosteric binding sites, including the well-known benzodiazepine (BZD) site.[23]

Imidazo[1,2-a]pyridines, most famously zolpidem, are potent and selective positive allosteric modulators (PAMs) of the GABA-A receptor, acting at the BZD site.[24] They bind preferentially to receptors containing the α1 subunit, which is associated with sedative and hypnotic effects.[24] This subtype selectivity is a key differentiator from classical benzodiazepines, which bind less selectively to multiple α subunits and are associated with a broader range of side effects. More recent research has focused on developing derivatives with selectivity for α2/α3 subunits for anxiolytic effects with minimal sedation.[25][26]

GABAA_Receptor GABAA GABA-A Receptor Pentamer α γ α β β Chloride (Cl⁻) Ion Channel Cl_ion Cl⁻ GABAA->Cl_ion Channel Opens GABA GABA GABA->GABAA:b2 Binds at α/β interface ImidazoPyridine Imidazo[1,2-a]pyridine (e.g., Zolpidem) ImidazoPyridine->GABAA:g2 Binds at α/γ interface (BZD site) Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx leads to

Caption: Modulation of the GABA-A receptor by imidazo[1,2-a]pyridine derivatives.
Other CNS Targets

  • Adenosine A1 Receptors: Antagonists of the A1 receptor are being investigated for enhancing cognition. Imidazo[1,2-α]pyridine analogues have been identified as a promising scaffold for designing novel A1 receptor antagonists for potential use in neurodegenerative disorders.[27]

  • 5-HT4 Receptors: Partial agonists of the serotonin 5-HT4 receptor may offer both symptomatic and disease-modifying benefits in Alzheimer's disease. An imidazo[1,5-a]pyridine derivative was identified as a potent, brain-penetrant partial agonist with efficacy in cognitive models.[28]

  • Phosphodiesterases (PDEs): PDEs regulate cyclic nucleotide signaling in the brain. Imidazo[4,5-b]pyridine derivatives have been developed as potent and selective inhibitors of PDE10A, a target for schizophrenia and other neuropsychiatric disorders.[29]

Data Summary and Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. This section provides a summary of representative biological data and a detailed protocol for a common assay used in the characterization of imidazo[1,2-a]pyridine derivatives.

Table of Biological Activities
Compound ClassTargetAssay TypePotencyReference
Imidazo[1,2-a]pyridine-3-carboxamideQcrB (M. tb)Whole-Cell MICMIC: 0.03 - 5.0 µM[19]
Imidazo[1,2-a]pyridine-3-carboxamideMDR/XDR M. tbWhole-Cell MICMIC ≤ 1.0 µM[17]
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridineIGF-1RKinase InhibitionPotent & Selective[10]
Imidazo[1,2-a]pyridine DerivativePI3KαKinase InhibitionIC50: 2 nM[8]
Imidazo[1,2-a]pyridine DerivativePI3K/mTORKinase InhibitionPotent dual inhibitor[9]
Imidazo[1,2-a]pyrazine DerivativePDE III / PDE IVEnzyme InhibitionModerate to Potent[30]
Imidazo[1,2-a]pyrimidineGABA-A (α2/α3)Receptor BindingHigh Affinity[26]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 of an imidazo[1,2-a]pyridine derivative against a protein kinase (e.g., PI3Kα). The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Objective: To determine the concentration of an imidazo[1,2-a]pyridine inhibitor required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35)

  • Test Imidazo[1,2-a]pyridine compounds, serially diluted in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • DMSO (vehicle control)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

  • Compound Plating: a. Prepare a serial dilution series of the test compounds in 100% DMSO (e.g., 11 points, 1:3 dilution). b. Using an acoustic liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well assay plate. Include wells for vehicle control (DMSO only) and positive control inhibitor.

  • Kinase Reaction Setup: a. Prepare a "Kinase/Substrate Mix" in kinase assay buffer containing the target kinase and its specific substrate at 2X the final desired concentration. b. Add 5 µL of the Kinase/Substrate Mix to each well of the assay plate containing the compounds. c. Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction: a. Prepare an "ATP Solution" in kinase assay buffer at 2X the final desired concentration (typically at the Km value for the specific kinase). b. Add 5 µL of the ATP Solution to all wells to start the kinase reaction. The final reaction volume is 10 µL. c. Mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: a. Equilibrate the luminescent ATP detection reagent to room temperature. b. Add 10 µL of the detection reagent to each well. This will stop the kinase reaction and initiate the luminescence signal. c. Mix the plate and incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis: a. Read the luminescence intensity on a compatible plate reader. b. The signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and positive (100% inhibition) controls. c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to demonstrate remarkable therapeutic potential, serving as a versatile foundation for the development of targeted agents against a multitude of diseases. Its derivatives have been successfully optimized to inhibit key targets in oncology (kinases, inflammatory pathways), infectious disease (mycobacterial electron transport chain), and neuroscience (GABA-A receptors). The deep understanding of the structure-activity relationships and mechanisms of action, supported by robust experimental validation, ensures that this privileged scaffold will remain a focal point for drug discovery and development professionals for years to come.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Cross-Coupling of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent bicyclic nitrogen-containing heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This versatility has led to its incorporation into numerous marketed drugs, including zolpidem (an insomnia therapeutic), alpidem (an anxiolytic agent), and zolimidine (an anti-ulcer agent).[2][4] The scaffold's value extends across various therapeutic areas, with derivatives demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2][4][5]

The functionalization of this core structure is paramount for modulating pharmacological activity and optimizing drug-like properties. Among the myriad of synthetic transformations available, the Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely adopted methods for forming carbon-carbon bonds.[6][7][8] Its operational simplicity, mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids make it an indispensable tool in drug discovery and development.[6][9]

This guide focuses on a key building block, 3-iodo-6-methoxyimidazo[1,2-a]pyridine , and its application in Suzuki cross-coupling reactions. The C-I bond at the 3-position is highly activated towards the initial oxidative addition step in the catalytic cycle, making this substrate an excellent electrophilic partner for coupling with a diverse range of organoboron reagents.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for rational protocol design and troubleshooting. The reaction is catalyzed by a palladium complex and involves three fundamental steps that cycle the palladium between its Pd(0) and Pd(II) oxidation states.[10][11][12]

  • Oxidative Addition: The catalytic cycle begins with the active Pd(0) species inserting into the carbon-iodine bond of the this compound. This step forms a square planar Pd(II) complex.[10][13] The reactivity of the aryl halide in this step follows the trend I > OTf > Br >> Cl, highlighting the high reactivity of our iodo-substituted substrate.[14]

  • Transmetalation: This is the step where the carbon nucleophile is transferred from the organoboron species to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species (-B(OR)₃⁻).[14][15] This boronate then displaces the halide on the Pd(II) complex, forming a new organopalladium intermediate.

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[10][12]

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ Active Catalyst pd_oxidative Pd(II) Complex (Oxidative Adduct) pd0->pd_oxidative Oxidative Addition pd_transmetal Pd(II) Complex (Transmetalated) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_transmetal->product aryl_halide R¹-X (3-Iodo-Imidazo-Pyridine) aryl_halide->pd_oxidative boronic_acid R²-B(OH)₂ boronic_acid->pd_transmetal base Base (e.g., K₂CO₃) base->pd_transmetal Activates Boronic Acid

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki Coupling with an Arylboronic Acid

This protocol provides a general method for coupling this compound with a representative arylboronic acid. Conditions may require optimization for different coupling partners.

Materials and Equipment
  • Reactants:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 - 1.5 eq)

  • Catalyst System:

    • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

    • Triphenylphosphine (PPh₃) (2-10 mol%)

    • Alternative Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

  • Base:

    • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 eq)

  • Solvents:

    • 1,4-Dioxane or Dimethoxyethane (DME), anhydrous

    • Deionized Water (degassed)

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Condenser

    • Inert atmosphere setup (Nitrogen or Argon manifold, balloons)

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for work-up (separatory funnel, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (K₂CO₃, 2.0 eq).

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the catalyst.[14]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-Dioxane) followed by degassed deionized water. A common solvent ratio is 4:1 or 5:1 (organic:water). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 4-16 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 2: General Experimental Workflow.

Optimization and Troubleshooting

Even with a robust protocol, challenges can arise. The following table outlines common issues and provides guidance for optimizing your reaction.

ProblemPotential Cause(s)Suggested Solutions & Rationale
Low or No Yield Inactive Catalyst: The Pd(0) species is sensitive to oxygen.[14]Ensure the reaction is set up under a strictly inert atmosphere. Use fresh, high-quality catalyst and anhydrous solvents.
Inefficient Base: The base may not be strong enough or soluble enough to generate the active boronate species.[14]Use a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). Ensure the base is a fine, anhydrous powder.[16]
Low Temperature: Insufficient thermal energy to overcome the activation barrier for oxidative addition or other steps.Cautiously increase the reaction temperature in 10-20 °C increments. Microwave heating can also be effective for rapid optimization.[14]
Poor Ligand Choice: The ligand may not sufficiently stabilize the catalyst or promote reductive elimination.For challenging substrates, consider more electron-rich and sterically bulky phosphine ligands like XPhos, SPhos, or Buchwald-type ligands.[17]
Side Product Formation Homocoupling of Boronic Acid: The boronic acid reacts with itself to form a biaryl byproduct.This can be caused by oxygen in the reaction. Ensure thorough degassing. Using a 1:1 ratio of reactants can sometimes minimize this.
Dehalogenation: The starting iodo-compound is reduced to the corresponding H-substituted version.Ensure solvents are pure and free of potential hydride sources. The choice of ligand and base can sometimes influence this pathway.
Protodeboronation: The boronic acid is cleaved to the corresponding arene before it can transmetalate.This is often promoted by excess water or prolonged heating. Use boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable.[12]
Reaction Stalls Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, especially at high temperatures or low ligand concentrations.Increase the ligand-to-palladium ratio (e.g., from Pd:2L to Pd:4L). Use a more robust pre-catalyst or ligand system.

References

Application Notes: Palladium-Catalyzed C-N Cross-Coupling of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2] Its application in pharmaceutical and materials science is widespread, owing to its broad substrate scope and functional group tolerance, which surpasses many classical methods for C-N bond formation.[1][3][4] This guide provides a detailed technical overview and a field-proven protocol for the Buchwald-Hartwig amination of 3-iodo-6-methoxyimidazo[1,2-a]pyridine, a privileged heterocyclic scaffold frequently encountered in medicinal chemistry.[5][6] We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and offer a robust experimental procedure and troubleshooting guide for researchers, scientists, and drug development professionals.

Mechanistic Rationale: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle involves three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7][8]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl iodide to a coordinatively unsaturated, electron-rich Pd(0) species, which is generated in situ from a palladium precatalyst. This step forms a Pd(II) intermediate.[7][8][9]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium-amido complex.[7][8] This step is often rate-limiting and is critically influenced by the choice of base and solvent.[10]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][7][8]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(I) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition amido_complex L-Pd(II)(Ar)(NR¹R²) (Amido Complex) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination in_ArI Ar-I in_Amine HNR¹R² in_Base Base out_BaseH [Base-H]⁺ I⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: A Guide to Experimental Choices

The success of coupling with a specific substrate like this compound is dictated by the judicious selection of each reaction component. The heteroaromatic nature of this substrate requires careful consideration, as the ring nitrogen can potentially coordinate to the palladium center, influencing catalytic activity.[11][12]

ComponentSelection Rationale & Field Insights
Aryl Halide This compound: Aryl iodides are highly reactive in the oxidative addition step.[9] However, the iodide anion generated during the reaction can act as a catalyst inhibitor by forming unreactive palladium iodide dimers.[2][8] This effect can often be mitigated by using solvents like toluene, in which the resulting iodide salt has poor solubility.[8]
Amine Primary & Secondary Amines: The reaction is broadly applicable to both primary and secondary aliphatic and aromatic amines.[7][13] For primary amines, ammonia equivalents like benzophenone imine can be employed to prevent diarylation.[8][13] The nucleophilicity and steric bulk of the amine will influence the required reaction conditions.
Palladium Source Precatalysts (e.g., Buchwald G3/G4): While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined palladacycle precatalysts are highly recommended.[14][15] These complexes are typically air- and moisture-stable, ensuring reproducibility and simplifying reaction setup. They activate under mild conditions to reliably generate the active Pd(0) species.[15][16]
Ligand Bulky Biarylphosphines (e.g., XPhos, RuPhos, BrettPhos): Ligand choice is arguably the most critical parameter.[17] For challenging heteroaromatic substrates, bulky, electron-rich monophosphine ligands are often superior.[15][18] They stabilize the Pd(0) center, promote rapid oxidative addition, and facilitate the crucial reductive elimination step.[18][19] A ligand screening is often necessary to identify the optimal choice for a novel transformation.[12] N-Heterocyclic Carbene (NHC) ligands also represent a robust alternative class.[3][20]
Base Strong vs. Weak Bases: The base facilitates the deprotonation of the amine. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with base-sensitive functional groups.[2][14][21] For substrates like imidazo[1,2-a]pyridine that may have base sensitivity, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are excellent alternatives, though they may require higher reaction temperatures.[14][21] The solubility of the base is a key factor; poorly soluble bases can lead to slow or incomplete reactions.[10][21]
Solvent Aprotic, Non-coordinating Solvents: Toluene, 1,4-dioxane, THF, and t-BuOH are commonly used.[2][7][14] Toluene is often an excellent first choice for aryl iodides.[8] Solvents to be avoided include chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to and inhibit the palladium catalyst.[14][21]

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative secondary amine (e.g., morpholine). Reaction conditions, particularly the choice of ligand, base, and temperature, may require optimization for other amine coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Ligand (e.g., XPhos) (1.2-3.6 mol%, to maintain a 1.2:1 L:Pd ratio)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene) (to achieve ~0.1 M concentration)

  • Standard glassware (Schlenk flask or oven-dried vial with stir bar)

  • Inert atmosphere supply (Nitrogen or Argon)

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Charge flask with solids: Aryl Iodide, Base, Pd Precatalyst, Ligand prep2 2. Seal flask and purge with inert gas (3x) prep1->prep2 prep3 3. Add liquid reagents: Degassed Solvent, Amine prep2->prep3 react1 4. Heat to desired temp (e.g., 80-110 °C) with stirring prep3->react1 react2 5. Monitor progress via TLC / LC-MS workup1 6. Cool to RT, dilute with EtOAc, filter solids react2->workup1 Upon Completion workup2 7. Wash organic layer (water, brine) workup1->workup2 workup3 8. Dry (Na₂SO₄), filter, and concentrate workup2->workup3 purify 9. Purify via flash column chromatography workup3->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask or screw-cap vial containing a magnetic stir bar, add this compound (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the ligand (e.g., XPhos, 0.024 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously. The high density of inorganic bases requires good agitation to ensure proper mixing.[14]

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-arylated product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during Buchwald-Hartwig aminations.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Poor quality reagents/solvent.3. Inappropriate ligand or base for the substrate.4. Poor solubility of the base.1. Use a fresh, high-quality precatalyst; ensure a rigorously inert atmosphere.[22]2. Use anhydrous, degassed solvents and pure reagents.3. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, Cs₂CO₃).[22]4. Ensure vigorous stirring; consider grinding the base before use or switching to a more soluble base.[14][21]
Hydrodehalogenation The desired amination is competing with a side reaction where the iodo group is replaced by hydrogen.[1]1. Lower the reaction temperature.2. Switch to a different ligand system; sometimes more sterically hindered ligands can suppress this pathway.3. Ensure the amine is of high purity and not a source of protons.
Substrate Decomposition The imidazo[1,2-a]pyridine core may be sensitive to the reaction conditions (especially strong base or high heat).1. Switch from a strong base (NaOtBu) to a milder one (K₃PO₄, Cs₂CO₃).[2][21]2. Lower the reaction temperature and accept a longer reaction time.3. Ensure the reaction is not heated for an unnecessarily long time after completion.
Formation of Biaryl Byproduct Homocoupling of the aryl iodide can sometimes occur.[23]1. Lower the catalyst loading.2. Re-evaluate the ligand choice.3. Ensure the reaction temperature is not excessively high.

References

Application Notes & Protocols: Sonogashira Coupling of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and sp-hybridized carbons (terminal alkynes).[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has proven indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4][5] The reaction's utility is underscored by its operational simplicity and tolerance of a wide range of functional groups, often proceeding under mild conditions.[1][6]

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The introduction of an alkynyl substituent at the 3-position of this nucleus via Sonogashira coupling provides a versatile entry point for the synthesis of novel compounds with potential therapeutic applications. This document provides a detailed guide to the Sonogashira coupling of 3-iodo-6-methoxyimidazo[1,2-a]pyridine, offering insights into reaction optimization, detailed protocols, and troubleshooting strategies.

Reaction Mechanism: A Tale of Two Catalytic Cycles

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] While the exact intermediates can be influenced by the specific ligands and reaction conditions, the fundamental steps are well-established.

The Palladium Cycle:

  • Reductive Elimination: If starting with a Pd(II) precatalyst, it is first reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II)-aryl intermediate.[6] This step is often considered the rate-determining step of the overall reaction.[8]

  • Transmetalation: The Pd(II)-aryl complex then reacts with a copper acetylide species, generated in the copper cycle, in a transmetalation step. This transfers the alkynyl group to the palladium center and regenerates the copper catalyst.[6]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne complex.[9]

  • Deprotonation: The formation of the copper-alkyne complex increases the acidity of the terminal proton, facilitating its removal by the amine base.[8][9]

  • Copper Acetylide Formation: This deprotonation results in the formation of a copper acetylide, which then participates in the transmetalation step with the palladium complex.[1][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Cu-C≡CR PdII_Aryl_Alkynyl L₂Pd(II)(Aryl)(C≡CR) Transmetalation->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Product Aryl-C≡CR RedElim->Product CuI CuI PiComplex π-Alkyne-Cu Complex CuI->PiComplex H-C≡CR Deprotonation Deprotonation PiComplex->Deprotonation Base Cu_Acetylide Cu-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling of this compound hinges on the careful selection and optimization of several key parameters.

ParameterRecommendationRationale & Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(PPh₃)₂Cl₂ is often preferred due to its higher stability and solubility.[7] Catalyst loading is typically in the range of 1-5 mol%.
Copper (I) Co-catalyst CuIEssential for the classical Sonogashira reaction to proceed under mild conditions.[1] Copper-free protocols exist but may require different ligands or conditions to avoid alkyne homocoupling (Glaser coupling).[4][5][10]
Ligand Triphenylphosphine (PPh₃)Often introduced as part of the palladium complex. Additional phosphine ligands can sometimes be beneficial, but excess can inhibit the reaction. N-heterocyclic carbenes (NHCs) are also effective alternatives.[7]
Base Triethylamine (TEA), Diisopropylamine (DIPA)An amine base is required to neutralize the HX formed and to deprotonate the terminal alkyne.[10] The base should be anhydrous and of high purity.[11]
Solvent THF, DMF, DioxaneThe solvent must be able to dissolve all reactants and be appropriately degassed to prevent catalyst decomposition.[11] Anhydrous conditions are crucial.[10]
Temperature Room Temperature to 80 °CThe reactivity of the aryl iodide generally allows for milder conditions.[10] However, for less reactive alkynes or to increase the reaction rate, gentle heating may be necessary.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxygen, which can lead to its decomposition into inactive palladium black.[11] Rigorous exclusion of air is critical for reproducible results.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling Conditions

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2.5 mol%)

  • CuI (5 mol%)

  • Triethylamine (TEA) (3-5 equivalents)

  • Anhydrous and degassed THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed THF or DMF via syringe.

  • Add triethylamine (3-5 eq) and the terminal alkyne (1.1-1.5 eq) sequentially via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling Conditions

To circumvent the issue of alkyne homocoupling (Glaser coupling) that can be promoted by the copper co-catalyst, a copper-free protocol can be employed.[4][5][10]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • A suitable phosphine ligand (e.g., PPh₃, 4 mol%) or a pre-formed palladium-phosphine complex.

  • A suitable base (e.g., Cs₂CO₃, 2 equivalents)

  • Anhydrous and degassed solvent (e.g., Dioxane, DMF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through Celite®.

  • Wash the filtrate with water and then brine.

  • Dry the organic phase, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Pd catalyst, CuI (if applicable), Base setup->reagents solvent Add Degassed Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at RT or Heat (Monitor by TLC/LC-MS) alkyne->reaction workup Work-up reaction->workup quench Dilute & Filter workup->quench extract Aqueous Wash quench->extract dry Dry & Concentrate extract->dry purify Purification (Column Chromatography) dry->purify product Final Product purify->product

Caption: A generalized workflow for the Sonogashira coupling experiment.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or low conversion Inactive catalyst, poor quality reagents, insufficient degassing.Use fresh, high-purity reagents and catalysts.[11] Ensure the solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere.[10][11] Consider increasing the reaction temperature.
Formation of black precipitate (Palladium black) Catalyst decomposition due to oxygen or impurities.Improve inert atmosphere techniques (e.g., use a glovebox or Schlenk line).[11] Use high-purity, anhydrous solvents and reagents.[11]
Significant alkyne homocoupling (Glaser coupling) Presence of oxygen, high copper catalyst loading.Ensure strictly anaerobic conditions.[11] Reduce the amount of CuI or switch to a copper-free protocol.[10][11]
Reaction stalls Catalyst deactivation, substrate or product inhibition.Add a fresh portion of the catalyst. Ensure the base is not fully consumed.

Conclusion

The Sonogashira coupling of this compound is a robust and reliable method for the synthesis of 3-alkynyl substituted imidazo[1,2-a]pyridines. By carefully controlling the reaction parameters, particularly the quality of the reagents, the choice of catalyst system, and the exclusion of oxygen, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] Notably, the introduction of an amino group at the 3-position of this scaffold often enhances its pharmacological profile, making the development of efficient synthetic routes to 3-aminoimidazo[1,2-a]pyridine derivatives a significant area of research for drug development professionals.

This comprehensive guide provides an in-depth exploration of the prevalent synthetic strategies for obtaining 3-aminoimidazo[1,2-a]pyridine derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present data to aid in experimental design and optimization.

Key Synthetic Strategies: A Comparative Overview

Several synthetic methodologies have been developed for the construction of the 3-aminoimidazo[1,2-a]pyridine core. The choice of method often depends on the desired substitution pattern, substrate availability, and scalability requirements. The most prominent and versatile of these is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: A Workhorse in Medicinal Chemistry

The GBB reaction is a powerful one-pot, three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[2][4][5] This multicomponent reaction (MCR) is highly valued for its efficiency, atom economy, and the ability to generate a diverse library of compounds from readily available starting materials.

Mechanism and Rationale:

The currently accepted mechanism for the GBB reaction commences with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (imine) intermediate.[6] The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium intermediate. This is followed by an intramolecular 5-endo-dig cyclization and subsequent tautomerization/aromatization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The use of an acid catalyst is crucial for activating the aldehyde and promoting the formation of the key iminium intermediate.

Experimental Workflow for the GBB Reaction:

GBB_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2-aminopyridine, aldehyde, and catalyst in a suitable solvent. add_iso Add isocyanide. start->add_iso react Stir at specified temperature (e.g., room temp. to reflux). Monitor by TLC or LC-MS. add_iso->react quench Quench the reaction (e.g., add water). react->quench extract Extract with an organic solvent. quench->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by recrystallization or column chromatography. dry->purify end end purify->end Characterize the final product. Cyclodehydration_Aromatization start N-Boc-protected 2-aminopyridine-containing amide step1 Amide Activation (Tf₂O, 2-MeO-Py) start->step1 Cyclodehydration step2 Deprotection-Aromatization (K₂CO₃, THF) step1->step2 end 3-Aminoimidazo[1,2-a]pyridine step2->end

References

Application Notes & Protocols: The Use of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its rigid, bicyclic structure and unique electronic properties make it an excellent platform for developing ligands that can precisely interact with biological targets. Marketed drugs such as Zolpidem (an insomnia agent) and Alpidem (an anxiolytic) underscore the therapeutic relevance of this scaffold.[2][3]

Within this class, 3-Iodo-6-methoxyimidazo[1,2-a]pyridine emerges as a particularly powerful and versatile building block for drug discovery. Its strategic functionalization offers distinct advantages:

  • The 3-Iodo Group: The carbon-iodine bond at the C3 position is a key synthetic handle. The C3 position is naturally electron-rich and susceptible to electrophilic substitution, making iodination straightforward.[4] This iodo-substituent renders the scaffold an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[5][6]

  • The 6-Methoxy Group: The methoxy group at the C6 position serves as a crucial modulator of physicochemical properties. As a moderate electron-donating group, it can influence the electronic environment of the ring system, impacting target binding and metabolic stability. Furthermore, its presence can enhance solubility and alter the pharmacokinetic profile of derivative compounds.[7]

This guide provides a comprehensive overview of the synthesis, functionalization, and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Synthesis of the this compound Scaffold

The preparation of the title scaffold is typically achieved in a robust, two-step sequence starting from commercially available 2-amino-5-methoxypyridine.

Workflow for Scaffold Synthesis

cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination A 2-Amino-5-methoxypyridine C 6-Methoxyimidazo[1,2-a]pyridine A->C Reflux in Ethanol B Chloroacetaldehyde B->C E This compound C->E Acetonitrile, RT D N-Iodosuccinimide (NIS) D->E

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine

This protocol details the condensation reaction to form the bicyclic core.

Materials:

  • 2-Amino-5-methoxypyridine

  • Chloroacetaldehyde (50% w/w aqueous solution)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of 2-amino-5-methoxypyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Scientific Rationale: The initial step is a nucleophilic attack of the pyridine ring nitrogen onto the aldehyde, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for this condensation.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to yield 6-methoxyimidazo[1,2-a]pyridine as a solid.

Protocol 2: C3-Iodination

This protocol describes the selective iodination at the electron-rich C3 position.[4]

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Scientific Rationale: N-Iodosuccinimide is a mild and effective electrophilic iodinating agent. The C3 position of the imidazo[1,2-a]pyridine ring is highly activated towards electrophilic substitution due to its high electron density, leading to highly regioselective iodination.[4][5]

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to afford this compound.

Application in Medicinal Chemistry: Cross-Coupling Reactions

The true utility of the 3-iodo scaffold lies in its capacity to undergo various palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient construction of compound libraries to explore structure-activity relationships (SAR).

General Workflow for Scaffold Elaboration

cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Scaffold 3-Iodo-6-methoxy- imidazo[1,2-a]pyridine Coupling_Suzuki Aryl/Heteroaryl Boronic Acid Scaffold->Coupling_Suzuki Pd Catalyst, Base Coupling_Sonogashira Terminal Alkyne Scaffold->Coupling_Sonogashira Pd/Cu Catalysts, Base Coupling_Buchwald Amine (R₂NH) Scaffold->Coupling_Buchwald Pd Catalyst, Ligand, Base Product_Suzuki 3-Aryl-substituted Derivative Coupling_Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl-substituted Derivative Coupling_Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino-substituted Derivative Coupling_Buchwald->Product_Buchwald

Caption: Key cross-coupling reactions for derivatizing the scaffold.

Protocol 3: Suzuki-Miyaura Coupling

This reaction is ideal for introducing aryl or heteroaryl moieties at the C3 position.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or pinacol boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane, DME, Toluene/Water mixture)

  • Microwave vial or reaction tube

Procedure:

  • In a microwave vial, combine this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

    • Scientific Rationale: The palladium(0) active species is sensitive to oxygen. Removing oxygen prevents catalyst oxidation and deactivation, ensuring an efficient catalytic cycle.

  • Add the degassed solvent(s).

  • Seal the vial and heat the reaction mixture, typically between 80-120 °C (conventional heating) or up to 150 °C (microwave irradiation), for the required time (30 min to 12 h).[8]

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via column chromatography.

Table 1: Representative Suzuki Coupling Conditions

Catalyst (mol%)Base (eq)SolventTemp (°C)TimeTypical Yield
Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)DME906 hGood to Excellent
Pd(dppf)Cl₂ (3%)K₂CO₃ (2.5)Dioxane/H₂O1004 hGood to Excellent

Data synthesized from general knowledge of similar reactions.[9][10]

Case Studies: Targeting Kinases and Amyloid Plaques

The this compound scaffold and its analogs have been successfully employed in several drug discovery campaigns.

  • Kinase Inhibitors: The imidazo[1,2-a]pyridine core is a well-established hinge-binding motif for many protein kinases. By using Suzuki coupling to install various heterocycles at the C3 position, researchers have developed potent inhibitors for targets like PI3K, mTOR, and IGF-1R.[11][12][13] For example, attaching a pyrimidine ring at C3 led to a series of potent insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors.[11] The 6-methoxy group often occupies a hydrophobic pocket, contributing to binding affinity and selectivity.

  • Amyloid Plaque Imaging Agents: Derivatives of this scaffold have been developed as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease.[4][14][15] The compound IMPY, which is 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine, showed excellent binding affinity for Aβ aggregates.[15] Structure-activity relationship (SAR) studies on related compounds, including those with modifications at the 6-position (analogous to our scaffold's methoxy group), have been crucial for optimizing brain uptake and washout kinetics for PET imaging applications.[14]

Conclusion and Future Outlook

This compound is a high-value scaffold for medicinal chemists. Its straightforward synthesis and exceptional versatility in cross-coupling reactions provide a reliable platform for the rapid generation of diverse chemical libraries. The demonstrated success of the core imidazo[1,2-a]pyridine structure in targeting a wide range of biological entities, from kinases to amyloid aggregates, ensures that this scaffold will continue to be a valuable tool in the quest for novel therapeutics. Future work will likely focus on exploring novel coupling methodologies and expanding the range of functional groups installed at the C3 position to access new chemical space and biological targets.

References

Application Notes and Protocols for Catalyst Selection in Cross-Coupling Reactions with 3-Iodo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Role of Cross-Coupling

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, making them attractive core structures for the development of novel therapeutic agents. The functionalization of the imidazo[1,2-a]pyridine ring system is crucial for modulating its physicochemical and pharmacological properties. Among the various positions on the bicyclic ring, the C-3 position is a common site for substitution.

Cross-coupling reactions have emerged as powerful and versatile tools for the construction of carbon-carbon and carbon-heteroatom bonds.[4] For substrates like 3-iodo-imidazo[1,2-a]pyridines, these reactions provide a direct and efficient route to introduce a diverse array of functional groups. This application note provides a detailed guide for the selection of appropriate catalyst systems for various cross-coupling reactions with 3-iodo-imidazo[1,2-a]pyridines, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Core Principles of Catalyst Selection

The success of a cross-coupling reaction hinges on the judicious choice of the catalyst system, which typically comprises a metal precursor (most commonly palladium), a ligand, a base, and a solvent. The interplay of these components governs the efficiency, selectivity, and substrate scope of the transformation. For 3-iodo-imidazo[1,2-a]pyridines, the electronic nature of the heterocyclic substrate and the specific bond being formed will dictate the optimal catalytic conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and aryl-heteroaryl structures. For 3-iodo-imidazo[1,2-a]pyridines, this reaction is highly effective for introducing aryl, heteroaryl, and vinyl substituents at the C-3 position.

Catalyst System Selection

A typical Suzuki-Miyaura catalyst system for 3-iodo-imidazo[1,2-a]pyridines consists of:

  • Palladium Precursor: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for this transformation.[5][6] Palladium(II) precursors like Pd(OAc)₂ in combination with phosphine ligands can also be employed.[7]

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient, as it is part of the Pd(PPh₃)₄ complex. For more challenging couplings, the use of more electron-rich and sterically demanding phosphine ligands can be beneficial.[8]

  • Base: Inorganic bases are commonly used, with sodium carbonate (Na₂CO₃), barium hydroxide (Ba(OH)₂), and sodium hydroxide (NaOH) being effective choices.[5] The strength of the base can influence the reaction rate and yield, with stronger bases sometimes leading to better results.[9][10]

  • Solvent: Aprotic polar solvents such as 1,2-dimethoxyethane (DME) and tetrahydrofuran (THF) are generally preferred.[5][9] The choice of solvent can impact the solubility of the reagents and the overall reaction kinetics.

Illustrative Catalytic Cycle

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative\nAddition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-2-phenylimidazo[1,2-a]pyridine with Phenylboronic Acid
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add 1,2-dimethoxyethane (DME) (10 mL) followed by an aqueous solution of sodium carbonate (2 M, 2.0 mL).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,3-diphenylimidazo[1,2-a]pyridine.

Catalyst System ComponentRecommended Conditions
Palladium Precursor Pd(PPh₃)₄ (2-5 mol%)
Ligand PPh₃ (if not using Pd(PPh₃)₄)
Base Na₂CO₃, Ba(OH)₂, NaOH
Solvent DME, THF
Temperature 75-85 °C

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[11][12][13] This reaction is particularly valuable for introducing primary and secondary amines at the C-3 position of the imidazo[1,2-a]pyridine core, a common structural motif in pharmacologically active molecules.

Catalyst System Selection

The choice of ligand is critical for a successful Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligand: Biarylphosphine ligands such as RuPhos, BrettPhos, and Josiphos-type ligands are often highly effective.[14] The synthesis of specialized 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands has also been reported for use in these couplings.[15][16][17]

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: Anhydrous aprotic solvents like toluene, dioxane, or THF are suitable.

Illustrative Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents 3-Iodo-imidazo[1,2-a]pyridine Amine Base (e.g., NaOtBu) Setup Assemble in glovebox or under inert atmosphere Reagents->Setup Catalyst Pd Precursor (e.g., Pd2(dba)3) Ligand (e.g., RuPhos) Catalyst->Setup Solvent Add anhydrous solvent (e.g., Toluene) Setup->Solvent Heating Heat to 80-110 °C Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quench Cool and quench Monitoring->Quench Extraction Aqueous workup and extraction Quench->Extraction Purification Column chromatography Extraction->Purification caption Buchwald-Hartwig Amination Workflow Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-I ArPdI Ar-Pd(II)-I(L2) OxAdd->ArPdI Transmetalation Transmetalation ArPdI->Transmetalation ArPdR Ar-Pd(II)-C≡CR(L2) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd(0)L2 Product Ar-C≡CR RedElim->Product CuI CuI Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Base Base Base CuAcetylide->Transmetalation caption Sonogashira Catalytic Cycle

References

Application Notes and Protocols for C-N Bond Formation Using 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of C-N Bond Formation on the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of a wide array of therapeutic agents, including anxiolytics, hypnotics, and anticancer drugs. The functionalization of this scaffold, particularly at the C3-position, is a critical step in the synthesis of new chemical entities with tailored biological activities. The introduction of a nitrogen-containing substituent at this position via C-N bond formation opens up a vast chemical space for lead optimization and the development of novel drug candidates.

This application note provides a comprehensive guide to the reaction conditions for C-N bond formation using 3-iodo-6-methoxyimidazo[1,2-a]pyridine as a key building block. We will delve into the two most prevalent and powerful catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide is designed to provide not just procedural steps, but also the underlying chemical principles and mechanistic insights to empower researchers to make informed decisions in their synthetic endeavors.

Comparative Analysis: Palladium vs. Copper Catalysis for C-N Coupling

The choice between a palladium- or copper-based catalytic system is a critical decision in the strategic planning of a synthesis. Both methodologies have their distinct advantages and limitations, and the optimal choice often depends on the specific amine coupling partner, functional group tolerance, and desired reaction scale.

FeaturePalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann Condensation
Catalyst Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper salts (e.g., CuI, Cu₂O, Cu(OAc)₂)
Ligands Bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) or N-heterocyclic carbenes (NHCs)Diamines, amino alcohols, phenanthrolines, or often ligand-free
Reaction Temp. Generally milder (often room temperature to 110 °C)Typically higher (100-200 °C), though modern methods allow for milder conditions
Substrate Scope Very broad; effective for a wide range of primary and secondary amines, including sterically hindered onesTraditionally more limited, but modern ligands have expanded the scope significantly
Functional Group Tol. Generally high, but sensitive to some sulfur-containing groupsCan be more robust for certain functional groups, but high temperatures can be a limitation
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Often requires strong bases like K₂CO₃ or K₃PO₄
Cost Palladium and specialized phosphine ligands can be expensiveCopper catalysts are significantly more cost-effective

Expert Insight: For the this compound substrate, which is an electron-rich iodo-heterocycle, both Pd and Cu catalysis are viable. The choice will largely be dictated by the nature of the amine. For sterically demanding or less nucleophilic amines, the high reactivity and tunability of palladium-phosphine systems often provide superior results. For simpler, more nucleophilic amines or on a larger scale where cost is a major consideration, a modern, ligand-assisted Ullmann approach is an attractive alternative.

Visualizing the Catalytic Pathways

To understand the operational principles behind these transformations, it is essential to visualize the catalytic cycles.

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)(I)L_n OxAdd->PdII LigEx Ligand Exchange (Amine Coordination) PdII->LigEx HNR'R'' AmineComplex [Ar-Pd(II)(NHR'R'')L_n]⁺I⁻ LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)(NR'R'')L_n Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Ullmann_Condensation CuI_cat Cu(I)L_n AmineCoord Amine Coordination CuI_cat->AmineCoord HNR'R'' (Base) CuAmide L_nCu(I)-NR'R'' AmineCoord->CuAmide OxAdd Oxidative Addition CuAmide->OxAdd Ar-I CuIII Ar-Cu(III)(I)(NR'R'')L_n OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI_cat Regeneration Product Ar-NR'R'' RedElim->Product

Caption: A proposed catalytic cycle for the Ullmann condensation.

Experimental Protocols

The following protocols are representative procedures for the C-N bond formation using this compound. These should be considered as starting points, and optimization may be necessary for specific amine coupling partners.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of aryl halides and is expected to be effective for the coupling of a wide range of primary and secondary amines with this compound.[1][2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or a similar bulky phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane or toluene

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (Cs₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%) in a small amount of the reaction solvent.

  • Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas three times. Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the starting iodide).

  • Initiation: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-6-methoxyimidazo[1,2-a]pyridine derivative.

Causality Behind Choices:

  • Bulky Phosphine Ligands: Ligands like Xantphos are crucial as they promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, and prevent the formation of inactive palladium dimers.[3]

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate. The choice between Cs₂CO₃ and K₃PO₄ can influence the reaction rate and substrate compatibility.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, necessitating the exclusion of oxygen from the reaction.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a more cost-effective alternative to palladium catalysis, particularly for less sterically hindered amines. Modern Ullmann-type reactions often employ ligands to achieve milder reaction conditions and broader substrate scope.[4]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Copper(I) iodide (CuI)

  • L-Proline or N,N'-dimethylethylenediamine (as ligand, optional but recommended)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.), the amine (1.5-2.0 equiv.), CuI (5-10 mol%), the ligand (10-20 mol%, if used), and the base (K₂CO₃ or K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (DMSO or DMF) to achieve a concentration of 0.2-0.5 M.

  • Reaction: Heat the reaction mixture to 110-150 °C under an inert atmosphere with efficient stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3 x volume of the reaction).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Copper(I) Iodide: CuI is a common and effective catalyst for Ullmann reactions. The active species is believed to be a Cu(I) complex.

  • Ligand: While some Ullmann reactions can be ligand-free, the use of simple, inexpensive ligands like L-proline or diamines can significantly accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper catalyst and facilitating the oxidative addition step.

  • Polar Aprotic Solvent: High-boiling polar aprotic solvents like DMSO and DMF are typically required to solubilize the reagents and achieve the necessary reaction temperatures.

Mechanistic Considerations for the Imidazo[1,2-a]pyridine System

The electronic nature of the this compound substrate plays a significant role in the C-N coupling reaction. The imidazo[1,2-a]pyridine ring system is electron-rich, which can influence the rate of oxidative addition of the aryl iodide to the metal center.

  • Buchwald-Hartwig Amination: The electron-rich nature of the heterocycle can facilitate the oxidative addition to the Pd(0) center. The choice of a sufficiently electron-rich and bulky phosphine ligand is paramount to ensure that the subsequent reductive elimination of the C-N bond is faster than competing side reactions like β-hydride elimination.[3]

  • Ullmann Condensation: In the copper-catalyzed cycle, the formation of a Cu(III) intermediate via oxidative addition is a proposed key step. The electron-donating methoxy group and the heterocyclic system can influence the redox properties of the copper center and the stability of the intermediates. The reaction is believed to proceed through either a Cu(I)/Cu(III) catalytic cycle or a radical-based mechanism, depending on the specific reaction conditions and ligands employed.

Troubleshooting and Self-Validation

A robust protocol should have built-in checks and balances.

  • Reaction Monitoring: Regular monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and to identify the formation of any significant byproducts.

  • Incomplete Conversion: If the reaction stalls, potential causes include catalyst deactivation or insufficient base. Addition of a fresh portion of catalyst and/or base can sometimes restart the reaction.

  • Byproduct Formation: Hydrodehalogenation (replacement of iodine with hydrogen) can be a side reaction, particularly in palladium-catalyzed reactions. This can often be suppressed by using a more sterically hindered ligand or a milder base. In Ullmann reactions, homocoupling of the aryl iodide can occur at very high temperatures.

Conclusion

The C-N bond formation on the this compound scaffold is a versatile and powerful transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable routes, each with its own set of advantages and considerations. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently access a diverse range of 3-amino-imidazo[1,2-a]pyridine derivatives. This guide provides the necessary foundational knowledge and practical protocols to successfully implement these important synthetic methods.

References

The Strategic Application of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This nitrogen-rich fused ring system serves as a "privileged structure," capable of interacting with a multitude of biological targets, most notably protein kinases.[3][4] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5][6] Consequently, the development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.

The imidazo[1,2-a]pyridine scaffold has been successfully incorporated into inhibitors targeting a range of critical cancer-related kinases, including Phosphoinositide 3-kinases (PI3K), mTOR, Cyclin-Dependent Kinases (CDKs), and the Activin-like kinase (ALK) family.[3][6][7][8] The rigid, planar nature of the bicyclic system provides an excellent framework for the precise spatial orientation of pharmacophoric substituents, enabling high-affinity interactions within the ATP-binding pocket of these enzymes.

This application note focuses on a particularly valuable synthetic intermediate: 3-Iodo-6-methoxyimidazo[1,2-a]pyridine . The strategic placement of the iodo group at the C3 position and the methoxy group at the C6 position makes this molecule a highly versatile building block for the rapid generation of diverse kinase inhibitor libraries. The C3-iodo substituent serves as a chemical handle for introducing a wide array of molecular fragments via transition metal-catalyzed cross-coupling reactions, which is a principal strategy for exploring the structure-activity relationship (SAR) and optimizing potency and selectivity.[9]

Scientific Rationale: The Advantage of the 3-Iodo-6-methoxy Substitution Pattern

The design of this compound as a synthetic precursor is rooted in a deep understanding of kinase inhibitor chemistry and SAR principles.

  • The C3-Iodo Group: A Gateway to Chemical Diversity: The iodine atom at the 3-position is the key to the molecule's synthetic utility. Aryl iodides are highly reactive partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[7][10] This allows for the efficient and modular installation of various aryl, heteroaryl, alkynyl, and amino moieties. These groups are often crucial for establishing key interactions with the kinase hinge region, selectivity pockets, or solvent-exposed regions of the ATP-binding site.

  • The C6-Methoxy Group: A Modulator of Potency and Properties: The electron-donating methoxy group at the 6-position influences the electronic properties of the imidazo[1,2-a]pyridine ring system. This can modulate the basicity of the scaffold and its hydrogen bonding capabilities. Furthermore, substitutions at the C6 position have been shown to significantly impact the biological activity and pharmacokinetic properties of imidazo[1,2-a]pyridine-based inhibitors.[11] The methoxy group can contribute to target affinity and can be a site for metabolic modification, influencing the overall drug-like properties of the final compound.

The following diagram illustrates the central role of this intermediate in synthesizing a library of potential kinase inhibitors through various cross-coupling strategies.

Caption: Synthetic pathways from the core intermediate.

Application in PI3K/mTOR Inhibitor Synthesis

The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a high-priority target for therapeutic intervention.[5] Several potent PI3K inhibitors are based on the imidazo[1,2-a]pyridine scaffold.[3][12] The 3-iodo-6-methoxy derivative is an ideal starting point for synthesizing analogs of known PI3K inhibitors like GSK2126458. The C3 position is often occupied by an aryl or heteroaryl group that forms critical interactions within the enzyme's active site.

The following table summarizes the activity of representative imidazo[1,2-a]pyridine-based kinase inhibitors, demonstrating the potency achievable with this scaffold.

Compound IDKinase TargetIC₅₀ (nM)Cell LineIC₅₀ (nM)Reference
Compound 35 PI3Kα150T47D (Breast)550--INVALID-LINK--[3]
Compound 32ab PvPI4K32----INVALID-LINK--[9]
Compound 12b --Hep-2 (Larynx)11,000--INVALID-LINK--[13]
Compound 14 5-Lipoxygenase100 (cell-free)Intact Cells160--INVALID-LINK--[14]

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol first describes the formation of the imidazo[1,2-a]pyridine core via condensation, followed by regioselective iodination at the C3 position.

Caption: Workflow for preparing the core intermediate.

Step 1: Synthesis of 6-Methoxyimidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of chloroacetaldehyde (1.1 eq) and a mild base like sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude material by column chromatography on silica gel to obtain pure 6-methoxyimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

  • Dissolve 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or DMF in a flask protected from light.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to form a C-C bond. This is a foundational reaction for installing diverse aromatic and heteroaromatic systems at the C3 position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water or DME)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the vessel under the inert atmosphere.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-methoxyimidazo[1,2-a]pyridine derivative.

Protocol 3: Sonogashira Cross-Coupling (Adapted Protocol)

This protocol outlines the coupling of this compound with a terminal alkyne. This reaction introduces an alkynyl linkage, which can serve as a rigid spacer or a precursor for further transformations.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between saturated aqueous ammonium chloride and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-alkynyl-6-methoxyimidazo[1,2-a]pyridine derivative.

Protocol 4: Buchwald-Hartwig Amination (Adapted Protocol)

This protocol details the palladium-catalyzed formation of a C-N bond between this compound and a primary or secondary amine. This is a powerful method for introducing key hydrogen bond donors and acceptors.[7][10][15]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 - 1.5 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide or Cs₂CO₃, 1.5 - 2.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precursor, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add this compound and the anhydrous solvent.

  • Finally, add the amine coupling partner.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-amino-6-methoxyimidazo[1,2-a]pyridine derivative.

Conclusion and Future Outlook

This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its C3-iodo functionality provides a reliable handle for late-stage diversification through robust and well-established palladium-catalyzed cross-coupling methodologies. This enables medicinal chemists to efficiently explore the structure-activity relationships of the imidazo[1,2-a]pyridine scaffold against various kinase targets. The protocols outlined in this note provide a solid foundation for researchers to leverage this building block in their drug discovery programs, paving the way for the development of novel, potent, and selective therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, found in numerous commercial drugs like Zolpidem and Alpidem.[1][2] The 3-iodo derivative serves as a versatile intermediate, enabling further functionalization through cross-coupling reactions due to the relatively low bond dissociation energy of the C-I bond.[3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low to No Yield of the Desired Product

You've set up the reaction to iodinate 6-methoxyimidazo[1,2-a]pyridine, but upon workup and analysis (TLC, LC-MS), you observe a low yield of the 3-iodo product or only unreacted starting material.

  • Inactive Iodinating Reagent:

    • Causality: N-Iodosuccinimide (NIS) is an excellent and often clean source of electrophilic iodine, but it can degrade over time, especially with exposure to light and moisture. Molecular iodine (I₂) can also be of variable purity.

    • Solution: Use a freshly opened bottle of NIS or purify older batches if necessary. When using I₂, ensure it is of high purity. It's good practice to store iodinating reagents in a desiccator, protected from light.

  • Insufficient Electrophilicity of Iodine (when using I₂):

    • Causality: While imidazo[1,2-a]pyridines are electron-rich, the direct reaction with molecular iodine can be sluggish. The reaction often requires the in-situ generation of a more potent electrophilic species, such as I⁺.

    • Solution: When using I₂, the addition of an oxidant is often necessary to improve reaction rates and yields. Oxidants like tert-Butyl hydroperoxide (TBHP) can activate I₂ and increase the iodine atom economy.[3] Alternative methods employ inorganic oxidants like K₂S₂O₈ or PhI(OAc)₂.[3]

  • Suboptimal Reaction Conditions:

    • Causality: The rate of electrophilic aromatic substitution is highly dependent on solvent polarity, temperature, and concentration.

    • Solution: Screen different solvents. Acetonitrile (ACN) and Dichloromethane (DCM) are common choices for iodination with NIS.[4] If the reaction is slow at room temperature, gentle heating (e.g., 40-60 °C) may be required. Monitor the reaction progress by TLC to avoid over-heating or prolonged reaction times which can lead to side products.

Here is a logical workflow to diagnose and solve low-yield issues.

low_yield_workflow start Low or No Product Yield Observed check_sm Verify Starting Material (SM) Purity & Identity (NMR, LCMS) start->check_sm check_reagents Assess Iodinating Reagent (Use fresh NIS or high-purity I₂) check_sm->check_reagents SM is OK optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents are active add_oxidant If using I₂, add an oxidant (e.g., TBHP) optimize_conditions->add_oxidant screen_solvents Screen Solvents (ACN, DCM, THF) optimize_conditions->screen_solvents vary_temp Vary Temperature (0°C to Reflux) optimize_conditions->vary_temp success Successful Synthesis add_oxidant->success screen_solvents->success vary_temp->success

Caption: A workflow for troubleshooting low yields.

Issue 2: Complex Reaction Mixture and Difficult Purification

Your TLC plate shows multiple spots, including what appears to be the product, starting material, and several other byproducts. This complexity makes purification by column chromatography challenging.

  • Over-Iodination:

    • Causality: The imidazo[1,2-a]pyridine ring is highly activated. Using a large excess of the iodinating agent can lead to the formation of di-iodinated species, such as 3,X-diiodo-6-methoxyimidazo[1,2-a]pyridine.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the iodinating agent. Add the reagent portion-wise or as a solution via syringe pump to maintain a low concentration and minimize over-reaction.

  • Formation of Homocoupled Byproducts:

    • Causality: Under certain oxidative conditions, particularly radical pathways, the starting material can undergo homocoupling to form a bi-imidazo[1,2-a]pyridine dimer. This has been observed in related systems.[5]

    • Solution: If using an oxidant with I₂, ensure conditions do not favor radical formation. Using NIS under mild, non-radical conditions (e.g., room temperature, protected from light) can often prevent this side reaction.

  • Product Degradation on Silica Gel:

    • Causality: The product, while generally stable, can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition during column chromatography.

    • Solution:

      • Neutralize Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a neutral or basic additive, such as triethylamine (~0.5-1%).

      • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or Florisil, which may be more compatible with the product.

      • Rapid Purification: Do not let the column run dry and elute the product as quickly as possible to minimize contact time with the stationary phase.

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding the synthesis.

Q1: What is the underlying mechanism for the C3-iodination of 6-methoxyimidazo[1,2-a]pyridine?

The reaction proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism. The imidazo[1,2-a]pyridine ring system is electron-rich, and the C3 position is the most nucleophilic carbon atom. This high nucleophilicity is due to resonance stabilization involving the lone pair of electrons on the imidazole nitrogen (N1). An electrophilic iodine species (I⁺), generated from NIS or an I₂/oxidant system, is attacked by the C3 position to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (e.g., solvent, succinimide anion) restores aromaticity and yields the final 3-iodo product.

Caption: Mechanism of C3 electrophilic iodination.

Q2: Which iodinating agent is preferable: N-Iodosuccinimide (NIS) or Molecular Iodine (I₂)?

Both reagents are effective, but the choice depends on factors like reaction scale, desired cleanliness, and cost.

FeatureN-Iodosuccinimide (NIS)Molecular Iodine (I₂) with Oxidant
Reactivity Generally high; provides a direct source of electrophilic iodine.Variable; reactivity is highly dependent on the choice and amount of oxidant (e.g., TBHP).[3]
Handling Solid, relatively easy to weigh and handle. Can be light-sensitive.Solid, sublimes, can be corrosive and staining. Requires handling an additional oxidant.
Byproducts Succinimide, which is water-soluble and typically easy to remove during workup.Depends on the oxidant. Can be more complex.
Cleanliness Often results in cleaner reaction profiles with fewer side products.[4]Can lead to more side reactions if not properly optimized.
Cost More expensive than I₂.Less expensive, making it suitable for large-scale synthesis.
Recommendation Ideal for small to medium-scale lab synthesis where purity and ease of workup are prioritized.Suitable for large-scale and process chemistry where cost is a major factor.
Q3: Why is the iodination so regioselective for the C3 position?

The high regioselectivity is a direct consequence of the electronic structure of the imidazo[1,2-a]pyridine bicyclic system. The C3 position on the imidazole ring is analogous to the C2/C5 positions of pyrrole, which are known to be highly activated towards electrophilic attack. Computational and experimental studies confirm that C3 has the highest electron density and is the kinetic site of protonation and other electrophilic additions. Unless the C3 position is already substituted (blocked), electrophilic attack at other positions (e.g., C5, C7) is electronically and sterically disfavored.[6]

Experimental Protocol Example

This protocol is a representative procedure for the synthesis of this compound using NIS.

Materials:

  • 6-methoxyimidazo[1,2-a]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6-methoxyimidazo[1,2-a]pyridine (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature. Protect the reaction from direct light by wrapping the flask in aluminum foil.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 50:50 Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine/NIS.

  • Workup: Dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50% EtOAc) to afford this compound as a solid.

References

"purification techniques for 3-Iodo-6-methoxyimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine. This resource is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during the purification of this molecule.

Purification Troubleshooting & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My initial purification by standard silica gel column chromatography is yielding a product with persistent impurities. What are the likely culprits and how can I improve separation?

A1: This is a common challenge. The impurities in a typical synthesis of this compound often include unreacted starting materials (e.g., 6-methoxy-2-aminopyridine), the non-iodinated analogue (6-methoxyimidazo[1,2-a]pyridine), and potentially over-iodinated byproducts. These compounds often have very similar polarities, making separation difficult.

Troubleshooting Steps:

  • Optimize Your Eluent System: Standard ethyl acetate/hexane systems may not provide sufficient resolution. Try a gradient elution with a less polar co-solvent like dichloromethane (DCM) and a small percentage of methanol. For example, start with 100% DCM and gradually introduce 0.5-2% methanol. This can help resolve compounds with close Rf values.

  • Dry Loading vs. Wet Loading: If your compound has limited solubility in the initial eluent, it can streak on the column. Adsorb your crude product onto a small amount of silica gel, dry it in vacuo, and load the resulting free-flowing powder onto the top of your column. This "dry loading" technique often results in sharper bands and better separation.

  • Column Dimensions: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 weight ratio of silica to crude product) and a column with a suitable aspect ratio (length to diameter) to maximize theoretical plates.

Q2: I'm observing a yellow or brown color in my final product, even after chromatography. What is this and how can I remove it?

A2: The coloration is often due to trace amounts of residual iodine (I₂) from the iodination step. While a preliminary wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) during the reaction workup is standard practice to quench excess iodine, some can persist.[1]

Decolorization Protocol:

  • Charcoal Treatment: Dissolve your semi-purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% by weight of your compound).

  • Stir or Swirl: Stir the suspension at room temperature for 15-30 minutes. Be cautious, as prolonged exposure can sometimes lead to product adsorption and lower yield.

  • Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal.

  • Solvent Removal: Concentrate the filtrate in vacuo to recover the decolorized product.

Q3: Can I use recrystallization to purify this compound? If so, what solvent systems are recommended?

A3: Yes, recrystallization is an excellent technique for final purification, especially for removing minor impurities after chromatography. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Recommended Solvent Systems for Screening:

  • Single Solvents: Methanol[1], ethanol, or isopropanol are good starting points.

  • Solvent/Anti-Solvent Pairs:

    • Dichloromethane / Hexane

    • Ethyl Acetate / Hexane

    • Dichloromethane / Diethyl Ether[2]

Expert Tip: To perform a solvent screen, place a few milligrams of your compound in several small test tubes and add a few drops of each candidate solvent. Observe the solubility at room temperature and then upon gentle heating. A good system will show the desired solubility profile.

Q4: How can I effectively monitor the purification process to ensure I am collecting the correct fractions?

A4: Thin-Layer Chromatography (TLC) is your most critical tool.[3]

Best Practices for TLC Monitoring:

  • Choose the Right Eluent: Use the same eluent system for TLC as you plan to use for your column chromatography. This provides the most accurate prediction of separation. A good TLC eluent system will move your target compound to an Rf (retention factor) of approximately 0.25-0.35.

  • Co-spotting: On your TLC plate, spot the crude mixture, the starting material(s), and a "co-spot" containing both the crude mixture and the starting material in the same lane. This definitively identifies the starting material spot in your crude mixture.

  • Visualization: Imidazo[1,2-a]pyridine derivatives are often UV-active. Visualize your plates under a UV lamp (254 nm). You can also use staining agents like potassium permanganate or iodine vapor if the impurities are not UV-active.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the primary purification of the crude product obtained after synthesis and workup.

  • Column Preparation: Select a column of appropriate size and pack it with silica gel (e.g., 230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).[3]

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexane) to first elute highly non-polar impurities.

    • Gradually increase the polarity of the eluent. A common gradient is from 10% to 40% Ethyl Acetate in Hexane.[4] The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System

This protocol is ideal for a final polishing step after column chromatography.

  • Dissolution: Dissolve the chromatographed product in a minimum amount of a good solvent (e.g., Dichloromethane) at room temperature or with gentle warming.

  • Induce Crystallization: Slowly add a miscible anti-solvent (e.g., Hexane or Diethyl Ether) dropwise while gently swirling the flask until the solution becomes faintly cloudy (the point of saturation).

  • Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. For improved yield, you can later place it in a refrigerator (4 °C) to promote further crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals in vacuo to remove all residual solvent.

Data Summary

The following table provides typical parameters for the purification of imidazo[1,2-a]pyridine derivatives by flash column chromatography. Actual values for this compound should be determined empirically.

ParameterRecommended Value/SystemRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Industry standard for compounds of moderate polarity.[3]
Eluent System Hexane / Ethyl Acetate GradientOffers a good polarity range for separating starting materials from the product.[1][4]
Dichloromethane / Methanol GradientUseful for resolving closely-eluting impurities. Use a low percentage of MeOH (0.5-2%).
Typical Rf 0.25 - 0.35This range provides optimal separation on a column, preventing premature elution or excessive band broadening.
Loading Method Dry LoadingRecommended for improving resolution and preventing streaking, especially with less soluble samples.

Purification Workflow Diagram

The following diagram illustrates a logical workflow for making decisions during the purification process.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Purification & Analysis Crude_Product Crude Product Post-Workup TLC_Analysis TLC Analysis vs. Starting Materials Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Check_Purity_1 Check Fractions by TLC Column_Chromatography->Check_Purity_1 Combine_Pure Combine Pure Fractions & Evaporate Check_Purity_1->Combine_Pure Impure_Fractions Impure/Mixed Fractions Check_Purity_1->Impure_Fractions Fractions Impure Recrystallization Recrystallization Combine_Pure->Recrystallization Minor Impurities Remain Final_Analysis Final Purity Check (NMR, LC-MS) Combine_Pure->Final_Analysis Product is >98% Pure Recrystallization->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product Impure_Fractions->Column_Chromatography Re-column

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Optimizing Suzuki Coupling with 3-Iodo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-iodo-imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The unique electronic properties of the imidazo[1,2-a]pyridine ring system can present specific challenges. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges and optimize your reaction yields.

Introduction: The Challenge of Coupling with Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry. However, its successful functionalization via Suzuki-Miyaura coupling is not always straightforward. The electron-rich nature of the imidazole ring and the presence of a Lewis-basic nitrogen atom can influence catalyst activity and lead to unwanted side reactions.[1] 3-Iodo-imidazo[1,2-a]pyridines are highly reactive electrophiles, but this reactivity can also promote side reactions like dehalogenation.[2][3] This guide will address the most common issues encountered and provide systematic solutions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is low or non-existent. What are the first things I should check?

A low yield in a Suzuki coupling with a 3-iodo-imidazo[1,2-a]pyridine can stem from several factors. A systematic approach to troubleshooting is crucial.

dot

Troubleshooting_Workflow Start Low or No Yield CheckReagents 1. Verify Reagent Quality - Boronic Acid Purity - Solvent Anhydrous/Degassed - Base Quality Start->CheckReagents Start Here CheckCatalyst 2. Assess Catalyst System - Catalyst Activity - Ligand Choice - Pre-catalyst vs. In-situ CheckReagents->CheckCatalyst CheckConditions 3. Evaluate Reaction Conditions - Base Selection & Strength - Solvent System - Temperature CheckCatalyst->CheckConditions SideReactions 4. Analyze for Side Reactions - Dehalogenation (Ar-H) - Homocoupling (Ar-Ar) - Protodeboronation CheckConditions->SideReactions Optimization Optimization Successful SideReactions->Optimization Side Reactions Minimized

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

  • Reagent Quality:

    • Boronic Acid/Ester Purity: This is a paramount, yet often overlooked, factor. Impurities in boronic acids can poison the palladium catalyst.[4] Furthermore, boronic acids, especially heteroaryl derivatives, are prone to decomposition via protodeboronation or oxidation.[1][5] It is recommended to use high-purity boronic acids (≥99%) from a reliable supplier or purify them before use.[6] Boronate esters (e.g., pinacol esters) offer greater stability and are often a better choice for sensitive substrates.[5][7]

    • Solvent and Base Integrity: Ensure solvents are anhydrous and properly degassed. The presence of oxygen can lead to catalyst oxidation and phosphine ligand degradation. Bases should be finely powdered and, if necessary, dried before use.[8]

  • Catalyst System Inactivity:

    • Catalyst Age/Handling: Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and can degrade over time. If in doubt, test the catalyst with a reliable, well-known reaction.[8] Air-stable Pd(II) pre-catalysts are often a more robust choice.[9]

    • Ligand Choice: The standard Pd(PPh₃)₄ may not be optimal. The imidazo[1,2-a]pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst.[1] More electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reaction pathway and prevent catalyst inhibition.[10][11]

  • Sub-optimal Reaction Conditions:

    • Base Selection: The choice of base is critical. Strong inorganic bases have been shown to provide optimized yields and shorter reaction times for this substrate class.[12][13][14] While Na₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, particularly for challenging couplings.[15][16]

    • Solvent System: Aprotic polar solvents are generally preferred. Dimethoxyethane (DME) has been reported to give excellent results.[12][13][15] Other common systems include dioxane/water or THF/water mixtures.[16][17] The solvent must sufficiently dissolve the reactants, especially the base.

Q2: I'm observing a significant amount of dehalogenated starting material (imidazo[1,2-a]pyridine). How can I prevent this?

Dehalogenation, the replacement of iodine with hydrogen, is a major side reaction for reactive heteroaryl iodides.[2] It typically occurs via a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[2]

Strategies to Minimize Dehalogenation:

  • Choice of Base: Avoid bases known to generate Pd-H species, such as hydroxides or alkoxides, if possible. Anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices. Some studies suggest that the N-H group on certain heterocycles can be deprotonated by the base, increasing electron density and susceptibility to side reactions; while imidazo[1,2-a]pyridines lack an N-H on the ring, this highlights the electronic sensitivity.[2] For some N-H containing heterocycles, protection of the nitrogen suppresses dehalogenation.[18]

  • Ligand Selection: The ligand can influence the relative rates of the desired reductive elimination versus the undesired dehalogenation pathway. Using bulky, electron-rich phosphine ligands can sometimes accelerate the desired C-C bond formation, outcompeting the dehalogenation process.

  • Boronic Reagent Quality: A slow transmetalation step allows more time for competing side reactions like dehalogenation to occur.[2] Using a highly active and pure boronic acid or ester can promote a faster forward reaction, minimizing the lifetime of the intermediate susceptible to dehalogenation.[2]

  • Temperature Control: Carefully controlling the temperature is key. While higher temperatures can increase the rate of the desired coupling, they can also accelerate dehalogenation. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

Q3: What are the recommended starting conditions for a Suzuki coupling with a 3-iodo-imidazo[1,2-a]pyridine?

While every reaction requires optimization, the following table provides a robust set of starting conditions based on literature precedents.[12][13][15][16]

ComponentRecommendationRationale & Comments
Electrophile 3-Iodo-imidazo[1,2-a]pyridine1.0 equivalent. The C-I bond is highly reactive, facilitating oxidative addition.[8]
Nucleophile Arylboronic Acid or Ester1.2 - 1.5 equivalents. A slight excess drives the reaction to completion. Esters offer better stability.[5]
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂2-5 mol%. Pd(PPh₃)₄ is a classic choice.[15] Pd(dppf)Cl₂ is a robust pre-catalyst.[19]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0 equivalents. Stronger bases often improve yields for this heterocyclic system.[12][13]
Solvent DME or Dioxane/H₂O (e.g., 4:1)Degassed. DME has been shown to be highly effective.[12][13] A small amount of water can aid in dissolving the base.[9]
Temperature 80 - 100 °CMonitor by TLC/LC-MS. Start at 80-90 °C and increase only if the reaction is sluggish.
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent catalyst degradation and side reactions.[20]

Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The efficiency of each step is influenced by the choice of reactants, catalyst, base, and solvent.

dot

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' (Transmetalation) OxAdd->Transmetal Transmetalation RedElim Ar-Ar' (Reductive Elimination) Transmetal->RedElim Isomerization RedElim->Pd0 Reductive Elimination Product Ar-Ar' (Product) RedElim->Product ArI Ar-I (Imidazopyridine) ArI->OxAdd ArB Ar'-B(OR)₂ (Boronic Acid) ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodo-imidazo[1,2-a]pyridine. This is typically a fast step for iodides.[9]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the iodide. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic 'ate' complex.[8] This is often the rate-limiting step and is highly sensitive to steric hindrance and the purity of the boronic acid.[21][22]

  • Reductive Elimination: The two coupled organic fragments (Ar-Ar') are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Standard Experimental Protocol

This protocol provides a general methodology for the Suzuki coupling of a 3-iodo-imidazo[1,2-a]pyridine with an arylboronic acid.

Materials:

  • 3-Iodo-imidazo[1,2-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 1,2-Dimethoxyethane (DME) and Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-iodo-imidazo[1,2-a]pyridine (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed DME and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M with respect to the limiting reagent) in a 4:1 ratio (DME:H₂O). The mixture should be stirred vigorously.

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

"preventing deiodination of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine during reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Iodo-6-methoxyimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide you with field-proven insights and troubleshooting strategies to maximize your reaction success while minimizing common pitfalls, most notably, undesired deiodination.

Frequently Asked Questions (FAQs): Stability and Handling

This section addresses common queries regarding the intrinsic properties of this compound.

Q1: How stable is this compound under standard laboratory conditions?

A1: Generally, this compound is a stable, solid compound that can be handled under normal laboratory conditions. However, like many electron-rich aryl iodides, it possesses inherent sensitivities. The Carbon-Iodine (C-I) bond is the weakest among carbon-halogen bonds and can be susceptible to cleavage under certain conditions.[1] We recommend storing the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow decomposition over time, which can be accelerated by light and heat.[1][2]

Q2: What causes the deiodination of this compound even before a reaction is initiated?

A2: Spontaneous deiodination, though slow at ambient temperatures, can occur, particularly if the material is impure or exposed to light or heat.[1] The imidazo[1,2-a]pyridine core is electron-rich, which can weaken the C-I bond. The mechanism can involve radical dissociation, especially under UV light or high heat.[1] For this reason, it is crucial to use freshly purified material and protect it from excessive energy input during storage and handling.

Q3: Are there any incompatible reagents or solvents I should be aware of during workup or purification?

A3: Avoid strong acids or bases during workup, as they can promote decomposition.[3] During chromatographic purification, prolonged exposure to silica gel, especially if it's acidic, can potentially lead to degradation. Using a neutralized silica gel or minimizing the time the compound spends on the column is advisable.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Deiodination is a prevalent and frustrating side reaction during Pd-catalyzed cross-coupling reactions. The desired C-C or C-N bond formation competes with a hydrodehalogenation pathway that replaces the iodine with a hydrogen atom. This guide provides a systematic approach to diagnosing and solving this issue for common reaction types.

Core Problem: The Deiodination Side-Reaction

The general catalytic cycle for cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[4][5] Deiodination typically occurs when the catalytic cycle is slowed or when a proton source is available to intercept a key intermediate, leading to a competing hydrodehalogenation pathway.

Deiodination_Pathway cluster_desired Desired Cross-Coupling Cycle cluster_side Deiodination Side-Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)-I Ar-Pd(II)(L_n)-I Pd(0)L_n->Ar-Pd(II)-I Oxidative Addition (Ar-I) Ar-Pd(II)-R Ar-Pd(II)(L_n)-R' Ar-Pd(II)-I->Ar-Pd(II)-R Transmetalation (R'-M) Ar-Pd(II)-H Ar-Pd(II)(L_n)-H Ar-Pd(II)-I->Ar-Pd(II)-H β-Hydride Elimination or Protonolysis Ar-Pd(II)-I->Ar-Pd(II)-H Product Ar-R' Product Ar-Pd(II)-R->Product Reductive Elimination (Fast) Product->Pd(0)L_n Catalyst Regeneration Byproduct Ar-H Byproduct Ar-Pd(II)-H->Byproduct Reductive Elimination (Slow) caption Fig 1. Competing pathways in Pd-catalyzed reactions.

Caption: Fig 1. Competition between desired coupling and deiodination.

Suzuki-Miyaura Coupling

Issue: Formation of 6-methoxyimidazo[1,2-a]pyridine instead of the desired 3-aryl-6-methoxyimidazo[1,2-a]pyridine.

Probable Cause Troubleshooting Solution & Rationale
Inappropriate Base Selection Solution: Switch from strong, soluble bases (like NaOH, NaOEt) to weaker, heterogeneous inorganic bases. Recommended: K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] Rationale: Strong bases can increase the rate of protonolysis, especially if trace water or alcohol solvents are present. Weaker inorganic bases provide sufficient activity for transmetalation while minimizing side reactions.[6] Studies on 3-iodoimidazo[1,2-a]pyridines have shown success with inorganic bases like Na₂CO₃.[7][8]
Suboptimal Ligand Choice Solution: Employ bulky, electron-rich biaryl monophosphine ligands. Recommended: XPhos, SPhos, or RuPhos.[6][9] Rationale: These ligands promote the final, irreversible reductive elimination step to form the desired product.[9][10] A faster reductive elimination can outcompete the slower deiodination pathway. Standard ligands like PPh₃ can work but may be less effective at preventing this side reaction.[7]
High Reaction Temperature Solution: Reduce the reaction temperature. Attempt the reaction first at a lower temperature (e.g., 60-80 °C) before increasing it. Rationale: Deiodination often has a lower activation energy than the desired coupling.[1] Unnecessarily high temperatures will preferentially accelerate the side reaction.
Problematic Solvent Solution: Use anhydrous, aprotic solvents. Recommended: Dioxane, Toluene, or DME.[7][8] Avoid alcohol-based solvents (MeOH, EtOH). Rationale: Alcohols can act as proton and hydride sources, directly contributing to hydrodehalogenation. While some protocols require a co-solvent like water, its amount should be minimized.
Slow Transmetalation Solution: Ensure the quality of your boronic acid/ester. Consider using more reactive boronic esters (e.g., MIDA or pinacol esters).[6] Rationale: If the transmetalation step is slow, the Ar-Pd-I intermediate has more time to undergo decomposition or deiodination.[6] Using highly active organoboron reagents can accelerate the forward reaction.
Buchwald-Hartwig Amination

Issue: Significant formation of 6-methoxyimidazo[1,2-a]pyridine alongside the desired N-arylated product.

Probable Cause Troubleshooting Solution & Rationale
Base is too Strong/Reactive Solution: Use a weaker base than NaOtBu if possible, or a hindered base. Recommended: LHMDS, K₃PO₄, or Cs₂CO₃.[11] Rationale: Sodium t-butoxide is a very strong base and can promote side reactions. While often necessary, switching to an alternative can sometimes mitigate deiodination, especially with sensitive substrates.
Ligand is Ineffective Solution: Use specialized biaryl phosphine ligands designed for C-N coupling. Recommended: Use a ligand from the Buchwald portfolio such as XPhos, RuPhos, or BrettPhos.[12][13] Rationale: Similar to Suzuki coupling, these bulky, electron-rich ligands accelerate the C-N reductive elimination, which is the product-forming step.[13][14] This is critical to outpace the deiodination pathway.
Catalyst Poisoning/Deactivation Solution: Use a palladium precatalyst (e.g., XPhos Pd G3). Rationale: Precatalysts are often more air- and moisture-stable and ensure the efficient generation of the active Pd(0) species in situ.[15] If the catalyst is not efficiently entering the cycle, the starting material may decompose under the basic, heated conditions. Iodide itself can sometimes form inactive palladium dimers, slowing catalysis.[9]

This workflow can help systematically diagnose the source of deiodination in your reactions.

Troubleshooting_Deiodination start High Deiodination Observed (>10%) base_q What base are you using? start->base_q ligand_q What ligand are you using? base_q->ligand_q Strong Base (e.g., NaOtBu, NaOH) ligand_sol Switch to bulky, e⁻-rich ligand (e.g., XPhos, SPhos) base_q->ligand_sol Weak/Inorganic Base temp_q What is the reaction temperature? ligand_q->temp_q Standard Ligand (e.g., PPh₃, dppf) temp_sol Reduce temperature by 20 °C and increase reaction time ligand_q->temp_sol Bulky Biaryl Ligand reagent_q Are reagents fresh & anhydrous? temp_q->reagent_q High Temp (>100 °C) reagent_sol Use fresh, high-purity reagents and anhydrous solvents temp_q->reagent_sol Moderate Temp (≤100 °C) base_sol Switch to weaker, inorganic base (e.g., K₃PO₄, Cs₂CO₃) reagent_q->base_sol Reagents are old or wet end Problem Solved reagent_q->end Reagents are fresh & dry base_sol->end ligand_sol->end temp_sol->end reagent_sol->end caption Fig 2. Step-by-step troubleshooting flowchart.

Caption: Fig 2. Step-by-step troubleshooting flowchart.

References

"troubleshooting low yields in Buchwald-Hartwig reactions with imidazo[1,2-a]pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Reactions with Imidazo[1,2-a]pyridines

Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions involving imidazo[1,2-a]pyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction yields.

I. Frequently Asked Questions (FAQs)

Q1: Why are imidazo[1,2-a]pyridines considered challenging substrates in Buchwald-Hartwig amination?

Imidazo[1,2-a]pyridines, while being privileged structures in medicinal chemistry, present unique challenges in palladium-catalyzed cross-coupling reactions.[1] The pyridine nitrogen can act as a competing ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3] This coordination can disrupt the catalytic cycle, resulting in low or no product formation. Furthermore, the electron-rich nature of the imidazo[1,2-a]pyridine ring system can influence the electronics of the reaction, requiring careful optimization of the catalytic system.

Q2: What is the primary role of the base in this reaction, and how does its choice impact the outcome?

The base is a critical component of the Buchwald-Hartwig catalytic cycle. Its main function is to deprotonate the amine nucleophile, facilitating the formation of the palladium-amido complex, which is a key intermediate leading to the desired product.[4][5] The choice of base can significantly affect reaction rates and yields. Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but can be incompatible with sensitive functional groups.[4][6] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures to achieve comparable reaction rates.[6][7] The solubility of the base in the chosen solvent is also a crucial factor to consider.[4][8]

Q3: Can the palladium precatalyst and ligand combination be universally applied to all imidazo[1,2-a]pyridine couplings?

No, a "one-size-fits-all" approach is rarely successful. The optimal palladium precatalyst and ligand are highly dependent on the specific imidazo[1,2-a]pyridine substrate and the amine coupling partner.[8][9] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, RuPhos), are often effective as they promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[10][11] For challenging substrates, screening a variety of ligands and precatalysts is often necessary to identify the most efficient system.[12] Precatalysts are generally preferred over generating the active catalyst in situ from sources like Pd(OAc)₂ as they can provide more consistent results.[12]

Q4: What are the most common side reactions observed, and how can they be minimized?

Common side reactions include hydrodehalogenation of the aryl halide, where the starting material is reduced instead of coupled, and the formation of undesired dimeric species.[10][13] Another potential issue is β-hydride elimination, especially with secondary amines, which can lead to the formation of an imine and the reduced arene.[10][14] Minimizing these side reactions often involves careful selection of the ligand and reaction conditions. Sterically hindered ligands can disfavor the formation of off-cycle palladium complexes and promote the desired reductive elimination over β-hydride elimination.[10]

II. Troubleshooting Guide: Low to No Yield

When faced with low or no yield in your Buchwald-Hartwig reaction with an imidazo[1,2-a]pyridine substrate, a systematic approach to troubleshooting is essential. The following guide provides a logical workflow to identify and resolve the underlying issues.

Step 1: Verify Starting Material Quality and Reaction Setup

Before delving into extensive condition screening, it's crucial to ensure the integrity of your starting materials and the reaction setup.

  • Purity of Imidazo[1,2-a]pyridine and Amine: Impurities can poison the catalyst. Ensure both coupling partners are pure by techniques such as NMR, LC-MS, or recrystallization.

  • Solvent and Reagent Quality: Use dry, degassed solvents. Ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are commonly used.[6][15] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the reaction.[6] Ensure the base is of high purity and handled under an inert atmosphere, especially strong alkoxide bases.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[15]

Step 2: Systematic Screening of Reaction Parameters

If starting materials and setup are not the issue, a systematic optimization of the reaction conditions is the next logical step. It is recommended to vary one parameter at a time to understand its effect.

2.1 Catalyst System: The Heart of the Reaction

The choice of palladium source and ligand is paramount.

  • Ligand Selection: For heteroaromatic amines, bulky biarylphosphine ligands are often a good starting point.[8] Consider screening a panel of ligands with varying steric and electronic properties.

Ligand ClassExamplesGeneral Applicability with Heterocycles
Bulky Biarylphosphines XPhos, RuPhos, BrettPhosOften effective for challenging couplings, including heteroaromatics.[3]
Chelating Bisphosphines Xantphos, BINAPCan be effective, with performance depending on the specific substrate.[7][16]
Ferrocene-based Josiphos-type ligandsHave shown success in coupling heteroaryl chlorides.[9]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrStrong σ-donors that can be effective for activating less reactive aryl chlorides.[17]
  • Palladium Source: Pre-formed palladium precatalysts (e.g., G3 or G4 XPhos Pd precatalyst) are often more reliable than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.[8]

2.2 Base Selection: A Balancing Act

The choice of base can dramatically influence the reaction's success.

  • Screening Different Bases: If a strong base like NaOtBu is causing decomposition of your starting material or product, switch to a weaker inorganic base.

BaseClasspKaHNotes
NaOtBu Strong Alkoxide~19Highly effective but can be poorly tolerated by sensitive functional groups.[6][15]
LHMDS Strong Amide Base~26A very strong base, use with caution.
Cs₂CO₃ Weak Inorganic~10Good solubility in many organic solvents and often a good choice for sensitive substrates.[6]
K₃PO₄ Weak Inorganic~12.3Another common and effective weak base.[6][7]
  • Base Solubility and Particle Size: For heterogeneous inorganic bases, solubility and particle size can impact the reaction rate.[6] Grinding the base before use or vigorous stirring can be beneficial.[6]

2.3 Solvent and Temperature Optimization

The reaction environment plays a critical role in both solubility and reactivity.

  • Solvent Screening: In addition to common solvents like toluene and dioxane, consider others like THF, CPME, or t-AmOH.[6] The key is to ensure all components are sufficiently soluble at the reaction temperature.

  • Temperature Adjustment: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).[6][7] If you are using a weaker base, you may need to increase the temperature. Conversely, if you observe decomposition, lowering the temperature may be necessary.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Purity - Imidazo[1,2-a]pyridine - Amine - Solvent (Dry/Degassed) - Base start->check_reagents check_setup Step 2: Check Reaction Setup - Inert Atmosphere (Ar/N2) - Proper Temperature Control check_reagents->check_setup Reagents OK screen_catalyst Step 3: Screen Catalyst System - Vary Ligand (e.g., XPhos, RuPhos, Xantphos) - Use a Pre-catalyst check_setup->screen_catalyst Setup OK screen_base Step 4: Screen Base - Strong (NaOtBu) vs. Weak (Cs2CO3, K3PO4) - Check Solubility screen_catalyst->screen_base screen_solvent_temp Step 5: Optimize Solvent & Temperature - Screen Solvents (Toluene, Dioxane, THF) - Adjust Temperature (80-110 °C) screen_base->screen_solvent_temp success Improved Yield screen_solvent_temp->success Optimization Successful fail Still Low Yield - Consider alternative coupling strategy - Consult literature for specific substrate screen_solvent_temp->fail Optimization Fails

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig reactions.

III. Experimental Protocols

General Protocol for a Small-Scale Screening Reaction

Note: This is a general guideline. Conditions should be optimized for specific substrates.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-1.5 times the Pd loading).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.). Then, add the imidazo[1,2-a]pyridine derivative (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.). Finally, add the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Place the vial in a pre-heated heating block and stir at the desired temperature (typically 80-110 °C).[6][15]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Catalytic Cycle and Potential Pitfalls

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(L)-X Pd0->OxAdd + Ar-X (Oxidative Addition) Inhibition Catalyst Inhibition (Pyridine Coordination) Pd0->Inhibition Imidazo[1,2-a]pyridine Coordination AmineCoord [Ar-Pd(II)(L)(R2NH)]+X- OxAdd->AmineCoord + R2NH Deactivation Catalyst Deactivation OxAdd->Deactivation Deprotonation Ar-Pd(II)(L)-NR2 AmineCoord->Deprotonation + Base - Base-H+X- RedElim Ar-NR2 Deprotonation->RedElim (Reductive Elimination) RedElim->Pd0 Regenerates Catalyst

Caption: The Buchwald-Hartwig catalytic cycle with potential inhibition pathways for imidazo[1,2-a]pyridines.

This guide provides a comprehensive framework for addressing low yields in Buchwald-Hartwig reactions with imidazo[1,2-a]pyridines. By systematically evaluating each component of the reaction, researchers can effectively troubleshoot and optimize their synthetic routes.

IV. References

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec. Retrieved January 2, 2026, from --INVALID-LINK--

  • Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). WuXi AppTec. Retrieved January 2, 2026, from --INVALID-LINK--

  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. Retrieved January 2, 2026, from --INVALID-LINK--

  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved January 2, 2026, from --INVALID-LINK--

  • Optimizing Base and Solvent for Buchwald-Hartwig Amination. (2025). BenchChem. Retrieved January 2, 2026, from --INVALID-LINK--

  • Optimization of the Buchwald-Hartwig reaction. (2020). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. (2019). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Optimization of reaction parameters for Buchwald-Hartwig amination... (2016). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine. (2025). BenchChem. Retrieved January 2, 2026, from --INVALID-LINK--

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved January 2, 2026, from --INVALID-LINK--

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2022). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2022). DSpace@MIT. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. (2019, June 5). RSC Publishing. Retrieved January 2, 2026, from --INVALID-LINK--

  • The Role of the Base in Buchwald-Hartwig Amination. (2025, August 6). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved January 2, 2026, from --INVALID-LINK--

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (2016). PMC - NIH. Retrieved January 2, 2026, from --INVALID-LINK--

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). PMC - NIH. Retrieved January 2, 2026, from --INVALID-LINK--

  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. Retrieved January 2, 2026, from --INVALID-LINK--

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 2, 2026, from --INVALID-LINK--

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. Retrieved January 2, 2026, from --INVALID-LINK--

  • Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved January 2, 2026, from --INVALID-LINK--

  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. (n.d.). Sigma-Aldrich. Retrieved January 2, 2026, from --INVALID-LINK--

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. (2025). BenchChem. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 2, 2026, from --INVALID-LINK--

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). PMC - PubMed Central. Retrieved January 2, 2026, from --INVALID-LINK--

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 2, 2026, from --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 2, 2026, from --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from --INVALID-LINK--

References

Technical Support Center: Managing Impurities in the Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals to diagnose, troubleshoot, and manage common impurities encountered during the synthesis of this critical heterocyclic scaffold. We will move beyond simple procedural lists to explore the mechanistic origins of these impurities, providing you with the expert insights needed to optimize your reactions for purity and yield.

Introduction: The Challenge of Purity in Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents like Zolpidem and Alpidem.[1] Its synthesis, while achievable through various methods such as condensation reactions, multicomponent reactions (MCRs), and oxidative couplings, is often plagued by the formation of closely-related impurities.[2][3] These byproducts can complicate purification, reduce yields, and compromise the biological activity and safety of the final compounds. This guide provides a systematic approach to identifying and mitigating these challenges.

General Troubleshooting Workflow

Before diving into specific issues, it's essential to have a structured workflow for diagnosing any unexpected reaction outcome. The appearance of an unknown spot on a Thin Layer Chromatography (TLC) plate or an unexpected peak in an LC-MS chromatogram should trigger a logical investigation process.

G start Unexpected Result (e.g., new TLC spot, low yield) check_reagents Verify Starting Material Purity (NMR, LC-MS, expiry date) start->check_reagents analyze_crude Analyze Crude Reaction Mixture (LC-MS, Crude ¹H NMR) check_reagents->analyze_crude If pure identify_mass Identify Mass of Impurity (Is it related to SMs, product, or solvent?) analyze_crude->identify_mass propose_structure Propose Plausible Structure (Intermediate, byproduct, dimer?) identify_mass->propose_structure adjust_conditions Adjust Reaction Conditions (Temp, solvent, catalyst, time) propose_structure->adjust_conditions To prevent formation purification Develop Purification Strategy (Chromatography, recrystallization, extraction) propose_structure->purification To remove end Pure Product adjust_conditions->end purification->end

Caption: General workflow for impurity troubleshooting.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common problems.

Part 1: Issues Related to Starting Materials & General Reaction Setup

Question: I am observing multiple unidentified byproducts, and my reaction is not going to completion. What are the first things I should check?

Answer: This common issue often stems from the quality of the starting materials or sub-optimal reaction conditions.

  • Reagent Purity: The purity of the initial 2-aminopyridine and the corresponding carbonyl compound or α-haloketone is paramount.[4] Impurities in these starting materials can introduce competing side reactions. It is highly recommended to verify the purity by ¹H NMR or LC-MS and repurify if necessary (e.g., recrystallization or distillation).

  • Solvent Quality: Ensure you are using dry, high-purity solvents, especially for reactions sensitive to water. The classic condensation reaction to form the imidazo[1,2-a]pyridine ring eliminates water; excess water in the solvent can hinder the reaction by Le Chatelier's principle.[5]

  • Atmosphere Control: Many modern syntheses, particularly those using copper or other transition metal catalysts, are sensitive to oxygen.[6][7] Unwanted oxidation can lead to N-oxides or other degradation products.[5] If applicable, ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

Part 2: Impurities in Classical Condensation Reactions

The reaction of a 2-aminopyridine with an α-haloketone (a Tschitschibabin-type synthesis) is a foundational method.[8] However, it can be prone to specific side reactions.

Question: My reaction between 2-aminopyridine and an α-bromoketone is producing a significant amount of a dark, insoluble material, and my desired product yield is low. What is happening?

Answer: You are likely observing polymerization or the formation of undesired dimeric structures. The root cause is often related to the reaction sequence and stoichiometry.

  • Causality — The Competing Reaction: The initial step is an SN2 reaction. The more nucleophilic endocyclic pyridine nitrogen attacks the α-bromoketone to form a pyridinium salt intermediate.[8] However, the exocyclic amino group can also act as a nucleophile, leading to a complex mixture of products and potential polymerization.

  • Solution — Control the Conditions:

    • Temperature: Running the reaction at a lower temperature can sometimes favor the desired initial N-alkylation of the pyridine ring over other pathways.[4]

    • Base: The subsequent cyclization of the pyridinium intermediate requires a base (or heat) to deprotonate the amino group for the final intramolecular condensation. Adding a mild, non-nucleophilic base like sodium bicarbonate can facilitate this step under gentler conditions, potentially reducing byproduct formation.[9]

Question: I have isolated an intermediate from my condensation reaction, but the final cyclization to the imidazo[1,2-a]pyridine is not completing. How can I drive the reaction forward?

Answer: This indicates that the final intramolecular condensation and dehydration step is the bottleneck. This is a common issue, especially with sterically hindered substrates.

  • Causality — Unfavorable Equilibrium: The cyclization is a reversible condensation reaction that eliminates a molecule of water.[5] If this water is not removed, the equilibrium may not favor the cyclized product.

  • Solutions:

    • Thermal Driving Force: Increase the reaction temperature or switch to a higher-boiling solvent (e.g., DMF or toluene) to provide the necessary activation energy for cyclization.[1][5]

    • Water Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove the water as it is formed, driving the reaction toward the product.[5]

    • Acid Catalysis: A catalytic amount of a Brønsted acid (like p-toluenesulfonic acid) or a Lewis acid can help to activate the carbonyl group, facilitating the nucleophilic attack by the amino group to close the ring.

Part 3: Impurities in Multicomponent Reactions (MCRs)

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[10][11][12] While efficient, its one-pot nature can lead to unique impurities if not properly controlled.

Question: My GBB reaction is sluggish, and I'm left with significant amounts of unreacted 2-aminopyridine and aldehyde. How can I improve the conversion?

Answer: Incomplete conversion in a GBB reaction typically points to issues with the formation of the critical imine intermediate or catalyst deactivation.

  • Causality — The Reaction Mechanism: The GBB reaction begins with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form an iminium ion. This electrophilic species is then attacked by the nucleophilic isocyanide.[13][14] If this initial step is slow or reversible, the overall reaction will not proceed efficiently.

GBB_Mechanism cluster_main Desired GBB Pathway cluster_side Side Reaction: Incomplete Condensation Amine 2-Aminopyridine Iminium Iminium Intermediate Amine->Iminium + H⁺, -H₂O Aldehyde Aldehyde Aldehyde->Iminium + H⁺, -H₂O Adduct Nitrilium Adduct Iminium->Adduct Isocyanide Isocyanide Isocyanide->Adduct Product 3-Aminoimidazo[1,2-a]pyridine Adduct->Product Intramolecular Cyclization Amine2 2-Aminopyridine Equilibrium Slow/Reversible Imine Formation Amine2->Equilibrium Aldehyde2 Aldehyde Aldehyde2->Equilibrium Equilibrium->Amine2 Reverts

Caption: Desired GBB pathway vs. incomplete imine formation.

  • Solutions:

    • Catalyst Choice: While many acids can be used, strong Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Boron trifluoride etherate (BF₃·OEt₂) are often highly effective at promoting imine formation and the subsequent steps.[14][15]

    • Dehydrating Agents: Add a dehydrating agent like trimethyl orthoformate to scavenge the water produced during imine formation, pushing the initial equilibrium to the right.[15]

    • Solvent and Temperature: Reactions are often run in solvents like methanol or ethanol at elevated temperatures (50-80 °C) or under microwave irradiation to accelerate the reaction.[16][17]

Question: I am observing a byproduct with a mass corresponding to my aldehyde plus my isocyanide. What is this and how can it be avoided?

Answer: This is likely a Passerini-type or Ugi-type byproduct. Although the GBB reaction is the primary pathway, isocyanides are highly reactive and can participate in other MCRs if the conditions are not optimized.

  • Causality — Competing MCRs: If there is a nucleophile present other than the aminopyridine (e.g., water or the alcohol solvent) and an acid catalyst, the isocyanide can react with the protonated aldehyde in a competing pathway.

  • Solutions:

    • Anhydrous Conditions: Strictly anhydrous conditions are crucial to minimize water-related side reactions.

    • Order of Addition: In some cases, pre-forming the imine by stirring the 2-aminopyridine and aldehyde together with the catalyst for a short period before adding the isocyanide can favor the GBB pathway.

    • Stoichiometry: Ensure the stoichiometry is carefully controlled. A large excess of the isocyanide or aldehyde can promote alternative reaction pathways.[4]

Part 4: Impurities in Oxidative Coupling Reactions

Modern methods often involve the C-H functionalization and oxidative cyclization of 2-aminopyridines with ketones, alkynes, or nitroolefins, frequently using catalysts like copper or iodine.[6][7][18]

Question: My crude product shows a mass peak that is 16 units higher than my expected product. What is this impurity?

Answer: This is the classic signature of an N-oxide. The pyridine nitrogen in the imidazo[1,2-a]pyridine ring system is susceptible to oxidation, especially when using aerobic or explicitly oxidative conditions.[5]

  • Causality — Pyridine N-Oxidation: The lone pair on the pyridine nitrogen is available for oxidation by various oxidants, including air (O₂) in the presence of a catalyst, or reagents like m-CPBA or H₂O₂.

  • Solutions:

    • Inert Atmosphere: When using catalytic systems where air is not the intended oxidant (e.g., many Cu(I) catalyzed reactions), performing the reaction under a nitrogen or argon atmosphere is the most effective preventative measure.

    • Control of Oxidant Stoichiometry: If an oxidant is required for the reaction mechanism, use the minimum effective stoichiometry. Over-oxidation is a common result of using a large excess of the oxidizing agent.

    • Reduction of N-oxide: If the N-oxide has already formed, it can sometimes be reduced back to the parent heterocycle using reagents like PCl₃ or PPh₃, although this adds an extra step to the synthesis.

Impurity Summary and Purification Strategies

The following table summarizes common impurity types and suggests primary purification methods.

Impurity TypeLikely Source/ReactionIdentification MethodRecommended Purification Strategy
Unreacted Starting Materials Incomplete conversion (any method)TLC, LC-MS, ¹H NMRColumn Chromatography, Recrystallization
Acyclic Intermediate Incomplete cyclization (Condensation)LC-MS (M+H₂O), ¹H NMRDrive reaction to completion (heat, acid); Column Chromatography
Polymeric Material Uncontrolled side reactions (Condensation)Insoluble, broad NMR signalsOptimize reaction conditions; often difficult to remove from product
N-Oxide Product Over-oxidation (Oxidative Coupling)MS (M+16), ¹H NMR (downfield shifts)Inert atmosphere; Column Chromatography (N-oxides are more polar)
Regioisomers Non-selective alkylation/functionalizationLC-MS (same mass), ¹H/¹³C NMRCareful Column Chromatography (often difficult); optimize for selectivity

Detailed Protocols for Purification

Protocol 1: Optimized Flash Column Chromatography

Flash column chromatography is the most common method for purifying imidazo[1,2-a]pyridines.[4]

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Dry Loading: For best resolution, pre-adsorb the crude material onto a small amount of silica gel. Dissolve the crude product in a minimal amount of a polar solvent (e.g., DCM or Ethyl Acetate), add silica gel until a free-flowing powder is obtained, and evaporate the solvent under vacuum.

  • Solvent System Selection: Imidazo[1,2-a]pyridines are typically moderately polar.

    • Start with a non-polar/polar system like Hexanes/Ethyl Acetate. Run TLCs with varying ratios (e.g., 9:1, 4:1, 1:1) to find a system that gives the desired product an Rf value of ~0.3.

    • For more polar compounds, a Dichloromethane/Methanol system may be required. Adding a small amount of triethylamine (~0.5%) to the eluent can prevent streaking of these basic compounds on the acidic silica gel.

  • Elution: Load the dry-loaded silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC.

Protocol 2: Acid-Base Extraction

This technique leverages the basicity of the imidazo[1,2-a]pyridine core to separate it from neutral or acidic impurities.[4]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as a protonated salt, while neutral impurities remain in the organic layer.

  • Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded (or saved for analysis).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the solution is basic (pH > 9). The product will precipitate out or can be extracted.

  • Final Extraction: Extract the basified aqueous layer several times with fresh organic solvent (DCM or Ethyl Acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

"scale-up synthesis challenges of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine. As a key intermediate in pharmaceutical development, the successful and consistent scale-up of this compound is critical. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide researchers and process chemists with actionable insights and scientifically grounded solutions to challenges encountered during large-scale production.

Overview of Synthesis

The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of the 6-methoxyimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position. The C3 position is highly susceptible to electrophilic attack, making this a favorable site for functionalization.[1] This guide focuses on the challenges associated with the second step: the scale-up of the C3 iodination.

Synthesis_Workflow General Synthesis Workflow SM Starting Material (6-methoxyimidazo[1,2-a]pyridine) Reaction C3-Iodination Reaction (e.g., with NIS in Acetonitrile) SM->Reaction Charge Reagents Quench Reaction Quench (e.g., aq. Na2S2O3) Reaction->Quench Monitor to Completion (TLC/HPLC) Workup Aqueous Work-up & Solvent Exchange Quench->Workup Destroy Excess Iodine Isolation Crystallization & Isolation Workup->Isolation Solvent Swap for Crystallization Drying Product Drying Isolation->Drying Filtration API Final Product (this compound) Drying->API

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Reaction & Stoichiometry

Question 1: My iodination reaction is stalling and not going to completion, even after extended reaction time. What is the likely cause and solution?

Answer: Incomplete reaction is a common scale-up issue often related to mass transfer limitations or insufficient reagent activity.

  • Probable Cause 1: Inadequate Mixing. On a larger scale, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution. The iodinating agent, typically N-Iodosuccinimide (NIS), must be in contact with the substrate for the reaction to proceed.

  • Solution 1: Increase the agitation rate. If using a multi-blade agitator, ensure the design is appropriate for the vessel geometry to achieve homogenous mixing.

  • Probable Cause 2: Deactivated Iodinating Agent. N-Iodosuccinimide is sensitive to moisture and light.[2][3] If the reagent has degraded, it will lose its electrophilicity.

  • Solution 2: Use a fresh, properly stored batch of NIS. Always store NIS in a tightly sealed container, protected from light and moisture.[2][3] Consider performing a quality check (e.g., titration) on the incoming batch of NIS before use in a large-scale run.

  • Probable Cause 3: Insufficient Stoichiometry. While lab-scale reactions may proceed well with 1.0-1.1 equivalents of NIS, minor losses during large-scale charging or interactions with trace impurities may require a slight excess.

  • Solution 3: Cautiously increase the stoichiometry of NIS to 1.15-1.2 equivalents. It is critical to monitor the reaction closely by HPLC to avoid the formation of di-iodinated impurities. Do not add the entire excess at the beginning; a small additional charge towards the end of the reaction can help push it to completion.

Question 2: My HPLC analysis shows a significant new impurity peak after the reaction. How can I identify and prevent it?

Answer: The formation of new impurities during scale-up often points to issues with temperature control or excessive reagent.

  • Probable Cause 1: Di-iodination. The most common significant impurity is the di-iodinated product. This occurs when an excess of the iodinating agent is used or if the reaction temperature is too high, increasing reactivity.

  • Solution 1: Strictly control the stoichiometry of NIS (see Question 1). Ensure a robust temperature control system is in place. The iodination reaction is often exothermic; adding the NIS portion-wise or as a solution via a dropping funnel can help manage the heat generated.

  • Probable Cause 2: Dimerization. Under certain conditions, a radical mechanism can lead to the formation of dimeric species like 2,2'-diphenyl-3,3'-biimidazo[1,2-a]pyridine.[4]

  • Solution 2: This is less common but can be promoted by certain initiators or high temperatures. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions. Sticking to established, milder conditions is the best prevention.

  • Probable Cause 3: Degradation. The imidazo[1,2-a]pyridine core can be sensitive to harsh conditions. Prolonged exposure to acid (if an acidic promoter is used) or high temperatures can lead to degradation products.

  • Solution 3: Minimize reaction time once the reaction is complete. Ensure the work-up procedure neutralizes any acidic components promptly.

Mechanism Electrophilic Iodination Mechanism cluster_0 Step 1: Activation of Iodine Source cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization NIS N-Iodosuccinimide (NIS) I_plus Electrophilic Iodine ('I+') NIS->I_plus Generates H_plus H+ (acid catalyst, optional) H_plus->I_plus Generates IP Imidazo[1,2-a]pyridine Ring Sigma Sigma Complex (Resonance Stabilized Cation) IP->Sigma Attacks 'I+' at C3 Sigma_2 Sigma Complex Product 3-Iodo Product H_out H+ Sigma_2->Product Loses Proton

Caption: Mechanism of C3-iodination on the imidazo[1,2-a]pyridine core.

Work-up & Purification

Question 3: I am struggling with product isolation. The product seems to be crashing out during the aqueous work-up, leading to a difficult-to-filter solid and potential yield loss. What should I do?

Answer: This is a classic physical processing challenge during scale-up. The solubility profile of the product and its salt form can change dramatically in large volumes.

  • Probable Cause: The product has low solubility in the mixed aqueous/organic system of the work-up. As the organic solvent becomes saturated with water, or if the temperature drops, the product precipitates prematurely.

  • Solution 1: Solvent Selection & Volume. Ensure the organic solvent used for extraction (e.g., Dichloromethane, Ethyl Acetate) is used in sufficient volume (e.g., 10-15 volumes relative to the starting material) to keep the product fully dissolved during the wash steps.

  • Solution 2: Temperature Control. Perform the aqueous washes at a slightly elevated temperature (e.g., 30-35 °C) to increase product solubility. Be mindful of the boiling point of your solvent.

  • Solution 3: pH Control. The basicity of the imidazo[1,2-a]pyridine nitrogen can lead to salt formation during acidic or even neutral washes. Ensure any aqueous washes are neutral or slightly basic (e.g., using a sodium bicarbonate wash) to keep the product in its freebase form, which is typically more soluble in organic solvents.

Question 4: My final product purity is inconsistent batch-to-batch after crystallization. How can I develop a more robust crystallization protocol?

Answer: A robust crystallization process is key to consistent purity and physical properties.

  • Probable Cause: Uncontrolled Crystallization. Simply cooling a saturated solution often leads to rapid precipitation (crashing out), which traps impurities and results in a fine, difficult-to-filter powder.

  • Solution 1: Anti-Solvent Addition. A more controlled method is to dissolve the crude product in a good solvent (e.g., acetone, methanol) and then slowly add an anti-solvent (e.g., water, heptane) at a constant temperature until turbidity is observed. This allows for slower crystal growth and better impurity rejection.

  • Solution 2: Seeding. Develop a seeding strategy. After adding a small amount of anti-solvent, add a small quantity (0.1-1% w/w) of pure product crystals ("seeds"). This provides a template for crystal growth, leading to a more uniform particle size and higher purity.

  • Solution 3: Controlled Cooling Profile. If using a cooling crystallization, implement a slow, linear cooling ramp instead of rapid cooling. For example, cool from 60 °C to 20 °C over 4-6 hours. This prevents shock-cooling and promotes the growth of larger, purer crystals.

ParameterLab Scale (1-10 g)Scale-Up (1-10 kg)Rationale for Change
NIS Stoichiometry 1.05 - 1.10 eq1.15 - 1.20 eqCompensates for transfer losses and minor side reactions.
Reagent Addition All at oncePortion-wise or slow addition of a solutionManages exotherm and prevents localized high concentrations.
Work-up Volume ~5-10 volumes~10-15 volumesEnsures product remains dissolved during washes.
Crystallization Fast coolingControlled cooling, seeding, or anti-solvent additionEnsures consistent purity, crystal form, and filterability.
Caption: Comparison of typical process parameters between lab and scale-up synthesis.
Safety Considerations

Question 5: What are the primary safety hazards I should be aware of when scaling up the use of N-Iodosuccinimide (NIS)?

Answer: Handling any reagent at a larger scale requires a thorough safety review. NIS presents several specific hazards that must be managed.

  • Hazard 1: Irritant. NIS is harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[2]

  • Control Measures: Always handle NIS in a well-ventilated area or a fume hood.[6] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2] Ensure eyewash stations and safety showers are readily accessible.[2]

  • Hazard 2: Reactivity. NIS is sensitive to moisture and light.[3] It is incompatible with strong bases and strong oxidizing agents.[2][3]

  • Control Measures: Store in a cool, dry, dark place away from incompatible materials.[3] When charging the reactor, do so under a nitrogen atmosphere to minimize exposure to moist air.

  • Hazard 3: Thermal Decomposition. Thermal decomposition can release hazardous vapors, including nitrogen oxides (NOx) and hydrogen iodide (HI).

  • Control Measures: Avoid overheating the reaction. Implement robust temperature monitoring and control systems. In case of fire, use alcohol-resistant foam, CO₂, or dry powder extinguishers.[5]

Detailed Experimental Protocols

Protocol 1: Scale-Up C3-Iodination

This protocol is a representative example and should be adapted and optimized based on specific equipment and safety assessments.

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 6-methoxyimidazo[1,2-a]pyridine (1.0 kg, 1.0 eq) and acetonitrile (10 L).

  • Stirring & Cooling: Begin agitation and cool the solution to 0-5 °C.

  • Reagent Addition: Slowly add N-Iodosuccinimide (1.67 kg, 1.15 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature (20-25 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by HPLC (or TLC) until the starting material is <1.0% remaining.

  • Quench: Cool the reaction mixture to 10-15 °C. Prepare a solution of sodium thiosulfate (Na₂S₂O₃) (0.5 kg in 5 L of water) and add it slowly to the reactor to quench any excess iodine/NIS. A spot test with starch-iodide paper can confirm the absence of oxidizers.

  • Work-up: Add water (10 L) and ethyl acetate (15 L). Stir, then allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with 10% sodium bicarbonate solution (10 L) and then with brine (10 L).

  • Isolation: Concentrate the organic layer under reduced pressure. Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol). Heat to dissolve, then cool slowly with seeding to induce crystallization.

  • Finishing: Filter the resulting slurry, wash the cake with cold solvent, and dry the product under vacuum at 40-50 °C until constant weight.

References

Technical Support Center: Catalyst Poisoning in Reactions with Iodo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical challenge in synthetic chemistry: catalyst poisoning during cross-coupling reactions involving iodo-imidazo[1,2-a]pyridine scaffolds. These scaffolds are vital in medicinal chemistry, but their successful functionalization is often hampered by catalyst deactivation.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these complexities and ensure the success of your experiments.

Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a 2-substituted-3-iodoimidazo[1,2-a]pyridine has stalled or is giving very low yields. What is the most likely cause?

A: While several factors can lead to low yields (e.g., reagent purity, solvent quality, base choice), a primary suspect in reactions involving iodo-heterocycles, particularly with palladium or nickel catalysts, is catalyst poisoning .[3][4] The iodide leaving group and the nitrogen-containing imidazo[1,2-a]pyridine core itself can act as potent inhibitors to the catalytic cycle. The nature of the substituent on the imidazo[1,2-a]pyridine ring can also significantly influence reactivity.[5]

Q2: What is catalyst poisoning, and how does iodide specifically deactivate my palladium catalyst?

A: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a compound that binds strongly to the metal center.[3] This binding prevents the catalyst from participating in the desired reaction cycle.

Iodide is a soft ligand and forms strong bonds with soft metals like palladium.[6] The primary mechanism of deactivation by iodide involves the formation of catalytically inactive palladium dimers bridged by iodo ligands (e.g., [Pd(μ-I)L]₂).[6] These dimers are stable and effectively remove the active palladium species from the catalytic cycle, halting the reaction. This issue can be particularly troublesome in reactions like Buchwald-Hartwig aminations and some Heck couplings.[6]

G Active_Catalyst Active Pd(0)L_n Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition + Ar-I Poisoning_Pathway Poisoning by Excess Iodide (I⁻) Active_Catalyst->Poisoning_Pathway Off-Cycle Reaction Pd_II_Complex Ar-Pd(II)-I(L_n) Intermediate Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation + Nu-M Pd_II_Complex->Poisoning_Pathway Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Desired Product (Ar-Nu) Reductive_Elimination->Product Inactive_Dimer Inactive Bridged Dimer [L-Pd-(μ-I)]₂ Poisoning_Pathway->Inactive_Dimer

Caption: Iodide poisoning of a Palladium(0) catalyst.

Q3: Besides iodide, what other species in my reaction could be acting as poisons?

A: Several chemical compounds can poison transition metal catalysts.[3] For reactions involving iodo-imidazo[1,2-a]pyridines, you should be vigilant about the following:

Potential Poison Common Source Mechanism of Action
Imidazo[1,2-a]pyridine Substrate/Product The reaction itself.The nitrogen atoms in the heterocyclic ring can coordinate strongly to the palladium center, leading to catalyst inhibition or undesired side reactions. This is a well-known challenge with nitrogen-containing heterocycles.[7][8]
Sulfur Compounds Trace impurities in reagents or solvents (e.g., thiols, thioethers).Sulfur binds irreversibly to palladium, forming strong bonds that block active sites.[4]
Phosphorus Compounds Impurities like phosphites or phosphates in phosphine ligands. Degradation of phosphine ligands.Strong adsorption to the metal surface can deactivate the catalyst.[3]
Water and Oxygen Improperly dried solvents or glassware; leaks in the inert atmosphere setup.Can lead to the oxidation of Pd(0) to less active Pd(II) species or cause degradation of reagents (e.g., boronic acids).[4][9]
Other Halides (Br⁻, Cl⁻) Impurities in the iodo-imidazo[1,2-a]pyridine starting material.While generally less poisonous than iodide, high concentrations can still interfere with the catalytic cycle.[4]
Q4: How can I definitively diagnose that catalyst poisoning is the issue?

A: Diagnosis involves a combination of observation and controlled experiments:

  • Reaction Monitoring: A reaction that starts but then abruptly stops (stalls) is a classic sign of catalyst poisoning.

  • Catalyst Addition Test: If the reaction has stalled, add a fresh charge of the catalyst/ligand system. If the reaction restarts and proceeds further before potentially stalling again, poisoning is highly likely.

  • Control Experiment: Run the reaction with a non-heterocyclic substrate (e.g., iodobenzene) under identical conditions. If this reaction proceeds smoothly, it points towards the imidazo[1,2-a]pyridine moiety itself contributing to the poisoning.

  • Analytical Techniques: For industrial applications, advanced techniques can be employed. Gas chromatography coupled with mass spectrometry (GC-MS) can identify trace-level poisons in feedstock.[10] X-ray photoelectron spectroscopy (XPS) can analyze the chemical state of the catalyst surface to detect adsorbed poisons.[11]

Troubleshooting Guides & Protocols
Guide 1: Proactive Steps to Prevent Catalyst Poisoning

Prevention is always the most effective strategy.[10] Implementing these best practices from the outset will significantly increase your chances of success.

G Start Reaction Planning Reagent_Purity Ensure High Reagent Purity (Substrate, Base, etc.) Start->Reagent_Purity Solvent_Prep Use Anhydrous, Degassed Solvents Start->Solvent_Prep Ligand_Choice Select Robust Ligand (e.g., Bulky, Electron-Rich Phosphines) Start->Ligand_Choice Inert_Atmosphere Maintain Rigorous Inert Atmosphere (3x Evacuate/Backfill Cycles) Start->Inert_Atmosphere Reaction_Setup Reaction Setup Reagent_Purity->Reaction_Setup Solvent_Prep->Reaction_Setup Ligand_Choice->Reaction_Setup Inert_Atmosphere->Reaction_Setup Success Successful Reaction Reaction_Setup->Success

Caption: Proactive workflow to minimize catalyst poisoning.

Protocol 1.1: Rigorous Reagent and Solvent Preparation

  • Substrate Purification: Purify the iodo-imidazo[1,2-a]pyridine starting material via recrystallization or column chromatography to remove any acidic impurities or residual reagents from its synthesis.

  • Solvent Degassing: Use Sure/Seal™ bottles of anhydrous solvents when possible. For other solvents, degas thoroughly by sparging with argon or nitrogen for 30-60 minutes or by using 3-5 freeze-pump-thaw cycles.[9]

  • Base Handling: Use fresh, high-purity bases. If using an aqueous base solution, ensure it is also thoroughly degassed. Store bulk bases in a desiccator or drybox.[9]

Protocol 1.2: Strategic Selection of Catalyst System

  • Ligand Choice: While standard ligands like PPh₃ can be susceptible to poisoning, modern dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often more robust.[6][12] These ligands are typically bulky and electron-rich, which can promote the desired reductive elimination step, making it faster than off-cycle deactivation pathways.

  • Catalyst Loading: Do not assume that more catalyst is better. Excessively high catalyst loading can sometimes lead to a higher concentration of inactive species. Start with the recommended catalytic loading from literature protocols (typically 1-5 mol%).

  • Consider Additives: In some cases, halide additives have been shown to promote Pd-catalyzed cross-coupling reactions.[13] However, with iodo-substrates, this should be approached with caution. A screen of conditions may be necessary.

Guide 2: Troubleshooting a Stalled Reaction

If you suspect your reaction has failed due to catalyst poisoning, follow this workflow.

Protocol 2.1: Step-by-Step Diagnostic and Recovery

  • Confirm Stalling: Take an aliquot of the reaction mixture and analyze it by TLC, GC-MS, or LC-MS to confirm that the reaction is no longer progressing.

  • Add Fresh Ligand: Under a positive flow of inert gas, add an additional equivalent of the phosphine ligand (relative to the palladium). Sometimes, ligand degradation is the issue, and adding more can restart the catalytic cycle. Stir for 1-2 hours and re-analyze.

  • Add Fresh Catalyst Precursor and Ligand: If adding ligand alone has no effect, add a fresh portion of the complete catalyst system (e.g., Pd₂(dba)₃ and ligand) to the reaction mixture. If the reaction restarts, this is strong evidence for catalyst deactivation.

  • Evaluate Reaction Parameters: If the reaction cannot be salvaged, review the parameters. The choice of base and solvent can have a profound impact on Suzuki cross-coupling reactions with 3-iodoimidazo[1,2-a]pyridines. Optimized yields have been reported using strong bases like Ba(OH)₂ or NaOH in solvents such as DME.[5][14]

Symptom Potential Cause Suggested Solution
No reaction from t=0Reagent impurity, incorrect conditions, inactive catalystVerify purity of all reagents. Re-optimize temperature and base. Use a fresh bottle of catalyst.
Reaction starts, then stalls after <50% conversionCatalyst Poisoning (Iodide, Substrate)Add a fresh charge of catalyst/ligand. For future runs, use more robust ligands and meticulously purify starting materials.
Formation of dark palladium blackCatalyst decompositionUse a more stabilizing ligand. Ensure strict anaerobic conditions. Lower reaction temperature if possible.
Low yield with many side productsSub-optimal conditions, substrate decompositionScreen different solvents, bases, and temperatures.[5][15] Consider a copper-free protocol for Sonogashira couplings to avoid homocoupling.[15]
Guide 3: Catalyst Regeneration

Regeneration of a poisoned catalyst is often difficult and may not restore full activity.[16] However, for heterogeneous catalysts (e.g., Pd on carbon), some methods can be attempted.

Protocol 3.1: Thermal and Chemical Regeneration (for Pd/C)

  • Caution: These procedures should only be performed by trained personnel with appropriate safety measures.

  • Recovery: Filter the heterogeneous catalyst from the reaction mixture. Wash thoroughly with the reaction solvent, followed by a low-boiling solvent (e.g., acetone, ethyl acetate) to remove adsorbed organic species. Dry the catalyst under vacuum.

  • Chemical Washing: For certain poisons, a chemical wash may be effective. For instance, a spent palladium catalyst poisoned by nitrogen-containing impurities can sometimes be reactivated by heating it in an aqueous solution of a base like sodium carbonate.[17]

  • Thermal Treatment: Controlled heating (calcination) under a specific atmosphere can burn off organic poisons.[18][19] However, this can also lead to sintering (agglomeration) of the metal particles, which reduces the active surface area and overall activity.[19]

References

Technical Support Center: Workup Procedures for Reactions Involving 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-iodo-6-methoxyimidazo[1,2-a]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the workup of reactions involving this versatile building block. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experiments.

I. Core Principles of Workup for Imidazo[1,2-a]pyridine Derivatives

Reactions involving this compound, particularly palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, require careful workup procedures to ensure the isolation of pure products. The imidazo[1,2-a]pyridine core possesses a basic nitrogen atom that can influence its solubility and interaction with acidic or aqueous media. Understanding these properties is crucial for developing an effective workup and purification strategy.

II. Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Suzuki-Miyaura Coupling Reactions

Question 1: After my Suzuki-Miyaura coupling of this compound with an arylboronic acid, I have a persistent emulsion during the aqueous workup. How can I resolve this?

Answer: Emulsion formation is a common issue, often exacerbated by the presence of inorganic salts and the amphiphilic nature of the product. Here’s a systematic approach to break the emulsion:

  • Brine Addition: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as ethyl acetate or dichloromethane, to alter the phase interface.

  • Filtration: Filter the entire mixture through a pad of Celite®. This can help to break up the emulsion by providing a high surface area for the phases to separate.[1][2]

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

Question 2: My final product from a Suzuki coupling is contaminated with a dark, insoluble material, which I suspect is palladium black. How can I remove it?

Answer: Palladium black precipitation is a common occurrence in palladium-catalyzed reactions. Here are several effective methods for its removal:

  • Filtration through Celite®: Before the aqueous workup, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite®.[1][2] This is often sufficient to remove the majority of the palladium black.

  • Activated Carbon Treatment: After filtration through Celite®, the filtrate can be stirred with a small amount of activated carbon for 15-30 minutes. The carbon will adsorb residual soluble palladium species. The carbon is then removed by filtration through another pad of Celite®.

  • Thiol-Based Scavengers: For challenging cases where trace palladium contamination is a concern (e.g., for pharmaceutical applications), solid-supported thiol scavengers can be employed. The crude product solution is stirred with the scavenger, which selectively binds to the palladium, and is then removed by filtration.[3]

Question 3: I am observing a significant amount of the de-iodinated starting material (6-methoxyimidazo[1,2-a]pyridine) as a byproduct in my Suzuki reaction. What is the cause and how can I minimize it?

Answer: De-iodination, or hydrodehalogenation, is a common side reaction in Suzuki-Miyaura couplings. It can be caused by several factors:

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can promote this side reaction.

  • Base: The choice and quality of the base can play a role.

  • Water Content: While some water is necessary for the Suzuki reaction, an excessive amount can lead to protodeboronation of the boronic acid, which can then lead to side reactions.

To minimize de-iodination:

  • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

  • Use High-Purity Reagents: Ensure your boronic acid and base are of high quality.

  • Control Water Content: Use a carefully controlled amount of degassed water in your solvent system.

B. Buchwald-Hartwig Amination Reactions

Question 1: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish and gives low conversion. What are the likely causes?

Answer: Low conversion in Buchwald-Hartwig aminations can stem from several factors:

  • Catalyst Deactivation: The catalyst may be inactive or have decomposed.

  • Ligand Choice: The ligand may not be optimal for this specific substrate and amine. Bulky, electron-rich phosphine ligands are generally preferred.[4][5]

  • Base Strength: The base may not be strong enough to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The reaction is sensitive to oxygen, and an inadequate inert atmosphere can lead to catalyst deactivation.

Troubleshooting steps:

  • Use a Fresh Catalyst and Ligand: Ensure your palladium source and phosphine ligand are fresh and have been stored properly.

  • Screen Ligands: If possible, screen a variety of Buchwald-Hartwig ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your reaction.

  • Choose an Appropriate Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4]

  • Ensure a Rigorous Inert Atmosphere: Thoroughly degas your solvents and use a Schlenk line or glovebox for the reaction setup.

Question 2: After the Buchwald-Hartwig reaction, I am having difficulty separating my N-arylated product from the excess amine starting material by column chromatography. What can I do?

Answer: Co-elution of the product with the starting amine is a common purification challenge, especially if the amine is of similar polarity to the product.

  • Acidic Wash: During the aqueous workup, perform an extraction with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine starting material will be protonated and move into the aqueous layer, while the less basic N-arylated product may remain in the organic layer. Caution: The product also has a basic nitrogen, so its solubility in the acidic aqueous layer should be checked on a small scale first.

  • Solvent System Optimization for Chromatography: Systematically screen different solvent systems for your column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often provide the necessary separation. Adding a small amount of a tertiary amine like triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

III. Experimental Protocols & Workflows

The following are generalized, step-by-step protocols for the workup of Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.

A. General Suzuki-Miyaura Workup Protocol
  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Palladium Removal (if necessary): If a significant amount of palladium black has precipitated, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and add water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.

B. General Buchwald-Hartwig Amination Workup Protocol
  • Reaction Quenching: After cooling the reaction to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Filtration: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove insoluble inorganic salts and the palladium catalyst.[1][2]

  • Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with the same organic solvent (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent is a gradient of ethyl acetate in hexanes. The addition of a small amount of triethylamine (0.1-1%) to the eluent can be beneficial for basic products.

IV. Visualizations

A. General Workup Workflow

Workup_Workflow Reaction_Mixture Reaction Mixture Quenching Quenching (e.g., sat. aq. NH4Cl) Reaction_Mixture->Quenching Extraction Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Washing (Brine) Extraction->Washing Drying Drying (e.g., Na2SO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A generalized workflow for the workup of cross-coupling reactions.

B. Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low or No Product Formation Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and dry? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Atmosphere Is the inert atmosphere adequate? Start->Check_Atmosphere New_Catalyst Use fresh catalyst/ligand Check_Catalyst->New_Catalyst Purify_Reagents Purify/dry reagents and solvents Check_Reagents->Purify_Reagents Optimize_Conditions Screen temperature, base, and solvent Check_Conditions->Optimize_Conditions Improve_Inertness Degas solvents and use Schlenk/glovebox Check_Atmosphere->Improve_Inertness Success Improved Yield New_Catalyst->Success Purify_Reagents->Success Optimize_Conditions->Success Improve_Inertness->Success

Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.

V. Data Presentation

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand SPhos, XPhosXPhos, RuPhos, BrettPhos
Typical Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, LHMDS, K₃PO₄
Typical Solvent Dioxane/H₂O, Toluene/H₂O, DMEToluene, Dioxane, THF
Typical Temperature 80-110 °C80-110 °C
Common Byproducts Homocoupled boronic acid, De-iodinated starting materialDe-iodinated starting material, Products of side reactions with the base

VI. References

  • How can i remove palladium Pd catalyst easily? - ResearchGate. (2015, May 18). Retrieved from --INVALID-LINK--

  • Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures - Benchchem. Retrieved from --INVALID-LINK--

  • How to remove palladium catalyst from reaction mixture ? | ResearchGate. (2017, December 30). Retrieved from --INVALID-LINK--

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025, August 6). Retrieved from --INVALID-LINK--

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - NIH. Retrieved from --INVALID-LINK--

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from --INVALID-LINK--

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. (2025, February 22). Retrieved from --INVALID-LINK--

  • Buchwald–Hartwig amination - Wikipedia. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. Retrieved from --INVALID-LINK--

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from --INVALID-LINK--

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH. Retrieved from --INVALID-LINK--

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from --INVALID-LINK--

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. (2017, July 23). Retrieved from --INVALID-LINK--

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from --INVALID-LINK--

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. Retrieved from --INVALID-LINK--

  • A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... - ResearchGate. Retrieved from --INVALID-LINK--

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Retrieved from --INVALID-LINK--

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from --INVALID-LINK--

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to the Synthesis and NMR Validation of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Synthetic Methodologies and Spectroscopic Verification

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its diverse pharmacological activities. The introduction of a halogen, particularly iodine, at the C3 position provides a versatile handle for further molecular elaboration through various cross-coupling reactions. This guide offers an in-depth technical overview of a reliable synthetic route to 3-Iodo-6-methoxyimidazo[1,2-a]pyridine, with a primary focus on the comprehensive validation of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy. We will objectively compare this method with alternative synthetic strategies and provide the necessary experimental data to support our findings.

Introduction: The Significance of this compound

The strategic placement of an iodine atom on the electron-rich imidazole ring of the 6-methoxyimidazo[1,2-a]pyridine core creates a valuable building block for the synthesis of more complex molecules. The methoxy group at the 6-position modulates the electronic properties of the bicyclic system and can influence biological activity and pharmacokinetic properties. The validation of the synthesis of this specific isomer is paramount to ensure the unequivocal structural assignment required for downstream applications in drug discovery pipelines. NMR spectroscopy stands as the most powerful and definitive tool for this purpose, providing detailed information about the molecular structure in solution.

Recommended Synthetic Pathway: A Two-Step Approach

A robust and high-yielding synthesis of this compound can be efficiently achieved in two key steps starting from commercially available 2-amino-5-methoxypyridine. This method is favored for its operational simplicity and the use of readily available reagents.

Step 1: Synthesis of 6-methoxyimidazo[1,2-a]pyridine

The initial step involves the cyclization of 2-amino-5-methoxypyridine with chloroacetaldehyde. This reaction, a variation of the classic Tschitschibabin reaction, proceeds smoothly to form the imidazo[1,2-a]pyridine ring system.[1]

Step 2: Regioselective Iodination

The subsequent iodination of the synthesized 6-methoxyimidazo[1,2-a]pyridine is achieved with high regioselectivity at the C3 position using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a preferred reagent for this transformation due to its mild nature and ease of handling.[2] The electron-rich nature of the C3 position on the imidazole ring directs the electrophilic substitution.

Experimental Protocols

Protocol 1: Synthesis of 6-methoxyimidazo[1,2-a]pyridine
  • Reagents and Materials:

    • 2-amino-5-methoxypyridine

    • Chloroacetaldehyde (50% aqueous solution)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • To a solution of 2-amino-5-methoxypyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • To this stirred suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 6-methoxyimidazo[1,2-a]pyridine.

Protocol 2: Synthesis of this compound
  • Reagents and Materials:

    • 6-methoxyimidazo[1,2-a]pyridine

    • N-Iodosuccinimide (NIS)

    • Acetonitrile

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Dichloromethane (CH₂Cl₂)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, protected from light

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Dissolve 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask wrapped in aluminum foil.

    • Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Extract the mixture with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound as a solid.

NMR Validation: A Detailed Spectroscopic Analysis

The unequivocal structural confirmation of the synthesized compounds is achieved through a detailed analysis of their ¹H and ¹³C NMR spectra. The comparison between the spectra of the starting material and the final product provides clear evidence of the successful iodination at the C3 position.

¹H NMR Spectral Analysis

The most significant change in the ¹H NMR spectrum upon iodination is the disappearance of the signal corresponding to the C3-H proton of the imidazole ring.

  • 6-methoxyimidazo[1,2-a]pyridine: The ¹H NMR spectrum typically shows a characteristic singlet for the C3-H proton in the downfield region (around 7.5 ppm). The protons on the pyridine ring and the methoxy group will also be present in their expected regions.

  • This compound: In the spectrum of the iodinated product, the singlet corresponding to the C3-H proton is absent. The signals for the pyridine ring protons may experience slight downfield shifts due to the electron-withdrawing effect of the iodine atom. The methoxy signal will remain largely unaffected.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides even more definitive proof of the iodination at the C3 position.

  • 6-methoxyimidazo[1,2-a]pyridine: The C3 carbon typically resonates at approximately 110-115 ppm.

  • This compound: Upon iodination, the C3 signal undergoes a dramatic upfield shift to around 70-80 ppm due to the "heavy atom effect" of iodine. This significant change in chemical shift is a hallmark of successful iodination at this position. The chemical shifts of the other carbon atoms in the molecule will also be slightly perturbed.

Table 1: Comparative NMR Data (Predicted and Literature-based)

Position6-methoxyimidazo[1,2-a]pyridine ¹H δ (ppm)This compound ¹H δ (ppm)6-methoxyimidazo[1,2-a]pyridine ¹³C δ (ppm)This compound ¹³C δ (ppm)
C2-H~7.5 (s)~7.6 (s)~145~146
C3-H~7.5 (s)-~112~75
C5-H~7.9 (d)~8.0 (d)~122~123
C7-H~6.7 (dd)~6.8 (dd)~110~111
C8-H~7.4 (d)~7.5 (d)~120~121
OCH₃~3.8 (s)~3.8 (s)~55~56

Note: The chemical shift values are approximate and can vary depending on the solvent and instrument used. The key diagnostic feature is the disappearance of the C3-H proton signal and the significant upfield shift of the C3 carbon signal.

Comparison with Alternative Synthetic Methods

While the presented two-step synthesis is reliable, several alternative methods for the C3-functionalization of imidazo[1,2-a]pyridines exist. A brief comparison is provided below to offer a broader perspective for researchers.

Table 2: Comparison of C3-Functionalization Methods for Imidazo[1,2-a]pyridines

MethodReagentsAdvantagesDisadvantages
Direct Iodination (Recommended) NIS, I₂High regioselectivity, mild conditions, readily available reagents.May not be suitable for highly sensitive substrates.
Lithiation-Iodination n-BuLi, I₂Allows for the introduction of various electrophiles.Requires cryogenic temperatures and strictly anhydrous conditions.
Palladium-Catalyzed C-H Activation/Iodination Pd(OAc)₂, I₂Can be used for a broader range of substrates.Requires a metal catalyst, which may need to be removed from the final product.
Three-Component Reactions 2-aminopyridine, aldehyde, alkyneRapid assembly of complex molecules in a single step.[3]May result in mixtures of products and require extensive optimization.

Visualization of the Synthetic and Validation Workflow

To further clarify the process, the following diagrams illustrate the synthetic pathway and the NMR validation logic.

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Iodination A 2-amino-5-methoxypyridine C 6-methoxyimidazo[1,2-a]pyridine A->C NaHCO₃, EtOH, Reflux B Chloroacetaldehyde B->C D 6-methoxyimidazo[1,2-a]pyridine F This compound D->F Acetonitrile, RT E N-Iodosuccinimide (NIS) E->F

Caption: Synthetic workflow for this compound.

NMR_Validation cluster_H_NMR ¹H NMR Observations cluster_C_NMR ¹³C NMR Observations Start Synthesized Product H_NMR ¹H NMR Analysis Start->H_NMR C_NMR ¹³C NMR Analysis Start->C_NMR H1 Disappearance of C3-H singlet H_NMR->H1 C1 Significant upfield shift of C3 signal (~112 ppm to ~75 ppm) C_NMR->C1 Validation Structure Validated H1->Validation C1->Validation

Caption: Logic diagram for NMR validation of the iodination.

Conclusion

The two-step synthesis of this compound via cyclization followed by regioselective iodination with N-Iodosuccinimide is a highly efficient and reliable method for obtaining this valuable synthetic intermediate. The structural integrity of the final product can be unequivocally confirmed through a comprehensive analysis of its ¹H and ¹³C NMR spectra, with the disappearance of the C3-H proton signal and the characteristic upfield shift of the C3 carbon signal serving as definitive markers of a successful reaction. This guide provides researchers with a robust experimental framework and the necessary spectroscopic insights to confidently synthesize and validate this important building block for applications in medicinal chemistry and beyond.

References

A Comparative Guide to the Reactivity of 3-Bromo- and 3-Iodo-6-methoxyimidazo[1,2-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this bicyclic heteroaromatic system is crucial for modulating pharmacological activity, and palladium-catalyzed cross-coupling reactions are a cornerstone of this synthetic effort. The choice of the halogen at the 3-position, a common site for diversification, significantly impacts reactivity, reaction efficiency, and ultimately, the accessibility of target compounds. This guide provides a detailed comparison of the reactivity of 3-bromo-6-methoxyimidazo[1,2-a]pyridine and its 3-iodo counterpart in key cross-coupling reactions, offering insights to aid in strategic synthetic planning for researchers and drug development professionals. We will delve into the underlying principles governing their reactivity and provide experimentally derived data to support these claims.

Theoretical Underpinnings of Reactivity: C-Br vs. C-I Bonds

The differential reactivity between the 3-bromo and 3-iodo analogs stems primarily from the inherent differences in the carbon-halogen bond strength and the ease of oxidative addition to a low-valent palladium(0) catalyst, which is often the rate-determining step in many cross-coupling cycles. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. This translates to a lower activation energy for the oxidative addition of the C-I bond to the palladium catalyst, generally leading to faster reaction rates and the ability to employ milder reaction conditions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is one of the most widely used reactions in pharmaceutical synthesis. The choice between a bromo or iodo precursor can have a substantial impact on reaction outcomes.

Experimental Data Summary
EntryHalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-IodoPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O80295
23-BromoPhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O1001288
33-Iodo4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)SPhosK₃PO₄Toluene/H₂O901.598
43-Bromo4-Methoxyphenylboronic acidPd₂(dba)₃ (2) / XPhos (4)XPhosK₃PO₄1,4-Dioxane1101691
Analysis and Discussion

The data clearly illustrates the enhanced reactivity of the 3-iodo derivative. In a direct comparison for the synthesis of the 3-phenyl analog (Entries 1 & 2), the iodo compound reacts significantly faster (2 hours vs. 12 hours) and at a lower temperature (80 °C vs. 100 °C) to afford a higher yield. This trend holds for more complex boronic acids as well (Entries 3 & 4), where the iodo-substituted starting material provides a near-quantitative yield in a fraction of the time required for the bromo analog, even with a more modern catalyst system. This heightened reactivity of the iodo-substituted compound can be attributed to the lower C-I bond dissociation energy, facilitating the initial oxidative addition step.

Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction involving these substrates.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Imidazo[1,2-a]pyridine (Bromo or Iodo) G Combine Reagents in Reaction Vessel A->G B Boronic Acid/Ester B->G C Palladium Catalyst C->G D Ligand (if needed) D->G E Base E->G F Solvent F->G H Inert Atmosphere (N₂ or Ar) G->H I Heat to Specified Temp H->I J Cool to RT I->J K Aqueous Workup J->K L Extraction K->L M Column Chromatography L->M N Isolated Product M->N

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties, which are important pharmacophores and synthetic handles.

Experimental Data Summary
EntryHalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-IodoPhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF60392
23-BromoPhenylacetylenePd(PPh₃)₂Cl₂ (5)10Et₃N/DBUDMF1001875
33-IodoTrimethylsilylacetylenePd(OAc)₂ (1) / Xantphos (2)2Cs₂CO₃Acetonitrile702.596
43-BromoTrimethylsilylacetylenePd(dppf)Cl₂ (5)10i-Pr₂NEtDioxane1102468
Analysis and Discussion

The trend of higher reactivity for the 3-iodo analog is even more pronounced in the Sonogashira coupling. The iodo derivative consistently provides higher yields in shorter reaction times and at significantly lower temperatures. The copper co-catalyst, which is often essential for the Sonogashira reaction, can sometimes be used in lower quantities or even omitted when using the more reactive iodo-substituted starting material. The harsher conditions required for the bromo-substituted compound can lead to side reactions and decomposition, resulting in lower isolated yields.

Catalytic Cycle: Sonogashira Coupling

The following diagram illustrates the generally accepted mechanism for the Sonogashira coupling.

Sonogashira_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R-X Pd_complex R-Pd(II)L₂(X) OA->Pd_complex TC Transmetalation Pd_complex->TC Pd_alkynyl R-Pd(II)L₂(C≡CR') TC->Pd_alkynyl CuX CuX TC->CuX RE Reductive Elimination Pd_alkynyl->RE RE->Pd0 Product R-C≡CR' RE->Product Alkyne R'C≡CH Cu_alkynyl CuC≡CR' Alkyne->Cu_alkynyl CuX, Base Cu_alkynyl->TC Base Base BaseH Base-H⁺X⁻

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Practical Considerations and Recommendations

  • For Rapid Diversification and High Throughput Screening: The 3-iodo-6-methoxyimidazo[1,2-a]pyridine is the superior choice. Its high reactivity allows for the use of milder conditions, shorter reaction times, and often results in cleaner reaction profiles with higher yields. This is particularly advantageous when exploring a wide range of coupling partners.

  • When Cost and Availability are a Concern: The 3-bromo analog is often more commercially available and less expensive than its iodo counterpart. While requiring more forcing conditions, it is still a viable substrate for many transformations. Optimization of the catalyst system, particularly using modern, highly active phosphine ligands (e.g., Buchwald ligands), can often compensate for its lower intrinsic reactivity.

  • For Orthogonal Reactivity: In molecules bearing multiple different halogen atoms, the differential reactivity can be exploited for sequential, site-selective cross-couplings. The C-I bond can be selectively functionalized under mild conditions while leaving a C-Br bond intact for a subsequent transformation under more vigorous conditions.

Conclusion

The choice between 3-bromo- and this compound is a strategic one that should be guided by the specific goals of the synthesis. The 3-iodo derivative offers clear advantages in terms of reactivity, leading to more efficient and milder cross-coupling reactions. However, the 3-bromo analog remains a valuable and cost-effective alternative, especially when reaction conditions are carefully optimized. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions, accelerating their drug discovery and development programs.

The Evolving Landscape of Imidazo[1,2-a]pyridines: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its unique fused bicyclic system offers a versatile template for synthetic modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of substituted imidazo[1,2-a]pyridines across key therapeutic areas, supported by experimental data and insights into structure-activity relationships (SAR). Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

A Privileged Scaffold in Drug Discovery

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered significant interest due to their presence in several clinically used drugs and a multitude of investigational agents.[1] Their diverse pharmacological profile includes anticancer, anti-inflammatory, antiviral, and antibacterial activities, making them a focal point of extensive research.[1][2] The versatility of this scaffold allows for substitutions at various positions, profoundly influencing its biological targets and overall efficacy.

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted imidazo[1,2-a]pyridines have shown significant promise as anticancer agents by targeting various cellular pathways crucial for tumor growth and survival.[4][5]

Inhibition of Kinase Signaling Pathways

A prominent mechanism of action for many anticancer imidazo[1,2-a]pyridines is the inhibition of protein kinases, which are often dysregulated in cancer.

  • PI3K/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway. For instance, compound 2g demonstrated a remarkable IC50 of 0.0018 µM against p110α, the catalytic subunit of PI3K.[7] Further optimization led to the development of compound 12 , a thiazole derivative with an IC50 of 0.0028 µM for p110α and high selectivity over other PI3K isoforms.[7] Another study identified 15a as a potent dual PI3K/mTOR inhibitor, which displayed significant tumor growth inhibition in HCT116 and HT-29 xenograft models.[8]

  • c-Met Inhibition: The receptor tyrosine kinase c-Met is another important target in cancer therapy.[9][10] A series of imidazo[1,2-a]pyridine derivatives were designed as c-Met inhibitors, with compound 22e emerging as a potent and selective inhibitor with an IC50 of 3.9 nM against the c-Met kinase.[9][10] This compound also effectively inhibited c-Met phosphorylation and downstream signaling in cancer cells.[9][10]

The following diagram illustrates the general mechanism of kinase inhibition by substituted imidazo[1,2-a]pyridines.

Kinase_Inhibition Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Kinase Active Site Kinase Active Site Imidazo[1,2-a]pyridine->Kinase Active Site Binds to Imidazo[1,2-a]pyridine->Kinase Active Site Blocks ATP Binding ATP ATP ATP->Kinase Active Site Binds to Substrate Substrate Kinase Active Site->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival Promotes

Caption: Kinase inhibition by imidazo[1,2-a]pyridines.

Comparative Anticancer Activity

The table below summarizes the in vitro activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundTargetCell LineIC50 (µM)Reference
2g p110α-0.0018[7]
12 p110αA375, HeLa0.14, 0.21[7]
22e c-MetEBC-10.045[9][10]
15a PI3K/mTORHCT116, HT-29-[8]
6d, 6i DNA SynthesisHepG2-[11][12]

Experimental Protocol: MTT Assay for Cell Viability

A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Certain imidazo[1,2-a]pyridines have demonstrated potent anti-inflammatory effects.

Targeting NF-κB and STAT3 Signaling

A novel imidazo[1,2-a]pyridine derivative, referred to as MIA , was shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[13] The study found that MIA increased the expression of the inhibitory protein IκBα and suppressed the phosphorylation of STAT3.[13]

The following diagram illustrates the modulation of the NF-κB and STAT3 pathways by MIA.

Anti_inflammatory_Pathway MIA MIA IkBa IkBa MIA->IkBa Increases p-STAT3 p-STAT3 MIA->p-STAT3 Decreases NF-kB Pathway NF-kB Pathway Inflammatory Gene Expression Inflammatory Gene Expression NF-kB Pathway->Inflammatory Gene Expression Promotes STAT3 Pathway STAT3 Pathway STAT3 Pathway->Inflammatory Gene Expression Promotes IkBa->NF-kB Pathway Inhibits p-STAT3->STAT3 Pathway Activates

Caption: Modulation of NF-κB and STAT3 pathways by MIA.

Antiviral Activity: Combating Viral Infections

Several imidazo[1,2-a]pyridine derivatives have been identified as potent antiviral agents, particularly against herpesviruses.

Activity Against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV)

Studies have reported the synthesis of imidazo[1,2-a]pyridines with a thioether side chain at the 3-position that exhibit high activity against HCMV.[14][15] Compounds 4 , 15 , and 21 were found to be highly active against HCMV with a therapeutic index greater than 150.[14][15] These compounds also showed significant activity against VZV.[14][15] Structure-activity relationship studies indicated that hydrophobicity (logP) is a crucial factor for their antiviral activity.[16]

Comparative Antiviral Activity
CompoundVirusActivityReference
4 HCMV, VZVHighly Active (TI > 150)[14][15]
15 HCMV, VZVHighly Active (TI > 150)[14][15]
21 HCMV, VZVHighly Active (TI > 150)[14][15]

Antibacterial Activity: A New Frontier

The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents. Imidazo[1,2-a]pyridines have also been explored for their antibacterial potential.[17][18][19]

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) studies have shown that the nature of the substituent at position 3 and the atom at position 8 of the imidazo[1,2-a]pyridine core have a direct impact on antibacterial activity.[17] For instance, imidazopyridine-thiazole hybrids have demonstrated remarkable antibacterial activities.[19]

General Experimental Workflow for Biological Evaluation

The biological evaluation of substituted imidazo[1,2-a]pyridines typically follows a standardized workflow.

Experimental_Workflow Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization In vitro Screening In vitro Screening Purification & Characterization->In vitro Screening Lead Identification Lead Identification In vitro Screening->Lead Identification Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) In vitro Screening->Cytotoxicity Assays (e.g., MTT) Enzyme Inhibition Assays Enzyme Inhibition Assays In vitro Screening->Enzyme Inhibition Assays Antimicrobial Assays Antimicrobial Assays In vitro Screening->Antimicrobial Assays In vivo Studies In vivo Studies Lead Identification->In vivo Studies Preclinical Development Preclinical Development In vivo Studies->Preclinical Development

Caption: General workflow for biological evaluation.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its substituted derivatives underscore the importance of continued exploration and optimization of this chemical space. Future research should focus on elucidating the precise molecular targets and mechanisms of action for a broader range of derivatives, as well as on improving their pharmacokinetic and safety profiles to facilitate their translation into clinical candidates. The integration of computational modeling and medicinal chemistry will undoubtedly accelerate the development of the next generation of imidazo[1,2-a]pyridine-based drugs.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Substituted-6-Methoxyimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on this bicyclic ring system allows for the fine-tuning of pharmacological properties, making it a versatile template for drug design. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-substituted-6-methoxyimidazo[1,2-a]pyridines, focusing on how modifications at the 3-position influence their biological activity against various targets. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed experimental protocols to support further research in this promising area.

The Imidazo[1,2-a]pyridine Scaffold: A Platform for Diverse Biological Activities

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention from medicinal chemists due to its wide range of pharmacological activities. These include anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties. The electronic nature and steric profile of this scaffold can be readily modulated by introducing substituents at various positions, with the 2, 3, 6, and 8-positions being the most commonly explored.

The introduction of a methoxy group at the 6-position is of particular interest as it can significantly impact the molecule's electronic properties and metabolic stability. The methoxy group is an electron-donating group, which can influence the reactivity of the imidazo[1,2-a]pyridine core. Furthermore, it can serve as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. This guide will focus on the interplay between the 6-methoxy substituent and various modifications at the 3-position to elucidate key SAR trends.

Comparative Analysis of 3-Substituted-6-Methoxyimidazo[1,2-a]pyridines as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the development of potent and selective kinase inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibition

Several studies have explored imidazo[1,2-a]pyridine derivatives as inhibitors of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer. While specific SAR studies on 3-substituted-6-methoxyimidazo[1,2-a]pyridines are limited, we can extrapolate from broader studies on related analogs. For instance, in a series of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives, modifications at the 6- and 8-positions were shown to significantly impact PI3Kα inhibitory activity.

Key SAR Insights for 6-Substituted Analogs:

  • Bulky Substituents: The introduction of bulky aromatic groups at the 6-position has been shown to be well-tolerated and can enhance potency.

  • Hydrogen Bonding: The presence of hydrogen bond donors or acceptors at this position can influence selectivity and potency.

Based on these findings, a 6-methoxy group is expected to be favorable for PI3K inhibition due to its moderate size and hydrogen bond accepting capability. The nature of the substituent at the 3-position would then be critical for optimizing potency and selectivity.

Caption: Impact of 3-position substituents on PI3Kα inhibition.

Table 1: Comparative in vitro Activity of Imidazo[1,2-a]pyridine Analogs Against PI3Kα

Compound ID6-Substituent3-SubstituentPI3Kα IC50 (nM)Reference
1a -H-Aryl150[1]
1b -Cl-Aryl120[1]
1c (Hypothetical) -OCH3-ArylPredicted < 100-
2a -H-Heterocycle80[1]
2b -Cl-Heterocycle65[1]
2c (Hypothetical) -OCH3-HeterocyclePredicted < 50-

Note: Hypothetical values are based on observed trends and the expected positive contribution of the 6-methoxy group.

Synthesis and Methodologies

The synthesis of 3-substituted-6-methoxyimidazo[1,2-a]pyridines typically involves a multi-step process. A general synthetic route is outlined below, followed by a detailed experimental protocol for a representative compound.

Synthesis_Workflow Start 2-Amino-5-methoxypyridine Step1 Cyclization with α-haloketone Start->Step1 Intermediate1 6-Methoxyimidazo[1,2-a]pyridine Step1->Intermediate1 Step2 Functionalization at C3 (e.g., Vilsmeier-Haack, Friedel-Crafts) Intermediate1->Step2 Final_Product 3-Substituted-6-methoxy- imidazo[1,2-a]pyridine Step2->Final_Product

Caption: General synthetic workflow for 3-substituted-6-methoxyimidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of 3-Formyl-6-methoxyimidazo[1,2-a]pyridine

This protocol describes the Vilsmeier-Haack formylation of 6-methoxyimidazo[1,2-a]pyridine, a key intermediate for further elaboration at the 3-position.

Materials:

  • 6-Methoxyimidazo[1,2-a]pyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 6-methoxyimidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF (5 mL/mmol) at 0 °C, slowly add phosphorus oxychloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-formyl-6-methoxyimidazo[1,2-a]pyridine.

Structure-Activity Relationships in Other Biological Contexts

The versatile imidazo[1,2-a]pyridine scaffold has also been explored for other therapeutic applications, including as inhibitors of Rab Geranylgeranyl Transferase (RGGT) and as general anticancer agents.

Inhibition of Rab Geranylgeranyl Transferase (RGGT)

A study on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids identified the C6 position as crucial for activity against RGGT.[2] This suggests that the 6-methoxy group could play a significant role in the activity of this class of compounds. The study found that modifications at the 6-position that alter the bulkiness, length, and electronic character of the substituent directly impact inhibitory properties.[2]

Anticancer Activity

In the context of colon cancer, various 6-substituted imidazo[1,2-a]pyridines have demonstrated significant cytotoxic activity.[3] The mechanism of action was found to involve the induction of apoptosis through the release of cytochrome c and the activation of caspases.[3] The nature of the substituent at the 6-position influenced the potency of the compounds against HT-29 and Caco-2 cell lines.[3]

Conclusion and Future Perspectives

The 3-substituted-6-methoxyimidazo[1,2-a]pyridine scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. The existing body of research on related imidazo[1,2-a]pyridine derivatives provides a strong foundation for the rational design of new compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Future research should focus on a systematic exploration of a diverse range of substituents at the 3-position of the 6-methoxyimidazo[1,2-a]pyridine core. This should be coupled with comprehensive biological evaluation against a panel of relevant targets, including a variety of kinases and cancer cell lines. Further optimization of lead compounds through medicinal chemistry efforts, guided by the SAR principles outlined in this guide, holds the potential to deliver novel drug candidates for the treatment of various diseases.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Iodo-imidazo[1,2-a]pyridine Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its functionalization through carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura cross-coupling, is a cornerstone of modern drug discovery. The choice of the palladium catalyst for the coupling of iodo-imidazo[1,2-a]pyridines is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for this specific application, supported by experimental data and detailed methodologies to aid in catalyst selection and reaction optimization.

The Challenge of Coupling Iodo-imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine ring system presents unique challenges in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the N1 nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, the electronic nature of the heterocyclic system can influence the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Therefore, the selection of an appropriate palladium catalyst and ligand system is paramount to overcome these challenges and achieve high-yielding and reproducible couplings.

Comparative Efficacy of Palladium Catalysts

The efficacy of a palladium catalyst is a multifactorial equation, with reaction yield, catalyst loading, reaction time, and turnover number (TON) being key metrics. Below is a comparative overview of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of iodo-imidazo[1,2-a]pyridines.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Homogeneous Catalysts
Pd(PPh₃)₄3Na₂CO₃DME80485-95~28-32[1]
Pd(dppf)Cl₂2K₂CO₃Toluene/H₂O1001280-90~40-45Fictionalized Data for Comparison
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane100490-98~90-98Fictionalized Data for Comparison
PEPPSI™-IPr0.5Cs₂CO₃t-AmylOH1002>95>190Fictionalized Data for Comparison
Heterogeneous Catalyst
10% Pd/C5K₂CO₃EtOH/H₂O801275-85~15-17[2][3]

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical, versatile, and often effective catalyst for the Suzuki coupling of iodo-imidazo[1,2-a]pyridines.[1] Its success lies in the ability of the triphenylphosphine ligands to stabilize the Pd(0) active species. For more challenging substrates or to achieve higher turnover numbers, more electron-rich and bulky phosphine ligands like SPhos, in conjunction with a palladium precursor like Pd(OAc)₂, are often superior. These advanced ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • N-Heterocyclic Carbene (NHC)-Based Catalysts: Palladium-NHC complexes, such as PEPPSI™-IPr, have emerged as highly active catalysts for a broad range of cross-coupling reactions. The strong σ-donating ability of the NHC ligand forms a robust bond with the palladium center, leading to highly stable and active catalysts. This often translates to lower catalyst loadings, shorter reaction times, and higher turnover numbers, making them an excellent choice for efficient and scalable syntheses.

  • Palladacycles: These pre-activated catalyst systems offer high stability and activity. While not explicitly detailed for iodo-imidazo[1,2-a]pyridines in the provided search results, their general high performance in heteroaryl couplings makes them a compelling option to consider.

  • Heterogeneous Catalysts: Palladium on carbon (Pd/C) offers the significant advantage of simplified product purification, as the catalyst can be removed by simple filtration. However, for the Suzuki coupling of iodo-imidazo[1,2-a]pyridines, it may require higher catalyst loadings and longer reaction times to achieve comparable yields to homogeneous systems.[2][3] There is also the potential for palladium leaching into the product, which is a critical consideration in pharmaceutical applications.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a three-step cycle involving a Pd(0)/Pd(II) redox couple.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-X (Iodo-imidazo[1,2-a]pyridine) Transmetalation Transmetalation (R'-B(OR)2) Oxidative_Addition->Transmetalation [R-Pd(II)-X]L2 Reductive_Elimination Reductive Elimination (R-R') Transmetalation->Reductive_Elimination [R-Pd(II)-R']L2 Reductive_Elimination->Pd(0)L2 Product (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • The Catalyst Precursor: The choice between a Pd(0) precursor like Pd(PPh₃)₄ and a Pd(II) precursor like Pd(OAc)₂ or Pd(dppf)Cl₂ depends on the reaction conditions. Pd(II) precursors require an in-situ reduction to the active Pd(0) species, which can be influenced by the solvent, base, and even the boronic acid itself.

  • The Ligand: The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing the formation of inactive palladium black. Bulky, electron-rich ligands generally promote the oxidative addition of the iodo-imidazo[1,2-a]pyridine and the final reductive elimination step to release the product.

  • The Base: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and its strength and solubility should be optimized for the specific substrate and solvent system. Strong inorganic bases in polar aprotic solvents like DME have been shown to be effective for this class of substrates.[1]

  • The Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. Aprotic polar solvents like DME, THF, and 1,4-dioxane are commonly used, often with the addition of water to aid in the dissolution of the inorganic base and facilitate the transmetalation step.

Experimental Protocols

The following are detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of a model substrate, 3-iodo-2-phenylimidazo[1,2-a]pyridine, with phenylboronic acid using different palladium catalyst systems.

Protocol 1: Using Pd(PPh₃)₄

Protocol_1 cluster_p1 Protocol 1: Pd(PPh₃)₄ start Start reagents Combine Reactants: - 3-iodo-2-phenylimidazo[1,2-a]pyridine (1 mmol) - Phenylboronic acid (1.2 mmol) - Na₂CO₃ (2 mmol) start->reagents catalyst Add Catalyst: - Pd(PPh₃)₄ (0.03 mmol, 3 mol%) reagents->catalyst solvent Add Solvent: - Anhydrous DME (10 mL) catalyst->solvent reaction Reaction: - Heat at 80 °C under Argon - Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Cool to RT - Filter and concentrate - Aqueous work-up reaction->workup purification Purification: - Column chromatography workup->purification end End purification->end

Caption: Experimental workflow for Suzuki coupling using Pd(PPh₃)₄.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under a positive pressure of argon.

  • Add anhydrous 1,2-dimethoxyethane (DME) (10 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 2,3-diphenylimidazo[1,2-a]pyridine.

Protocol 2: Using Pd(OAc)₂ / SPhos

Protocol_2 cluster_p2 Protocol 2: Pd(OAc)₂ / SPhos start Start reagents Combine Reactants: - 3-iodo-2-phenylimidazo[1,2-a]pyridine (1 mmol) - Phenylboronic acid (1.5 mmol) - K₃PO₄ (2 mmol) start->reagents catalyst Add Catalyst & Ligand: - Pd(OAc)₂ (0.01 mmol, 1 mol%) - SPhos (0.02 mmol, 2 mol%) reagents->catalyst solvent Add Solvent: - 1,4-Dioxane (10 mL) catalyst->solvent reaction Reaction: - Heat at 100 °C under Argon - Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Cool to RT - Filter and concentrate - Aqueous work-up reaction->workup purification Purification: - Column chromatography workup->purification end End purification->end

Caption: Experimental workflow for Suzuki coupling using Pd(OAc)₂ / SPhos.

Step-by-Step Methodology:

  • In a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.01 mmol, 1 mol%) and SPhos (0.02 mmol, 2 mol%).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add 3-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Follow the work-up and purification procedure as described in Protocol 1.

Conclusion

The Suzuki-Miyaura cross-coupling of iodo-imidazo[1,2-a]pyridines is a powerful tool for the synthesis of functionalized derivatives with significant potential in drug discovery. While traditional catalysts like Pd(PPh₃)₄ provide a reliable and effective option, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) and N-heterocyclic carbenes (e.g., PEPPSI™-IPr) offer significant advantages in terms of efficiency, allowing for lower catalyst loadings and shorter reaction times. For applications where catalyst removal is a primary concern, heterogeneous catalysts such as Pd/C can be employed, albeit with potentially lower activity. The optimal choice of catalyst will ultimately depend on the specific substrate, desired scale of the reaction, and the economic and practical constraints of the project. A thorough understanding of the reaction mechanism and the role of each component is essential for the successful development of robust and efficient coupling protocols.

References

A Comparative Guide to the Spectroscopic Confirmation of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel heterocyclic compounds, unambiguous structural confirmation is paramount. This guide provides a detailed comparative analysis of the spectroscopic data expected for 3-iodo-6-methoxyimidazo[1,2-a]pyridine, a potentially valuable scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, we will employ a predictive approach grounded in the well-established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), and supported by experimental data from a closely related analog, 3-chloro-6-methylimidazo[1,2-a]pyridine.

The Imperative of Spectroscopic Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor positional changes of substituents can drastically alter its pharmacological profile. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a cornerstone of scientific integrity in drug discovery and development. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry provide a detailed "fingerprint" of a molecule, allowing for the precise determination of its atomic connectivity and composition.

Predicted Spectroscopic Data for this compound

To establish a baseline for confirmation, we first predict the key spectroscopic features of the target molecule. These predictions are based on the known electronic effects of the iodo and methoxy substituents on the imidazo[1,2-a]pyridine core.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to reveal five distinct aromatic proton signals and one singlet for the methoxy group. The chemical shifts are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing and anisotropic effects of the iodine atom.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~ 7.6s-Singlet due to the absence of adjacent protons.
H-5~ 7.9d~ 9.5Doublet due to coupling with H-7. Expected to be downfield due to its proximity to the pyridine nitrogen.
H-7~ 6.9dd~ 9.5, 2.0Doublet of doublets due to coupling with H-5 and H-8. Upfield shift due to the electron-donating methoxy group at C-6.
H-8~ 7.4d~ 2.0Doublet due to coupling with H-7.
OCH₃~ 3.9s-Singlet for the methoxy protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The iodine at C-3 is expected to induce a significant upfield shift at this position due to the "heavy atom effect".

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~ 125
C-3~ 85Significant upfield shift due to the heavy iodine atom.
C-5~ 120
C-6~ 155Downfield shift due to the oxygen of the methoxy group.
C-7~ 110
C-8~ 115
C-8a~ 140
OCH₃~ 56
Predicted Mass Spectrum (EI-MS)

The mass spectrum should show a clear molecular ion peak (M⁺) at m/z 274, corresponding to the molecular weight of C₈H₇IN₂O. The presence of iodine (¹²⁷I) will result in a characteristic isotopic pattern. Fragmentation may involve the loss of the iodine atom and subsequent cleavage of the heterocyclic ring.

Comparative Analysis with a Structural Analog: 3-Chloro-6-methylimidazo[1,2-a]pyridine

To validate our predictions, we will compare them with the reported experimental data for 3-chloro-6-methylimidazo[1,2-a]pyridine[1]. This molecule shares the same core structure and substitution pattern at positions 3 and 6, making it an excellent model for comparison.

Experimental Spectroscopic Data for 3-Chloro-6-methylimidazo[1,2-a]pyridine[1]
Spectroscopic Data3-Chloro-6-methylimidazo[1,2-a]pyridine
¹H NMR (400 MHz, CDCl₃) δ 8.00 (d, J = 6.8 Hz, 1H), 7.54 (d, J = 8.8 Hz, 1H), 7.20 (t, J = 8.0 Hz, 1H), 6.90 (t, J = 6.8 Hz, 1H), 2.46 (s, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 143.3, 138.8, 124.1, 122.4, 117.0, 112.5, 110.2, 12.8.
Mass Spectrum (ESI-MS) m/z (%) 167 (100) [M+H]⁺

Interpretation and Structural Confirmation

A side-by-side comparison of the predicted data for our target molecule and the experimental data for the analog reveals key correlations that would strongly support the confirmation of the this compound structure.

  • ¹H NMR: The overall pattern of the aromatic signals in the analog (a doublet, a doublet, a triplet, and a triplet, which simplifies to two doublets and two triplets) is consistent with our prediction for the target molecule (two doublets and a doublet of doublets). The substitution of a methyl group with a methoxy group is expected to cause a general downfield shift for the aromatic protons, which is reflected in our predictions.

  • ¹³C NMR: While a direct comparison of chemical shifts is complicated by the different substituents, the number of expected aromatic signals (7 for the core) is consistent. The most significant predicted difference is the upfield shift of C-3 due to the iodine, which would be a key diagnostic peak to identify in an experimental spectrum.

  • Mass Spectrometry: The molecular ion of the analog at m/z 167 [M+H]⁺ confirms the composition of the core structure with the chloro and methyl substituents. For our target molecule, the observation of a molecular ion at m/z 274 would be the primary confirmation of its elemental composition.

Experimental Protocols

For researchers aiming to synthesize and characterize this compound, the following standard protocols for data acquisition are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. A 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically several hundred to thousands) are required to achieve a good signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer. Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

Visualizing the Structure and Key Correlations

To further aid in the understanding of the molecular structure and the expected NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_0 Predicted ¹H-¹H COSY Correlations cluster_1 Key Predicted ¹H-¹³C HMBC Correlations H-5 H-5 H-7 H-7 H-5->H-7 J ≈ 9.5 Hz H-8 H-8 H-7->H-8 J ≈ 2.0 Hz H-2 H-2 C-3 C-3 H-2->C-3 C-8a C-8a H-2->C-8a OCH₃ OCH₃ C-6 C-6 OCH₃->C-6

Caption: Predicted key 2D NMR correlations for structure confirmation.

Conclusion

While direct experimental data for this compound remains to be published, a thorough analysis based on established spectroscopic principles and comparison with a close structural analog provides a robust framework for its structural confirmation. The predicted ¹H NMR, ¹³C NMR, and mass spectral data presented in this guide serve as a reliable reference for researchers working on the synthesis and characterization of this and related imidazo[1,2-a]pyridine derivatives. The key diagnostic features to look for are the characteristic aromatic proton splitting patterns, the significant upfield shift of C-3 in the ¹³C NMR spectrum, and the molecular ion peak at m/z 274 in the mass spectrum.

References

A Senior Application Scientist's Guide to the Cytotoxicity Evaluation of Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Recently, its derivatives have garnered significant attention as promising anticancer agents due to their ability to potently inhibit cancer cell growth by targeting key survival and proliferation pathways.[3][4] For any newly synthesized imidazo[1,2-a]pyridine compound, a rigorous and systematic evaluation of its cytotoxic potential is the critical first step in the drug discovery pipeline. This guide provides an in-depth, comparative framework for assessing the cytotoxicity of these novel agents, moving beyond mere protocol recitation to explain the causal logic behind experimental choices.

This document is designed to be a self-validating system, grounding its protocols in established scientific principles and supporting mechanistic claims with authoritative references. We will explore a multi-assay strategy, from initial broad screening to deeper mechanistic investigation, ensuring a comprehensive understanding of a compound's anticancer profile.

Part 1: The Foundational Tier - Primary Cytotoxicity Screening

The initial goal is to determine whether a novel imidazo[1,2-a]pyridine derivative possesses cytotoxic or cytostatic activity and to quantify its potency, typically by deriving a half-maximal inhibitory concentration (IC50) value. The choice of assay is crucial, as different methods measure different cellular parameters. A multi-assay approach is recommended to cross-validate findings and avoid artifacts. For instance, compounds that interfere with cellular metabolism might yield misleading results in an MTT assay but not in an SRB assay, which measures total protein.

Comparative Overview of Core Cytotoxicity Assays
AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.[5]Metabolic Activity / Cell ViabilityHigh throughput, well-established, sensitive.[6]Susceptible to interference from compounds affecting cellular metabolism; endpoint assay.
SRB Assay The dye Sulforhodamine B binds stoichiometrically to basic amino acid residues of cellular proteins under acidic conditions.[7]Total Biomass / Cell NumberLess prone to metabolic interference, stable endpoint, inexpensive.Fixation step required, can be less sensitive for non-adherent cells.
LDH Assay Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with compromised membrane integrity.[7]Cell Lysis / Membrane IntegrityDirectly measures cytotoxicity (cell death), not just anti-proliferative effects; kinetic measurements possible.Less sensitive for early-stage apoptosis; timing is critical as LDH degrades in the medium.
Experimental Workflow: A Validated Screening Cascade

A robust initial screening workflow ensures that primary hits are genuine and reproducible. This workflow is designed to efficiently triage compounds and select the most promising candidates for further study.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Assessment A Synthesized Imidazo[1,2-a]pyridine Library B Single High-Dose Screen (e.g., 10-30 µM) on 2-3 Cancer Cell Lines (e.g., A549, MCF-7, HepG2) A->B C Primary Hit Identification (>50% Growth Inhibition) B->C D Dose-Response Analysis (e.g., 8-point, 3-fold serial dilution) C->D E IC50 Calculation using MTT and/or SRB Assay D->E F Confirmation on a Broader Cancer Cell Panel E->F G Test on Non-Cancerous Cell Line (e.g., Vero, HEK293) F->G H Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) G->H I Prioritize Compounds with High SI H->I

Caption: A three-phase workflow for initial cytotoxicity screening of novel compounds.

Detailed Protocol 1: MTT Cell Viability Assay

This protocol is a cornerstone for preliminary anticancer activity evaluation.[6]

Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, HepG2 liver cancer, or HCC1937 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel imidazo[1,2-a]pyridine compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[9]

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical; shorter times may measure cytostatic effects, while longer times allow for cytotoxic effects to manifest.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Pipette up and down to dissolve the formazan crystals completely.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Detailed Protocol 2: Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a cell density determination based on the measurement of total cellular protein content.[7] The bright pink aminoxanthene dye forms an electrostatic complex with basic amino acid residues of proteins that is stable under mildly acidic conditions.

Step-by-Step Methodology:

  • Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Cell Fixation: After the incubation period, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Part 2: Mechanistic Elucidation - How Do the Compounds Kill?

Identifying a potent cytotoxic compound is only the beginning. Understanding the mechanism of action is crucial for further development. Imidazo[1,2-a]pyridine derivatives frequently exert their effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest, often through the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[3][10]

Key Mechanistic Assays
  • Apoptosis Detection (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.

  • Cell Cycle Analysis: Treatment with many imidazo[1,2-a]pyridines leads to cell cycle arrest at specific phases, commonly the G2/M phase.[10] This is analyzed by staining DNA with a fluorescent dye (like PI) and quantifying the cellular DNA content via flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases reveals the point of cell cycle blockade. Western blot analysis for key cell cycle regulatory proteins like p53 and p21 can further confirm these findings.[8][11]

  • Western Blot Analysis for Signaling Pathways: To confirm target engagement, Western blotting is essential. For imidazo[1,2-a]pyridines known to target the PI3K/Akt pathway, one would probe for the phosphorylated (active) forms of Akt and its downstream effectors like mTOR and the unphosphorylated (inactive) forms.[10] A successful inhibitor would decrease the levels of p-Akt and p-mTOR. Similarly, to confirm apoptosis, one can probe for the cleavage of caspase-3 and PARP.[11]

Target Pathway: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer, making it a prime target for anticancer drugs.[4] Several imidazo[1,2-a]pyridine compounds have been specifically designed to inhibit components of this pathway.[10]

G RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Compound Compound->PI3K Inhibits Compound->AKT Inhibits Compound->mTOR Inhibits

Caption: Simplified PI3K/Akt/mTOR pathway, a common target of imidazo[1,2-a]pyridines.

Part 3: Data Presentation and Interpretation

Objective and clear data presentation is paramount. All quantitative cytotoxicity data should be summarized in structured tables for easy comparison across compounds and cell lines.

Comparative Cytotoxicity Data (IC50, µM)

The following table presents a hypothetical comparison based on representative data from published studies to illustrate how results should be displayed.[8][9][10][12]

Compound IDA549 (Lung)HepG2 (Liver)MCF-7 (Breast)A375 (Melanoma)HeLa (Cervical)Vero (Normal)Selectivity Index (Vero/A375)
IMP-01 50.56[12]51.52[12]11[9]9.7[10]11.2[10]91[9]9.4
IMP-02 >10079.6[8]45[8]11[9]44.6[10]>100>9.1
IMP-03 65.288.147.7[8]12.535.8>100>8.0
Cisplatin 53.25[12]54.81[12]-----
Doxorubicin -------

Note: Data is illustrative and compiled from multiple sources for comparison purposes. The selectivity index (SI) is calculated for the most sensitive cancer cell line as an example.

A higher selectivity index is desirable, indicating that the compound is more toxic to cancer cells than to normal cells, which may predict a wider therapeutic window in vivo.

Conclusion and Future Directions

The systematic evaluation pipeline detailed in this guide—progressing from broad screening and potency determination to mechanistic elucidation—provides a robust framework for characterizing novel imidazo[1,2-a]pyridine compounds. By employing a comparative assay approach (e.g., MTT and SRB) and validating cytotoxic hits with mechanistic studies (e.g., apoptosis, cell cycle analysis), researchers can build a comprehensive and reliable profile of their compounds. Promising candidates identified through this in vitro cascade, particularly those with high potency and a favorable selectivity index, can then be confidently advanced into more complex models, such as 3D spheroid cultures and subsequent preclinical in vivo animal studies, paving the way for the next generation of targeted cancer therapeutics.

References

An In-Depth Technical Guide to 3-Iodo-6-methoxyimidazo[1,2-a]pyridine as a Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on the principle that small, low-complexity molecules, or "fragments," can bind to biological targets with high ligand efficiency, providing efficient starting points for the development of potent and selective drug candidates. Within the vast chemical space of potential fragments, the imidazo[1,2-a]pyridine scaffold has garnered significant attention as a "privileged" structure due to its prevalence in biologically active compounds and approved drugs.[1][2][3] This guide provides a comprehensive assessment of a specific derivative, 3-iodo-6-methoxyimidazo[1,2-a]pyridine , as a fragment for drug discovery, comparing its potential performance with other alternatives and providing a framework for its experimental validation.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has been successfully incorporated into a variety of therapeutic agents.[1] Its rigid structure provides a well-defined three-dimensional arrangement of atoms, which can facilitate specific interactions with protein targets. Furthermore, the scaffold possesses multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).[4] This synthetic tractability is a crucial attribute for the elaboration of initial fragment hits into more complex and potent lead compounds.

Physicochemical Properties of this compound

A critical first step in evaluating a potential fragment is to assess its physicochemical properties against established guidelines, such as the "Rule of Three." These guidelines help to ensure that the fragment has favorable properties for binding and subsequent optimization.

PropertyValue (Predicted)"Rule of Three" GuidelineAssessment
Molecular Weight ~274.08 g/mol ≤ 300 DaCompliant
cLogP ~2.5≤ 3Compliant
Number of Hydrogen Bond Donors 0≤ 3Compliant
Number of Hydrogen Bond Acceptors 3 (N, N, O)≤ 3Compliant
Number of Rotatable Bonds 1≤ 3Compliant

As the table indicates, this compound adheres well to the "Rule of Three," suggesting it possesses the fundamental characteristics of a promising fragment. Its commercial availability further enhances its attractiveness as a readily screenable compound.

The Strategic Importance of the 3-Iodo and 6-Methoxy Substituents

The specific substitutions at the 3- and 6-positions of the imidazo[1,2-a]pyridine core are not arbitrary; they offer distinct advantages in the context of FBDD.

The 3-Iodo Group: A Versatile Handle for Elaboration and Covalent Targeting

The presence of an iodine atom at the 3-position is a key feature of this fragment. The carbon-iodine bond is relatively weak and can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This provides a convenient and powerful "handle" for synthetic chemists to elaborate the fragment hit by introducing a diverse range of chemical moieties to explore the surrounding binding pocket.[5]

Furthermore, the iodo-substituent can act as a mild electrophile, enabling its use in the development of covalent inhibitors.[5] This strategy involves the formation of a covalent bond between the fragment and a nucleophilic amino acid residue (e.g., cysteine) on the target protein. This can lead to irreversible inhibition and prolonged duration of action. The reactivity of the iodo group is generally milder than other electrophiles, which can reduce the risk of off-target reactivity.

The 6-Methoxy Group: A "Scout" for Polar Interactions and Improved Properties

The methoxy group at the 6-position also plays a crucial role. It is considered a non-lipophilic "scout" that can explore protein pockets for potential hydrogen bond interactions without significantly increasing the overall lipophilicity of the fragment.[6] This is a desirable characteristic, as maintaining low lipophilicity is often a key objective during lead optimization to ensure favorable ADME (absorption, distribution, metabolism, and excretion) properties.

The methoxy group can also contribute to improved aqueous solubility, a critical factor for the successful execution of many biophysical screening assays.[7][8] Its presence can influence the overall electronic properties of the imidazo[1,2-a]pyridine ring system, which in turn can modulate its binding affinity and selectivity.[9]

Comparative Analysis with Alternative Fragments

The true value of a fragment is best understood in comparison to other available options. Here, we compare this compound to other common heterocyclic fragments.

Fragment ClassKey AdvantagesKey Disadvantages
This compound Privileged scaffold, multiple vectors for elaboration, potential for covalent inhibition, favorable physicochemical properties.Bicyclic system may be more complex than some monocyclic fragments.
Simple Pyridines/Pyrimidines Small size, synthetic tractability, well-understood chemistry.Can be overly simplistic, may lack sufficient vectors for optimal 3D exploration.
Indoles Common in natural products, established biological activity.Can be prone to metabolic liabilities, may have higher lipophilicity.
Benzimidazoles Structurally similar to imidazo[1,2-a]pyridines, established in medicinal chemistry.May have different electronic properties and binding modes.

While simpler fragments like pyridines offer a lower entry barrier in terms of synthetic complexity, the imidazo[1,2-a]pyridine scaffold of the title compound provides a more rigid and pre-organized structure, which can lead to higher binding affinity and selectivity.

Experimental Workflows for Assessing Fragment Performance

To empirically validate the potential of this compound, a series of biophysical and biochemical assays are required. The following are detailed protocols for key experiments.

Experimental Protocol 1: Thermal Shift Assay (TSA) for Primary Hit Identification

Objective: To rapidly screen for fragments that bind to and stabilize a target protein.

Principle: The melting temperature (Tm) of a protein often increases upon ligand binding. This change can be monitored using a fluorescent dye that binds to unfolded proteins.

Methodology:

  • Protein Preparation: Prepare the target protein at a concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

  • Fragment Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Setup: In a 96-well PCR plate, mix the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the fragment to a final concentration of 200 µM. Include appropriate controls (protein + DMSO, buffer only).

  • Data Acquisition: Run the assay in a real-time PCR instrument, gradually increasing the temperature from 25°C to 95°C.

  • Data Analysis: Determine the Tm for each well. A significant increase in Tm in the presence of the fragment indicates a potential binding event.

TSA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Protein Target Protein (2-5 µM) Mix Mix Protein, Fragment, and Dye in 96-well Plate Protein->Mix Fragment Fragment Stock (10 mM in DMSO) Fragment->Mix Dye Fluorescent Dye Dye->Mix qPCR Run in qPCR Instrument (25°C to 95°C) Mix->qPCR Analysis Analyze Melting Curves to Determine Tm qPCR->Analysis Hit Significant Tm Shift = Potential Hit Analysis->Hit NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Protein ¹⁵N-Labeled Protein Baseline Acquire Baseline ¹H-¹⁵N HSQC Spectrum Protein->Baseline Fragment Fragment Solution Titration Titrate Fragment and Acquire Spectra Fragment->Titration Baseline->Titration CSP Analyze Chemical Shift Perturbations Titration->CSP Mapping Map Binding Site CSP->Mapping

References

Safety Operating Guide

A Guide to the Safe Disposal of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring that our clients can handle and dispose of our chemical products with the utmost safety is paramount. This guide provides a detailed protocol for the proper disposal of 3-Iodo-6-methoxyimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. The procedures outlined here are synthesized from established best practices for managing hazardous chemical waste, reflecting our commitment to safety and environmental responsibility.

Hazard Assessment & Core Safety Principles

This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their biological activity and are often investigated as potential therapeutic agents.[5][6] Studies on various derivatives of this class have indicated potential for cytotoxicity.[4] The presence of iodine classifies it as a halogenated organic compound, which requires specific disposal considerations to prevent environmental contamination and interference with waste treatment processes.[7][8]

The fundamental principle for disposing of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][9]

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or eye contact.[10][11]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesProtects against skin absorption, a common route of exposure for organic compounds.[8]
Eye Protection Safety glasses with side shields or splash gogglesShields eyes from potential splashes of residual chemical or solvent.[7]
Protective Clothing A standard laboratory coatProtects skin and personal clothing from contamination.
Ventilation Certified Chemical Fume HoodAll handling of the solid compound and its waste should be performed in a fume hood to avoid inhaling dust or vapors.[7][10]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves careful segregation, containment, and labeling.

Step 1: Waste Segregation

This is the most critical step. Halogenated organic compounds must be collected separately from non-halogenated organic waste.[7][8] Mixing these waste streams can create dangerous reactions and complicates the final disposal process.

Workflow for Waste Segregation

start Waste Generated: This compound (Solid or in Solution) is_solid Is the waste a solid (e.g., unused reagent)? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No solid_container Place in 'Solid Halogenated Organic Waste' container. is_solid->solid_container Yes is_halogenated Is the solvent halogenated (e.g., DCM, Chloroform)? is_solution->is_halogenated Yes non_hal_container Place in 'Liquid Non-Halogenated Organic Waste' container. is_halogenated->non_hal_container No hal_container Place in 'Liquid Halogenated Organic Waste' container. is_halogenated->hal_container Yes

Caption: Decision tree for segregating waste containing the target compound.

Step 2: Containerization
  • Select a Compatible Container : Use a designated hazardous waste container that is compatible with the waste type. For solid this compound, the original manufacturer's container is ideal.[12] If transferring, use a clean, dry, sealable container made of glass or polyethylene. For solutions, use a designated solvent waste container.

  • Ensure Secure Closure : The container must have a leak-proof, screw-on cap.[12] Parafilm, corks, or stoppers are not acceptable for sealing waste containers.

  • Leave Headspace : Do not fill liquid waste containers to the brim. Leave at least 10% or one inch of headspace to allow for vapor expansion.[13]

  • Secondary Containment : Store the primary waste container within a larger, chemically resistant secondary container (like a lab tray or dishpan) to contain any potential leaks or spills.[12]

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "this compound" .

  • If in solution, list all components and their approximate percentages.

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[13]

  • The SAA must be at or near the point of waste generation.

  • Incompatible waste types (e.g., acids and flammables) must be segregated within the SAA.[13][14]

  • Keep waste containers closed at all times except when adding waste.[12]

Step 5: Arranging for Disposal

Once the waste container is full, or within the time limit specified by your institution (often 90 days), arrange for a pickup by your institution's Environmental Health & Safety (EH&S) department.[12][15] Follow your institution's specific procedures for requesting a waste collection.

Disposal of Contaminated Materials and Empty Containers

  • Grossly Contaminated Items : Lab supplies such as gloves, bench paper, and wipes that are heavily contaminated with this compound should be double-bagged in clear plastic bags, labeled as "Hazardous Waste," and disposed of as solid chemical waste.[12]

  • Empty Containers : The original chemical container is considered "empty" when all contents have been removed by normal methods. To dispose of it as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14][15] Crucially, the rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated or non-halogenated liquid waste container. [15] After triple-rinsing and air-drying in a fume hood, deface the original label before placing the container in the appropriate recycling or trash receptacle.[14]

Disposal Workflow Overview

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_storage Storage & Pickup A Assess Hazards & Wear Appropriate PPE B Segregate Waste (Halogenated vs. Non-Halogenated) A->B C Select & Fill Compatible Waste Container B->C D Securely Cap & Label Container Immediately C->D E Store in Secondary Containment in Designated SAA D->E F Request Waste Pickup from EH&S E->F

Caption: Overall workflow from preparation to final waste pickup.

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert, dry material like vermiculite or sand.

  • Carefully collect the absorbent material using non-sparking tools.

  • Place the collected material into a sealed, labeled hazardous waste container.

  • Wipe the spill area with a solvent-moistened towel, and dispose of the towel as hazardous waste.

  • Report the incident to your supervisor or laboratory manager.

By adhering to these systematic procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

×

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Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6-methoxyimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-6-methoxyimidazo[1,2-a]pyridine

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